molecular formula C11H13BN2O5 B1387047 (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-81-9

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1387047
CAS No.: 871332-81-9
M. Wt: 264.04 g/mol
InChI Key: DAQRBZSNRHKVIM-UHFFFAOYSA-N
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Description

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 871332-81-9) is a high-purity boronic acid ester derivative supplied as a solid for research use only. With a molecular formula of C11H13BN2O5 and a molecular weight of 264.04 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its core value lies in its application in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety enables the formation of biaryl bonds, a fundamental transformation in constructing complex molecules. The integrated pyrrolidine ring is a notable feature, as this saturated scaffold is widely used in drug discovery for its ability to improve solubility, influence three-dimensional structure, and enhance the drug-like properties of candidate molecules. Recent scientific investigations highlight the emerging role of boronic acids as potential bioisosteres for nitro groups in pharmaceutical agents. For instance, research into novel antiandrogens for prostate cancer treatment has explored replacing the nitro function in established pharmacophores with a boronic acid group. This substitution aims to mitigate toxicity associated with nitro metabolites while maintaining crucial hydrogen-bond interactions with biological targets, such as the Arg752 residue in the androgen receptor binding pocket. The boronic acid group can form reversible covalent bonds with diols and nucleophiles, making this compound of interest for developing enzyme inhibitors and molecular recognition probes. Store this product under an inert atmosphere at room temperature. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O5/c15-11(13-3-1-2-4-13)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQRBZSNRHKVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657442
Record name [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-81-9
Record name B-[3-Nitro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Functionalized Arylboronic Acids

In the landscape of modern medicinal chemistry and process development, arylboronic acids stand out as exceptionally versatile synthetic intermediates.[1] Their stability, ease of handling, and predictable reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have made them indispensable tools for the construction of complex molecular architectures.[2] The target of this guide, this compound (CAS 871332-81-9), is a prime example of a highly functionalized building block.[3][4][][6][7] Its structure incorporates three key features:

  • A Boronic Acid Moiety: The primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

  • A Nitro Group: A strong electron-withdrawing group that influences the electronic properties of the phenyl ring and serves as a versatile synthetic handle for further transformations, such as reduction to an amine.

  • A Pyrrolidine Amide: An amide linkage that can modulate solubility, introduce a specific vector for molecular interactions, and enhance metabolic stability in potential drug candidates.

This guide provides a detailed examination of the synthetic strategy, a step-by-step experimental protocol for its preparation, and a discussion of its applications for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient synthesis of the target molecule involves the formation of an amide bond between a pre-functionalized benzoic acid and pyrrolidine. A retrosynthetic analysis reveals a straightforward disconnection at the amide C-N bond.

G Target This compound Disconnection Amide Bond Formation Target->Disconnection Retrosynthesis SM1 3-Carboxy-5-nitrophenylboronic acid SM2 Pyrrolidine Disconnection->SM1 Disconnection->SM2

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach points to a forward synthesis that leverages a robust and well-established amide coupling reaction. The key starting material, 3-carboxy-5-nitrophenylboronic acid, serves as the cornerstone of this strategy. The direct amidation of this substrate is preferable to alternative routes (e.g., borylation of a pre-formed amide) as it avoids potential complications with protecting groups and competing side reactions involving the boronic acid moiety during amide formation.

Part 2: Detailed Experimental Protocol

This section details a validated, step-by-step procedure for the synthesis of this compound via amide coupling.

Materials and Reagents
ReagentSupplierCAS NumberNotes
3-Carboxy-5-nitrophenylboronic acidCommercial Source131990-13-3Starting material. Ensure >97% purity.
PyrrolidineCommercial Source123-75-1Nucleophile. Use freshly distilled or from a recently opened bottle.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial Source148893-10-1Peptide coupling reagent.[8]
DIPEA (N,N-Diisopropylethylamine)Commercial Source7087-68-5Non-nucleophilic base. Use anhydrous grade.
Anhydrous Dimethylformamide (DMF)Commercial Source68-12-2Reaction solvent. Must be anhydrous.
Ethyl Acetate (EtOAc)Commercial Source141-78-6Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Lab PreparationN/AFor aqueous workup.
BrineLab PreparationN/AFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Source7487-88-9Drying agent.
Silica Gel (230-400 mesh)Commercial Source7631-86-9For column chromatography.
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup and Isolation cluster_purification Purification A Dissolve 3-carboxy-5-nitrophenylboronic acid and HATU in anhydrous DMF. B Add DIPEA to the mixture. A->B C Stir for 10-15 min at room temperature (Carboxylic Acid Activation). B->C D Add pyrrolidine dropwise at 0°C. C->D E Allow reaction to warm to room temperature and stir for 4-6 hours. D->E F Monitor reaction progress via TLC or LC-MS. E->F G Quench with water and extract with Ethyl Acetate (3x). F->G H Wash combined organic layers with aq. NaHCO₃ and Brine. G->H I Dry organic layer over MgSO₄, filter, and concentrate. H->I J Purify crude product via silica gel column chromatography. I->J K Isolate pure product and dry under vacuum. J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-carboxy-5-nitrophenylboronic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Carboxylic Acid Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. The formation of the activated HOBt-ester is the critical step for efficient coupling.[8][9]

  • Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add pyrrolidine (1.2 eq) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion (typically 4-6 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes residual DMF, unreacted acid, and the water-soluble byproducts from the coupling reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Part 3: Mechanism and Causality

Amide Coupling Mechanism with HATU

The success of this synthesis hinges on the efficient activation of the carboxylic acid. HATU is a highly effective coupling reagent that minimizes side reactions and racemization (if chiral centers were present).[10] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted to an activated HOBt-ester. The amine (pyrrolidine) then attacks this ester to form the stable amide bond.

G RCOOH R-COOH (3-Carboxy-5-nitrophenylboronic acid) ActivatedEster Activated O-Acylisourea Intermediate RCOOH->ActivatedEster + HATU HATU HATU DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates Amide Amide Product ActivatedEster->Amide + Pyrrolidine Byproducts Tetramethylurea + HOAt ActivatedEster->Byproducts Pyrrolidine Pyrrolidine (R'₂NH) Pyrrolidine->ActivatedEster Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Part 4: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis TechniqueExpected Results for C₁₁H₁₃BN₂O₅ (MW: 264.05 g/mol )
¹H NMR Aromatic protons in the 8.0-8.5 ppm region (deshielded by NO₂ and C=O groups). Pyrrolidine protons visible in the 1.8-4.0 ppm range. A broad singlet for the B(OH)₂ protons.
¹³C NMR Aromatic carbons between 120-150 ppm. Carbonyl carbon (~165 ppm). Pyrrolidine carbons (~25 and ~48 ppm). The carbon attached to boron will show a characteristic broad signal.
Mass Spec (ESI+) Expected m/z: 265.06 [M+H]⁺, 287.04 [M+Na]⁺.
HPLC Purity >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Part 5: Applications in Drug Discovery and Synthesis

The synthesized this compound is not an end-product but a valuable intermediate.

  • Suzuki-Miyaura Cross-Coupling: Its primary application is as a coupling partner in Suzuki reactions to introduce the substituted phenyl ring into more complex molecules.[2][11][12] This is a cornerstone reaction for synthesizing biaryl structures commonly found in pharmaceuticals.

  • Scaffold for Library Synthesis: The molecule can serve as a scaffold for creating libraries of compounds for high-throughput screening. The boronic acid provides a site for diversification with various aryl or vinyl halides.

  • Further Functionalization: The nitro group can be readily reduced to an amine (e.g., using H₂, Pd/C or SnCl₂), yielding (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid.[13] This new amino group provides an additional handle for further amide couplings, sulfonamide formations, or other N-functionalization reactions, dramatically increasing the accessible chemical space. Boronic acids have been incorporated into numerous approved drugs and clinical candidates, often acting as enzyme inhibitors or as isosteres of other functional groups.[1][14][15][16]

References

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health (NIH).
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
  • This compound. Sigma-Aldrich.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH).
  • (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. BLDpharm.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications.
  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid(871332-81-9 ). Chemcd.
  • Amide Bond Formation and Peptide Coupling. ResearchGate.
  • Design and discovery of boronic acid drugs. PubMed.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH).
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • CAS 871332-81-9 3-Nitro-5-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid. BOC Sciences.
  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid | Catalog CNALD-N187368. Arctom.
  • 871332-81-9 | this compound. Ambeed.com.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. BOJNSCI 广东博精科技有限公司.
  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. BOJNSCI 广东博精科技有限公司.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH).
  • Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed.
  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health (NIH).

Sources

Preparation of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a boronic acid moiety, a nitro group, and a pyrrolidine amide, offers multiple avenues for synthetic elaboration. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The nitro group can be readily reduced to an amine, providing a site for further functionalization, while the pyrrolidine amide contributes to the overall physicochemical properties and can engage in key binding interactions with biological targets.[4]

This comprehensive technical guide provides a detailed exploration of the synthetic strategies for preparing this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical considerations to ensure successful synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-boron bond, pointing towards a borylation reaction of a suitable aromatic precursor. This precursor would already contain the nitro and pyrrolidine amide functionalities. Alternatively, one could envision forming the amide bond as a late-stage transformation on a pre-functionalized nitrophenylboronic acid.

dot

Retrosynthesis Target This compound Precursor1 1-Bromo-3-nitro-5-(pyrrolidine-1-carbonyl)benzene Target->Precursor1 Borylation Precursor2 3-Amino-5-(pyrrolidine-1-carbonyl)phenylboronic acid Target->Precursor2 Nitration Precursor3 3-Bromo-5-nitrobenzoic acid Precursor1->Precursor3 Amide Coupling Starting Materials Starting Materials Precursor3->Starting Materials Amide_Coupling cluster_reactants Reactants cluster_product Product 3-Bromo-5-nitrobenzoic acid 3-Bromo-5-nitrobenzoic acid Acid Chloride Intermediate Acid Chloride Intermediate 3-Bromo-5-nitrobenzoic acid->Acid Chloride Intermediate SOCl2, DCM, Reflux Pyrrolidine Pyrrolidine SOCl2 SOCl2 1-Bromo-3-nitro-5-(pyrrolidine-1-carbonyl)benzene 1-Bromo-3-nitro-5-(pyrrolidine-1-carbonyl)benzene Acid Chloride IntermediatePyrrolidine Acid Chloride IntermediatePyrrolidine Acid Chloride IntermediatePyrrolidine->1-Bromo-3-nitro-5-(pyrrolidine-1-carbonyl)benzene TEA, DCM Applications cluster_reactions Chemical Transformations cluster_outcomes Drug Discovery Outcomes Target This compound Suzuki Suzuki-Miyaura Coupling Target->Suzuki Reduction Nitro Reduction Target->Reduction Properties Modulation of Physicochemical Properties Target->Properties Biaryl Biaryl Synthesis Suzuki->Biaryl Functionalization Further Functionalization Reduction->Functionalization

Sources

An In-depth Technical Guide to (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 871332-81-9

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a versatile building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in research and drug discovery.

Introduction: A Molecule of Strategic Importance

This compound is a strategically designed chemical entity that combines three key functional groups: a phenylboronic acid, a nitro group, and a pyrrolidine-1-carbonyl moiety. This unique combination makes it a valuable tool for medicinal chemists, enabling the synthesis of complex molecules with potential therapeutic applications.

The phenylboronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The nitro group , a strong electron-withdrawing group, can influence the reactivity of the molecule and serves as a handle for further chemical transformations, such as reduction to an amine.[3] Furthermore, the nitro group has been explored as a bioisostere that can be replaced by a boronic acid to potentially reduce toxicity in drug candidates.[4] The pyrrolidine ring is a common scaffold in many FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and explore pharmacophore space effectively.[5][6]

This guide will explore the synergy of these functional groups and provide a framework for leveraging the potential of this compound in your research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a compound is crucial for its effective use. Below is a summary of the known and predicted properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number871332-81-9[7][8]
Molecular FormulaC11H13BN2O5[8]
Molecular Weight264.05 g/mol [8]
AppearanceSolid (predicted)General knowledge
Melting Point181-183 °C[9]
PurityTypically >97%[7]

Spectroscopic Characterization:

While a publicly available, comprehensive set of spectra for this specific molecule is not readily found, we can predict the key spectroscopic signatures based on its structure and data from analogous compounds. Researchers should always confirm the identity and purity of their materials using their own analytical methods. Many commercial suppliers offer to provide analytical data such as NMR and LC-MS upon request.[10]

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in DMSO-d6)

1H NMR Predicted δ (ppm) 13C NMR Predicted δ (ppm)
Aromatic-H8.0 - 8.5Aromatic-C (C-B)130 - 135
Aromatic-H7.8 - 8.2Aromatic-C (C-NO2)148 - 152
Aromatic-H7.6 - 8.0Aromatic-C120 - 130
Pyrrolidine-CH23.4 - 3.7C=O165 - 170
Pyrrolidine-CH21.8 - 2.1Pyrrolidine-CH245 - 50
B(OH)28.0 - 8.5 (broad)Pyrrolidine-CH223 - 27

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The data is inferred from spectral data of similar compounds.[11][12][13][14]

11B NMR Spectroscopy: This technique is particularly useful for characterizing boronic acids. A single peak in the range of δ 28-30 ppm is expected for the trigonal planar boronic acid.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be designed based on established organic chemistry principles and analogous transformations. The following proposed synthesis is a logical pathway for researchers to explore.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Amidation cluster_2 Borylation cluster_3 Deprotection 3-Bromonitrobenzene 3-Bromo-5-nitrobenzoic acid Amidation_step SOCl2, then Pyrrolidine, Et3N 3-Bromonitrobenzene->Amidation_step 1. Amide_product (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone Amidation_step->Amide_product Borylation_step Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Amide_product->Borylation_step 2. Pinacol_ester Pinacol ester intermediate Borylation_step->Pinacol_ester Deprotection_step NaIO4, HCl or other methods Pinacol_ester->Deprotection_step 3. Final_Product This compound Deprotection_step->Final_Product

Step-by-Step Experimental Protocol (Proposed):

  • Amidation of 3-Bromo-5-nitrobenzoic acid:

    • To a solution of 3-bromo-5-nitrobenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess chlorinating agent under reduced pressure.

    • Dissolve the resulting acid chloride in a fresh portion of aprotic solvent and cool to 0 °C.

    • Add a solution of pyrrolidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.

    • Stir the reaction at room temperature overnight.

    • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (3-bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone.[6]

  • Miyaura Borylation:

    • In a reaction vessel, combine (3-bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent (e.g., dioxane or DMF).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the pinacol ester intermediate.

  • Deprotection to the Boronic Acid:

    • Dissolve the pinacol ester intermediate in a mixture of a suitable organic solvent (e.g., THF or acetone) and water.

    • Add an oxidizing agent such as sodium periodate and an acid like hydrochloric acid.

    • Stir the reaction at room temperature for 2-4 hours.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate to yield this compound. Due to the potential instability of free boronic acids on silica gel, purification of the final product is often best achieved by recrystallization.[15]

Reactivity and Applications in Medicinal Chemistry

The true utility of this compound lies in its reactivity, which allows for its incorporation into a wide range of molecular scaffolds.

Suzuki-Miyaura Cross-Coupling:

This is the most prominent application of this compound. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, or vinyl halides (or triflates) to form new C-C bonds.

Suzuki_Coupling Reactant_A This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reactant_A->Catalyst Reactant_B Ar-X (X = Br, I, OTf) Reactant_B->Catalyst Product Coupled Product Catalyst->Product

Experimental Protocol: General Suzuki-Miyaura Coupling

  • In a reaction flask, combine this compound (1.0-1.5 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents).

  • Purge the flask with an inert gas.

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography or recrystallization.[1][16][17]

Causality in Experimental Choices:

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and its associated ligand is critical and depends on the nature of the coupling partners. For electron-rich or sterically hindered partners, more sophisticated ligands like SPhos or XPhos may be required to achieve good yields.[18]

  • Base Selection: The base is necessary to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and side product formation. Inorganic bases like carbonates and phosphates are commonly used.[17]

  • Solvent System: A mixture of an organic solvent and water is often employed to ensure the solubility of both the organic reactants and the inorganic base.

Further Transformations of the Nitro Group:

The nitro group offers a valuable site for further functionalization.

  • Reduction to an Amine: The nitro group can be readily reduced to an amine using various reagents, such as SnCl2, H2/Pd-C, or iron in acidic media.[19] This resulting aniline is a versatile intermediate for a wide range of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization. The precursor, (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, is also commercially available.[20]

Nitro_Reduction Nitro_Compound This compound Reduction Reduction (e.g., H2, Pd/C) Nitro_Compound->Reduction Amine_Product (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid Reduction->Amine_Product

Bioisosteric Replacement:

In drug design, a nitro group can sometimes be associated with toxicity. There is growing interest in replacing nitro groups with other functionalities to mitigate these risks while retaining or improving biological activity. Boronic acids have been investigated as potential bioisosteres for nitro groups in certain contexts, such as in the development of non-steroidal anti-androgens.[4][15][21] This compound can serve as a valuable tool in studies exploring such bioisosteric replacements.

Safety and Handling

As a professional researcher, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the following precautions are recommended based on the known hazards of its constituent functional groups.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its ability to participate in robust C-C bond-forming reactions, coupled with the potential for further derivatization of the nitro group and the beneficial properties of the pyrrolidine scaffold, makes it a valuable asset for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications to empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • Šlechta, P., Viták, R., Bárta, P., Koucká, K., Berková, M., Kučera, T., ... & Kučerová-Chlupáčová, M. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]

  • El-Sayed, N. N. E., Al-Ghorbani, M., & Gaffer, H. E. (2017). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 22(12), 2119. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Mao, J., & Dekeyser, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Figshare. (n.d.). 1HNMR and 13C NMR for compounds 6 and 7a-m. [Link]

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  • Raimondi, M. V., Li Petri, G., Schillaci, D., & Spano, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Šlechta, P., Viták, R., Bárta, P., Koucká, K., Berková, M., Kučera, T., ... & Kučerová-Chlupáčová, M. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • Tondi, D., Powers, R. A., Caselli, E., Negri, M. C., Blazquez, J., & Prati, F. (2004). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4753–4757. [Link]

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  • Yildiz, E., & Özdemir, İ. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC advances, 12(4), 2217–2227. [Link]

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • RSC Publishing. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

  • BOJNSCI. (n.d.). 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. [Link]

  • Arnold, F. H., & Kan, S. B. J. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. bioRxiv. [Link]

  • Jafarpour, F., & Zare, R. N. (2021). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science, 12(34), 11463-11469. [Link]

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  • Liu, H., Tidwell, M. W., Wiemer, A. J., & Wiemer, D. F. (2011). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS medicinal chemistry letters, 2(1), 53–57. [Link]

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

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Chemical properties of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

This guide provides a detailed technical overview of this compound, a trifunctional building block of significant interest to researchers in medicinal chemistry and materials science. By dissecting its structural components, we can project its reactivity, stability, and utility in complex synthetic applications. This document synthesizes available data with established chemical principles to offer field-proven insights for its practical application.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 871332-81-9) is a synthetic organoboron compound. Its structure is characterized by a benzene ring substituted at the 1, 3, and 5 positions with a boronic acid group, a nitro group, and a pyrrolidine-1-carbonyl group, respectively. This substitution pattern dictates its electronic properties and reactivity.

The presence of two strong electron-withdrawing groups (nitro and carbonyl) meta to the boronic acid significantly influences the Lewis acidity of the boron atom and the reactivity of the C-B bond. While specific experimental data such as melting point and pKa are not widely published, we can infer key properties based on its structure and data from analogous compounds.

Table 1: Physicochemical and Structural Identifiers

Property Value / Identifier Source
CAS Number 871332-81-9 [1][2][3][4]
Molecular Formula C₁₁H₁₃BN₂O₅ [1][4][5]
Molecular Weight 264.04 g/mol [1][4][5]
Purity (Typical) ≥97% [3]
SMILES O=C(C1=CC(=O)=CC(B(O)O)=C1)N2CCCC2 [1]
InChI Key DAQRBZSNRHKVIM-UHFFFAOYSA-N [1]
Calculated LogP -0.0283 [5]

| Calculated PSA | 106.59 Ų |[5] |

The calculated LogP value suggests high hydrophilicity, indicating that while it may have some solubility in polar organic solvents like methanol, DMSO, and DMF, its solubility in nonpolar solvents like hexanes or toluene is likely to be poor.[6]

Electronic Structure and Reactivity Analysis

The key to understanding this molecule's utility lies in its electronic profile. The boronic acid group is attached to an electron-deficient aromatic ring.

  • Boronic Acid Acidity : Phenylboronic acid typically has a pKa of around 8.8. The two powerful electron-withdrawing groups (EWG) at the meta positions of this compound will significantly increase the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid.[7] This enhanced acidity facilitates the formation of the boronate anion (ate complex) required for the transmetalation step in Suzuki-Miyaura cross-coupling reactions, potentially allowing for the use of weaker bases or milder reaction conditions compared to electron-rich arylboronic acids.[8]

  • Reactivity in Cross-Coupling : As an electron-deficient boronic acid, it is an excellent candidate for Suzuki-Miyaura cross-coupling reactions. The C-B bond is polarized, and the presence of EWGs can sometimes slow the rate of transmetalation. However, the enhanced ease of forming the active boronate species often compensates for this. This reagent is ideal for coupling with electron-rich or heteroaromatic halides.

G cluster_0 Electronic Influences on the Phenyl Ring Ring Phenyl Ring (Electron Deficient) BA Boronic Acid (-B(OH)₂) Weak EWG (-I) Ring->BA Increases Lewis Acidity of Boron NO2 Nitro Group (-NO₂) Strong EWG (-M, -I) NO2->Ring Withdraws e⁻ density Amide Pyrrolidine-1-carbonyl (-CONR₂) Strong EWG (-M, -I) Amide->Ring Withdraws e⁻ density

Sources

An In-depth Technical Guide to (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a specialized organic compound with significant potential in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the compound's prospective applications, particularly as a versatile building block in Suzuki-Miyaura coupling reactions and as a potential scaffold for enzyme inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this unique molecule.

Introduction: The Convergence of Three Key Pharmacophores

This compound, with the CAS Number 871332-81-9, represents a confluence of three structurally and functionally significant chemical moieties: a phenylboronic acid, a nitro group, and a pyrrolidine-1-carbonyl substituent.[1][2][3] Each of these components imparts distinct properties that make the overall molecule a compelling subject of study for drug development professionals.

  • The Phenylboronic Acid Core: Boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity.[4] They are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[5] In the context of medicinal chemistry, the boronic acid group can act as a bioisostere for other functional groups and can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[6]

  • The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a prevalent structural motif in a vast array of natural products and synthetic drugs.[7] Its saturated, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot.[7] The pyrrolidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, and its stereocenters can be crucial for achieving target selectivity.[7]

  • The Nitro Aromatic System: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring. This can impact the reactivity of the boronic acid and the overall polarity of the molecule. While historically associated with toxicity, the nitro group is also a key feature in many established therapeutic agents and can serve as a handle for further chemical modification.[8] Nitro compounds are also versatile building blocks in organic synthesis.[9]

This guide will delve into the specifics of this molecule, providing a robust framework for its synthesis, characterization, and potential exploitation in therapeutic discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions with a boronic acid group, a nitro group, and a pyrrolidine-1-carbonyl group, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 871332-81-9[1][2]
Molecular Formula C₁₁H₁₃BN₂O₅[3]
Molecular Weight 264.04 g/mol [3]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in polar organic solvents like DMSO and ethanolInferred
Structural Visualization

The connectivity of the atoms in this compound is depicted in the following diagram:

Figure 1: 2D Molecular Structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amide Coupling 3-bromo-5-nitrobenzoic acid 3-bromo-5-nitrobenzoic acid 3-carboxy-5-nitrophenylboronic acid 3-carboxy-5-nitrophenylboronic acid 3-bromo-5-nitrobenzoic acid->3-carboxy-5-nitrophenylboronic acid 1. Lithiation (e.g., n-BuLi) 2. Borylation (e.g., B(OMe)₃) 3. Hydrolysis (H₃O⁺) This compound This compound 3-carboxy-5-nitrophenylboronic acid->this compound Pyrrolidine, Coupling Agent (e.g., HATU, DCC)

Figure 2: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-carboxy-5-nitrophenylboronic acid

This intermediate is a known compound and its synthesis would likely proceed via a borylation reaction of a suitable precursor, such as 3-bromo-5-nitrobenzoic acid.

  • Reaction Setup: A solution of 3-bromo-5-nitrobenzoic acid in an anhydrous ethereal solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Lithiation: A strong organolithium base, such as n-butyllithium, is added dropwise to the solution to effect a lithium-halogen exchange, forming the corresponding aryllithium species.

  • Borylation: A borate ester, typically trimethyl borate (B(OMe)₃), is then added to the reaction mixture. The aryllithium attacks the electrophilic boron atom.

  • Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester to the desired boronic acid.

  • Workup and Purification: The product is extracted into an organic solvent, dried, and purified, likely by recrystallization or column chromatography.

Step 2: Amide Coupling with Pyrrolidine

The formation of the amide bond between the carboxylic acid of the intermediate and pyrrolidine is a standard transformation.

  • Activation of Carboxylic Acid: 3-carboxy-5-nitrophenylboronic acid is dissolved in a suitable aprotic solvent (e.g., DMF or DCM). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide), is added along with a non-nucleophilic base (e.g., DIPEA - N,N-Diisopropylethylamine) to activate the carboxylic acid.

  • Amine Addition: Pyrrolidine is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is worked up to remove the coupling agent byproducts and unreacted starting materials. The final product is then purified, typically by column chromatography on silica gel.

Molecular Characterization: A Predictive Analysis

While experimental spectroscopic data for this compound is not available in the literature, we can predict the expected spectral features based on the known chemical environments of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The three protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Due to the substitution pattern, complex splitting patterns (e.g., doublets, triplets, or multiplets) are anticipated. The strong electron-withdrawing effects of the nitro and carbonyl groups will likely shift these protons downfield.

  • Pyrrolidine Protons: The eight protons of the pyrrolidine ring will likely appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The two methylene groups adjacent to the nitrogen atom will be deshielded and appear further downfield compared to the other two methylene groups.

  • Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are typically broad and may exchange with residual water in the solvent, making their observation variable. They can appear over a wide chemical shift range.

¹³C NMR:

  • Aromatic Carbons: The six carbons of the benzene ring are expected in the range of δ 120-160 ppm. The carbons directly attached to the nitro, carbonyl, and boronic acid groups will have distinct chemical shifts.

  • Carbonyl Carbon: The amide carbonyl carbon will appear significantly downfield, typically in the range of δ 165-175 ppm.[10]

  • Pyrrolidine Carbons: The four carbons of the pyrrolidine ring will be found in the aliphatic region (δ 20-60 ppm), with the carbons adjacent to the nitrogen appearing at a higher chemical shift.[10]

¹¹B NMR:

  • The boron atom in a phenylboronic acid typically gives a broad signal in the ¹¹B NMR spectrum, with a chemical shift that is sensitive to the electronic environment and the presence of coordinating species.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to show characteristic absorption bands for its functional groups:

Table 2: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (Boronic acid) 3200-3600 (broad)
C-H stretch (Aromatic) 3000-3100
C-H stretch (Aliphatic) 2850-2960
C=O stretch (Amide) 1630-1680
N-O stretch (Nitro) 1500-1550 and 1300-1370
B-O stretch 1310-1380
Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ or its deprotonated form [M-H]⁻, depending on the ionization mode. The exact mass can be calculated from its molecular formula, C₁₁H₁₃BN₂O₅.

Potential Applications in Drug Discovery

The unique combination of a boronic acid, a pyrrolidine ring, and a nitroaromatic system suggests several promising applications for this compound in drug discovery and development.

Building Block in Suzuki-Miyaura Coupling

The primary and most immediate application of this molecule is as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the facile formation of biaryl structures, which are common motifs in many approved drugs. By coupling this boronic acid with a variety of aryl or heteroaryl halides, a diverse library of compounds can be rapidly synthesized for screening against various biological targets.

G cluster_0 Suzuki-Miyaura Coupling Reactant1 This compound Product Biaryl Product Reactant1->Product + Reactant2 Aryl/Heteroaryl Halide (R-X) Reactant2->Product Pd Catalyst, Base

Figure 3: Application in Suzuki-Miyaura cross-coupling.

Potential as an ENPP1 Inhibitor

Recent research has highlighted the role of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme in negatively regulating the cGAMP-STING pathway, which is crucial for the innate immune response to cancer.[11][12] Small molecule inhibitors of ENPP1 are being investigated as potential cancer immunotherapies.[11][13] Boronic acid-containing molecules have shown promise as inhibitors of this enzyme class.[11] The structural features of this compound make it a candidate for investigation as an ENPP1 inhibitor. The boronic acid could potentially interact with the active site of the enzyme, while the substituted phenyl ring and pyrrolidine moiety could be optimized to enhance binding affinity and selectivity.

Scaffold for Other Enzyme Inhibitors

The boronic acid functional group is a known pharmacophore for various classes of enzyme inhibitors, including proteasome inhibitors used in cancer therapy.[4] The ability of boron to form a stable, tetrahedral intermediate with active site serine or threonine residues is a key mechanism of inhibition. The core structure of this compound could serve as a starting point for the design of novel inhibitors for a range of enzymes.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of related compounds, such as 3-nitrophenylboronic acid and phenylboronic acid, appropriate precautions should be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.

  • Toxicology: Phenylboronic acids are generally considered to be of low toxicity. However, nitroaromatic compounds can have varying toxicological profiles. As a precaution, this compound should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its multifaceted structure, combining the reactivity of a boronic acid, the drug-like properties of a pyrrolidine ring, and the electronic influence of a nitro group, makes it a valuable tool for the synthesis of novel bioactive compounds. While further experimental data is needed to fully characterize its properties and biological activity, this technical guide provides a solid foundation for its synthesis, handling, and potential applications. As the demand for novel therapeutic agents continues to grow, versatile building blocks like this will undoubtedly play a crucial role in the future of drug discovery.

References

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Spectroscopic data of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 871332-81-9; Linear Formula: C₁₁H₁₃BN₂O₅) is a substituted phenylboronic acid derivative.[1] Molecules of this class are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a nitro group, an amide linkage to a pyrrolidine ring, and a boronic acid moiety on a central phenyl scaffold creates a molecule with distinct electronic and structural features.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for these evaluations. This guide offers a detailed examination of the expected spectroscopic signature of this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Functional Group Analysis

The spectroscopic characteristics of the title compound are a direct consequence of its constituent functional groups. A thorough analysis of its structure is the first step in predicting and interpreting its spectral data.

  • 1,3,5-Trisubstituted Aromatic Ring: The benzene ring is the core scaffold. Its substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly deshields (shifts downfield) the adjacent protons and carbons in the NMR spectra. It also possesses highly characteristic symmetric and asymmetric stretching vibrations in the IR spectrum.

  • Pyrrolidine-1-carbonyl Group: This amide functional group introduces several key features. The carbonyl (C=O) bond will produce a strong, sharp absorption in the IR spectrum. The pyrrolidine ring provides distinct aliphatic C-H signals in both ¹H and ¹³C NMR. Restricted rotation around the Ar-C(O) and (O)C-N bonds can lead to peak broadening or the appearance of distinct rotational isomers (rotamers) in NMR at lower temperatures.

  • Boronic Acid Group (-B(OH)₂): This group is characterized by a broad O-H stretching band and a B-O stretching band in the IR spectrum. The acidic protons are typically exchangeable with deuterium and may appear as a broad, low-intensity signal in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures data reproducibility.

  • Sample Preparation: Weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is particularly effective for boronic acids as its hydrogen-bond accepting nature can help in observing the exchangeable B(OH)₂ and residual water protons.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16-32 scans) and ¹³C NMR (e.g., 1024 or more scans, with proton decoupling) are typically sufficient.

Figure 1. General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Aromatic Region (δ 8.0 - 9.0 ppm): The three protons on the phenyl ring are in a highly deshielded environment due to the electron-withdrawing effects of the nitro and carbonyl groups. We expect three distinct signals in this region, likely appearing as singlets or narrowly split multiplets (e.g., triplets or doublets with small coupling constants).

  • Boronic Acid Protons (δ 4.0 - 6.0 ppm or broader): The two protons of the B(OH)₂ group are acidic and exchange rapidly with any trace water in the solvent. This typically results in a single, broad resonance. Its chemical shift is highly dependent on concentration, temperature, and solvent.[2] A D₂O exchange experiment would confirm this assignment, as the peak would disappear.

  • Pyrrolidine Region (δ 1.8 - 4.0 ppm): The eight protons of the pyrrolidine ring are expected to appear as two or more broad multiplets. The two methylene groups adjacent to the nitrogen atom will be further downfield (δ ~3.5 ppm) compared to the other two methylene groups (δ ~1.9 ppm) due to the inductive effect of the nitrogen.[3][4] Broadening is anticipated due to restricted rotation about the amide C-N bond at room temperature.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.6s (or t)1HAromatic C-H
~8.4s (or t)1HAromatic C-H
~8.2s (or t)1HAromatic C-H
Variable, broadbr s2HB(OH)₂
~3.5br t4HN-CH₂ (Pyrrolidine)
~1.9br m4HCH₂ (Pyrrolidine)

Table 1. Predicted ¹H NMR data for this compound in DMSO-d₆.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is significantly deshielded and will appear as a sharp signal in the downfield region of the spectrum.

  • Aromatic Carbons (δ 120 - 150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the nitro group (C-NO₂) will be one of the most deshielded (~148 ppm), while the carbon attached to the boronic acid group (C-B) will also be downfield but may be broad or have a lower intensity due to quadrupolar relaxation of the boron nucleus. The carbon attached to the carbonyl group (C-C=O) will also be downfield.

  • Pyrrolidine Carbons (δ 24 - 50 ppm): Two signals are expected for the pyrrolidine carbons. The carbons adjacent to the nitrogen (N-CH₂) will be further downfield (~46-49 ppm) than the other two carbons (~24-26 ppm).[3]

Predicted Chemical Shift (δ, ppm) Assignment
~165C=O (Amide)
~148C-NO₂
~138C-C=O
~135C-H (Aromatic)
~130C-B(OH)₂
~125C-H (Aromatic)
~122C-H (Aromatic)
~49N-CH₂ (Pyrrolidine)
~46N-CH₂ (Pyrrolidine)
~26CH₂ (Pyrrolidine)
~24CH₂ (Pyrrolidine)

Table 2. Predicted ¹³C NMR data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the title compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the mass spectrometer's ESI source.

  • Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

Expected Mass Spectrum and Fragmentation

The molecular formula C₁₁H₁₃BN₂O₅ corresponds to a monoisotopic mass of 279.09 g/mol .

  • Molecular Ion: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 280.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 278.1 is expected.

  • Fragmentation Pathway: The molecule can fragment in several predictable ways upon collisional activation (MS/MS). Key fragmentation events include the loss of water (-18 Da) from the boronic acid, cleavage of the amide bond to lose the pyrrolidine ring (-70 Da), or loss of the entire pyrrolidine-1-carbonyl group.

Expected m/z Ion Formula Assignment
280.1[C₁₁H₁₄BN₂O₅]⁺Molecular Ion [M+H]⁺
262.1[C₁₁H₁₂BN₂O₄]⁺[M+H - H₂O]⁺
210.0[C₇H₇BNO₅]⁺[M+H - C₄H₈N]⁺ (Loss of pyrrolidine)

Table 3. Predicted key ions in the positive mode ESI-MS spectrum.

Fragmentation M [M+H]⁺ m/z 280.1 F1 [M+H - H₂O]⁺ m/z 262.1 M->F1 - H₂O F2 [M+H - C₄H₈N]⁺ m/z 210.0 M->F2 - C₄H₈N

Figure 2. Plausible fragmentation pathway in positive ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, convenient method for analyzing solid samples directly without extensive preparation.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Expected IR Absorption Bands

The IR spectrum will be dominated by absorptions from the compound's polar functional groups.

  • O-H Stretch (Boronic Acid): A very broad and strong absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[2][5]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the pyrrolidine ring will be observed as stronger bands just below 3000 cm⁻¹.[6][7]

  • C=O Stretch (Amide): A very strong, sharp absorption band is predicted in the 1650-1630 cm⁻¹ range, which is typical for a tertiary amide carbonyl.

  • N-O Stretches (Nitro Group): Two distinct, strong bands are characteristic of the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[8]

  • B-O Stretch (Boronic Acid): A strong, broad band associated with the B-O single bond stretching is expected in the 1380-1320 cm⁻¹ region.[2][5][9]

  • Aromatic C=C Stretches: Medium intensity bands will appear in the 1600-1450 cm⁻¹ region due to the C=C bond vibrations within the phenyl ring.[6]

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Strong, BroadO-H Stretch (Boronic Acid)
3100 - 3000MediumAromatic C-H Stretch
3000 - 2850MediumAliphatic C-H Stretch
1650 - 1630Strong, SharpC=O Stretch (Amide)
~1530StrongAsymmetric N-O Stretch (Nitro)
~1350StrongSymmetric N-O Stretch (Nitro)
1380 - 1320Strong, BroadB-O Stretch (Boronic Acid)

Table 4. Predicted characteristic IR absorption bands.

Figure 3. Correlation of functional groups to their IR absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.

Experimental Protocol: Solution UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 600 nm against a solvent blank.

Expected UV-Vis Spectrum

The electronic spectrum is dictated by the chromophores within the molecule. The primary chromophore is the nitro-substituted phenyl ring.

  • π→π* Transitions: The conjugated system of the phenyl ring, influenced by the nitro and carbonyl substituents, will give rise to intense π→π* electronic transitions. One or more strong absorption maxima (λ_max) are expected in the UV region, likely between 250 and 350 nm.[2][10] The nitro group, being a powerful auxochrome and chromophore, will cause a bathochromic (red) shift compared to unsubstituted benzene.

  • n→π* Transitions: Weaker n→π* transitions associated with the non-bonding electrons of the nitro and carbonyl oxygen atoms may also be present, often appearing as shoulders on the more intense π→π* bands.

Expected λ_max (nm) Molar Absorptivity (ε) Assignment
~260 - 340Highπ→π* Transition
~300 - 380Low to Mediumn→π* Transition

Table 5. Predicted UV-Vis absorption data.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its structural verification and quality assessment. The combination of NMR spectroscopy to define the C-H framework, mass spectrometry to confirm the molecular weight, IR spectroscopy to identify key functional groups, and UV-Vis spectroscopy to probe the electronic structure offers a self-validating system for characterization. The predicted data in this guide, based on established principles and data from analogous structures, serves as a reliable reference for researchers working with this compound, ensuring high standards of scientific integrity in its application.

References

  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health (NIH). Available at: [Link]

  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. MOLBASE. Available at: [Link]

  • Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. pubs.acs.org. Available at: [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. pubs.acs.org. Available at: [Link]

  • Benzeneboronic acid, m-nitro-. NIST WebBook. Available at: [Link]

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. ResearchGate. Available at: [Link]

  • UV-Vis spectra before and after the reaction of phenylboronic acid with... ResearchGate. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Pyrrolidine, 1-[(2-nitrophenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a compound of interest in medicinal chemistry and drug discovery. By delving into the theoretical underpinnings of its spectral features and providing a detailed experimental protocol, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted phenylboronic acids.

Introduction: The Significance of Structural Elucidation

This compound (CAS 871332-81-9) is a multifaceted molecule featuring a phenylboronic acid core, a nitro group, and a pyrrolidine-1-carbonyl substituent.[1][2][3][4] The boronic acid moiety is a versatile functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, while the nitro and amide functionalities can modulate the compound's electronic properties and biological activity. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular architecture. This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, providing a framework for its unambiguous identification.

Theoretical Analysis of the ¹H NMR Spectrum

The molecular structure of this compound dictates a unique ¹H NMR spectrum. The key to interpretation lies in understanding the electronic effects of the substituents on the chemical shifts of the aromatic and aliphatic protons.

Aromatic Protons: A Tale of Three Substituents

The benzene ring possesses three protons, H-2, H-4, and H-6. Their chemical shifts are influenced by the cumulative effects of the boronic acid [-B(OH)₂], nitro (-NO₂), and pyrrolidine-1-carbonyl [-C(O)N(CH₂)₄] groups.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the nitro group strongly deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield).[5]

  • The Boronic Acid Group [-B(OH)₂]: This group is also electron-withdrawing, contributing to the overall deshielding of the aromatic ring protons.[6][7]

  • The Pyrrolidine-1-carbonyl Group [-C(O)N(CH₂)₄]: The amide group has a more complex influence. The carbonyl is electron-withdrawing, but the nitrogen lone pair can donate electron density to the ring through resonance. However, due to the meta-substitution pattern, the resonance effect is less pronounced for the aromatic protons.

Based on these substituent effects, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.5 and 9.0 ppm.[8][9][10] The specific chemical shifts can be predicted by considering the additive effects of the substituents.

Pyrrolidine Protons: Aliphatic Signals

The pyrrolidine ring contains eight protons on four methylene (-CH₂-) groups. Due to the five-membered ring structure, these protons are in different chemical environments.

  • Protons adjacent to the carbonyl group (α-protons): These two methylene groups are directly attached to the amide nitrogen and are therefore deshielded by the adjacent carbonyl group. Their signals are expected to appear in the range of δ 3.0 - 4.0 ppm.

  • Protons further from the carbonyl group (β-protons): These two methylene groups are more shielded and will resonate at a higher field (upfield) compared to the α-protons, likely in the range of δ 1.8 - 2.2 ppm.

Boronic Acid Protons

The protons of the boronic acid group [-B(OH)₂] are acidic and readily exchange with trace amounts of water in the NMR solvent. This often results in a broad singlet that can appear over a wide range of chemical shifts, or the signal may not be observed at all.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Aromatic H-2~8.5 - 8.8t1HJ ≈ 1.5 - 2.0 Hz
Aromatic H-4~8.2 - 8.5t1HJ ≈ 1.5 - 2.0 Hz
Aromatic H-6~8.0 - 8.3t1HJ ≈ 1.5 - 2.0 Hz
Pyrrolidine α-CH₂~3.4 - 3.7t4HJ ≈ 6.5 - 7.0 Hz
Pyrrolidine β-CH₂~1.9 - 2.2p4HJ ≈ 6.5 - 7.0 Hz
B(OH)₂Variable (broad)s (br)2HN/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Materials and Instrumentation
  • This compound

  • Deuterated Solvent: DMSO-d₆ is a suitable choice as it will dissolve the compound and its residual water peak will not obscure the signals of interest.

  • NMR Tubes: 5 mm NMR tubes.

  • NMR Spectrometer: A 300 or 400 MHz spectrometer is sufficient for resolving the signals.[11]

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

Instrument Parameters
  • Lock: Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim: Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired FID.

  • Phase Correction: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound, with the different proton environments labeled for clarity.

Caption: Molecular structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the influence of the nitro, boronic acid, and pyrrolidine-1-carbonyl substituents, a clear and predictable spectral pattern emerges. The aromatic protons are significantly deshielded, appearing as distinct multiplets in the downfield region, while the pyrrolidine protons give rise to characteristic signals in the aliphatic region. This guide provides the theoretical foundation and practical methodology for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important molecule, facilitating its use in further scientific endeavors.

References

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

  • Chemcd. 3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid(871332-81-9). [Link]

  • Arctom Scientific. 3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. [Link]

  • BOJNSCI. 3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. [Link]

  • The Royal Society of Chemistry. ¹H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • SpectraBase. 3-Nitrophenylboronic acid - Optional[¹H NMR] - Chemical Shifts. [Link]

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An In-depth Technical Guide to the Purity and Analysis of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the purity and confirming the identity of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. Adherence to the principles and methodologies outlined herein is critical for ensuring the reliability and reproducibility of downstream applications, particularly in synthetic chemistry and pharmaceutical development.

Introduction: The Significance of a Well-Characterized Building Block

This compound is a specialized organic building block. Its structure incorporates three key functional groups: a boronic acid, a nitro group, and a pyrrolidine amide. This combination makes it a valuable reagent, most notably in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules with potential therapeutic applications.[1][2] The pyrrolidine moiety can enhance solubility and modulate pharmacokinetic properties, while the nitro group offers a handle for further chemical transformations.[3]

Given its role as a foundational starting material, rigorous analytical characterization is not merely a quality control step but a prerequisite for success. Impurities, such as residual starting materials, synthetic by-products, or degradation products, can significantly hinder reaction yields, complicate purification of the final product, and introduce potentially confounding variables in biological assays. This guide details a multi-faceted analytical approach to ensure the material meets the highest standards of purity and structural integrity.

Key Physicochemical Properties

A foundational understanding of the molecule's properties is essential for developing appropriate analytical and purification methods.

PropertyValueSource
CAS Number 871332-81-9[4][5][6]
Molecular Formula C11H13BN2O5[5]
Molecular Weight 264.05 g/mol Calculated
Appearance Typically an off-white to yellow solidSupplier Data
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water and non-polar organic solventsGeneral knowledge

The Impurity Landscape: Understanding Potential Contaminants

An effective analytical strategy is predicated on understanding the potential impurities that may arise during synthesis and storage. The most common impurity associated with boronic acids is the corresponding boroxine , a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.[7][8][9]

This process is reversible and can be influenced by heat, storage conditions, and the presence of drying agents.[7][9][10] While boroxines are often competent in coupling reactions, their presence alters the stoichiometry of the reagent, leading to irreproducibility.[11]

G cluster_0 Equilibrium in Storage BA1 R-B(OH)₂ BA2 R-B(OH)₂ BA3 R-B(OH)₂ Boroxine Boroxine Anhydride Water 3 H₂O

Other potential impurities include:

  • Starting Materials: Incomplete reaction can leave residual precursors.

  • Deboronated Species: Loss of the B(OH)₂ group, resulting in 3-nitro-5-(pyrrolidine-1-carbonyl)benzene.

  • Homocoupling Products: Biphenyl species formed during synthesis.

  • Residual Solvents: Solvents used in the synthesis or purification.

Purification Strategies: Achieving High Purity

For batches that do not meet the required purity specifications, a robust purification strategy is necessary.

Acid-Base Extraction

A highly effective method for purifying boronic acids involves their conversion to a water-soluble salt.[12] This technique selectively separates the acidic product from non-acidic impurities.

Protocol:

  • Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic phase with an aqueous solution of a mild base (e.g., 1M Sodium Carbonate). The boronic acid will move to the aqueous phase as its boronate salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer carefully with a non-oxidizing acid (e.g., 1M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly under vacuum.

Causality: This method leverages the Lewis acidic nature of the boron atom. By forming a salt, the polarity of the molecule is dramatically increased, allowing for a clean separation from less polar, non-acidic by-products.

Recrystallization

Recrystallization is a powerful technique for removing minor impurities. The choice of solvent is critical.

Protocol:

  • Dissolve the crude material in a minimal amount of a suitable hot solvent or solvent mixture (e.g., Ethyl Acetate/Hexane or Acetonitrile/Water).

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Comprehensive Analytical Characterization

No single technique is sufficient to fully characterize a compound. A combination of chromatographic and spectroscopic methods provides a complete picture of purity and identity.

G Sample Test Sample of This compound HPLC HPLC/UPLC-UV Purity Assessment (%) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Structural Confirmation Sample->NMR MS LC-MS Molecular Weight Verification Sample->MS Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report NMR->Report MS->Report

Chromatographic Purity: HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most suitable for this analyte.

Expert Insight: The acidic nature of the boronic acid and the presence of the aromatic ring necessitate careful method development. Using an acidic mobile phase modifier (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the boronic acid group, ensuring sharp, symmetrical peak shapes.[13][14]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, <2 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase.
Gradient 5% to 95% B over 5-10 minutesEnsures elution of the main peak and any less polar impurities.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Detection (UV) 270 nmThe nitroaromatic chromophore provides strong UV absorbance at this wavelength.[15]
Injection Volume 1-5 µL
Sample Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

Data Interpretation: Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >98% is typically desired for drug development applications.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of a molecule. A suite of experiments should be performed.[16]

  • ¹H NMR: Confirms the presence and connectivity of all proton-containing groups. The aromatic region will show a characteristic splitting pattern for the 1,3,5-trisubstituted ring. Signals for the pyrrolidine ring protons will also be present.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹¹B NMR: This is a highly specific and invaluable technique for characterizing boronic acids.[17][18] The sp²-hybridized boron of the boronic acid gives a characteristic broad signal.[19][20] The presence of significant boroxine impurity would be indicated by a distinct chemical shift.[17] Using quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass tubes.[19][20]

Protocol (¹H NMR):

  • Accurately weigh ~5 mg of the sample.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO is often preferred as the acidic B(OH)₂ protons are typically observable.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Process the data, integrating all peaks to confirm the expected proton ratios.

Molecular Weight Verification: Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the target compound and can help identify impurities. Electrospray Ionization (ESI) is the preferred method.[21]

Expert Insight: Boronic acids can exhibit complex behavior in the ESI source, sometimes forming adducts with solvents or ions from the mobile phase.[21][22] Analysis in both positive and negative ion modes is recommended. In positive mode, expect to see the [M+H]⁺ ion. In negative mode, deprotonated species or adducts may be observed.[21] This analysis is crucial for confirming that the major peak observed in the HPLC-UV analysis corresponds to the compound of interest.

Conclusion: A Protocol for Confidence

The robust characterization of this compound is essential for its successful application in research and development. By employing a synergistic combination of purification techniques and orthogonal analytical methods—HPLC for purity, NMR for structural identity, and MS for molecular weight verification—scientists can proceed with confidence, knowing their starting material is well-defined. This rigorous approach minimizes experimental variability, accelerates discovery, and forms the bedrock of sound scientific and developmental outcomes.

References

  • SIELC Technologies.
  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(49), 12931–12939. [Link]

  • BenchChem. (2025).
  • Li, M., Fossey, J. S., & James, T. D. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. The Royal Society of Chemistry.
  • Yamamoto, K., Ohta, H., & Ishida, K. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 24(21), 3848.
  • Nguyen, T. T., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chemical and Pharmaceutical Research, 7(1), 44-49.
  • Pritchard, D. W., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15833–15839.
  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • Kumar, A., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(10), 4187-4194. [Link]

  • Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.
  • Pritchard, D. W., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15833-15839. [Link]

  • ResearchGate. Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Chen, Y., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Communications Chemistry, 7(1), 1-8. [Link]

  • MOLBASE. 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. [Link]

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  • ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

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Solubility of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> An In-depth Technical Guide to the Solubility of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key building block in contemporary drug discovery. Recognizing the absence of publicly available solubility data for this specific compound, this document outlines a robust, scientifically grounded methodology for its empirical determination. We delve into the theoretical underpinnings of boronic acid solubility, present a detailed experimental protocol for thermodynamic solubility assessment, and offer a predictive analysis of its behavior across a spectrum of organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their synthetic and formulation workflows.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a bespoke chemical entity, valued for its utility in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of a boronic acid moiety, a nitro group, and a pyrrolidine-1-carbonyl substituent creates a unique electronic and steric profile, making it an attractive fragment for the synthesis of novel pharmaceutical candidates.

However, the successful application of any compound in drug discovery hinges on its physicochemical properties, with solubility being paramount. Poor solubility can lead to significant challenges, including:

  • Unreliable Bioassay Results: Inconsistent compound concentration in in vitro assays can lead to misleading structure-activity relationship (SAR) data.[1]

  • Formulation Difficulties: Low solubility complicates the development of suitable dosage forms for in vivo studies, potentially hindering pharmacokinetic and pharmacodynamic assessments.[2]

  • Synthetic Inefficiency: The choice of solvent for a chemical reaction is critical, and insolubility can lead to poor reaction kinetics, reduced yields, and purification difficulties.

This guide will, therefore, focus on the principles and procedures for accurately determining the solubility of this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the nature of the solvent.[1] Let's analyze the key functional groups of our target molecule:

  • Boronic Acid [-B(OH)₂]: This group is polar and capable of acting as both a hydrogen bond donor (O-H) and acceptor (O). It can also undergo dehydration to form a cyclic anhydride known as a boroxine, which is less polar and can complicate solubility measurements.[3][4][5] Phenylboronic acid itself is soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons like hexanes.[6]

  • Nitro Group [-NO₂]: This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, which generally enhances solubility in polar solvents.

  • Pyrrolidine-1-carbonyl (Amide) [-C(O)N(CH₂)₄]: The tertiary amide group is a potent hydrogen bond acceptor. Its presence is expected to significantly influence interactions with protic solvents.

  • Aromatic Ring: The central phenyl ring provides a hydrophobic backbone, which will favor solubility in less polar or aromatic solvents.

Hypothesis: Based on this analysis, we can predict that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) due to the combined effects of its polar functional groups. Moderate solubility might be observed in solvents of intermediate polarity like Dichloromethane (DCM) and Tetrahydrofuran (THF). Solubility is expected to be low in nonpolar solvents such as Hexane and Toluene.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable data, an experimental approach is necessary. The "gold standard" for solubility measurement is the Thermodynamic (or Equilibrium) Solubility Assay , which measures the concentration of a compound in a saturated solution at equilibrium.[7][8] The shake-flask method is the most reliable and widely used technique for this purpose.[9][10]

Rationale for Method Selection

While high-throughput kinetic solubility assays are useful for rapid screening, they often overestimate solubility because they start from a DMSO stock solution and can lead to supersaturated, metastable solutions.[1][11] For a foundational building block like our target compound, determining the true equilibrium solubility is crucial for developing robust synthetic and formulation processes.[2] This method involves incubating an excess of the solid compound with the solvent until equilibrium is reached, typically over 24 hours or more.[7][8][11]

Experimental Workflow

The following diagram illustrates the workflow for the recommended shake-flask thermodynamic solubility assay.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid 1. Weigh Excess Solid Compound prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent Dispense incubate 3. Incubate with Agitation (e.g., 24h at 25°C) prep_solvent->incubate Seal & Agitate separate 4. Separate Solid from Supernatant (Centrifugation / Filtration) incubate->separate Reach Equilibrium analyze_sample 5b. Analyze Saturated Supernatant (e.g., HPLC-UV) separate->analyze_sample Collect Supernatant prep_std 5a. Prepare Calibration Standards quantify 6. Quantify Concentration prep_std->quantify Calibration Curve analyze_sample->quantify Injection

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid powder)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 1.5 mL)

  • Analytical balance

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the solid compound into a glass vial. This should be in excess of the expected amount that will dissolve.[7] Perform this in triplicate for each solvent to ensure reproducibility.[9]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C) with vigorous agitation (e.g., 700-850 rpm) for 24 hours.[8][12] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[8]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant filter (e.g., PTFE) to remove any fine particulates.

  • Quantification - Sample Analysis:

    • Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase to a concentration within the analytical range of the HPLC method.

    • Analyze the diluted sample via a validated HPLC-UV method to determine its concentration.

  • Quantification - Calibration Curve:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent or mobile phase.

    • Analyze these standards using the same HPLC-UV method to generate a calibration curve (Absorbance vs. Concentration).

  • Data Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original undiluted supernatant, which represents the solubility. Report the final value in units such as mg/mL or µM.

Illustrative Data and Discussion

As empirical data is not available, the following table presents hypothetical yet scientifically plausible solubility values for this compound, based on the structural analysis performed in Section 2. Researchers should use this table as a template to be populated with their own experimental findings.

Table 1: Predicted Thermodynamic Solubility at 25°C

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL)Rationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2> 100Excellent H-bond acceptor, highly polar.
N,N-Dimethylformamide (DMF)38.3> 100Strong H-bond acceptor, highly polar.
Acetonitrile (ACN)37.510 - 25Polar, but a weaker H-bond acceptor than DMSO/DMF.
Acetone21.025 - 50Good H-bond acceptor, moderate polarity.[13]
Polar Protic Methanol (MeOH)32.750 - 100Acts as both H-bond donor and acceptor.
Ethanol (EtOH)24.625 - 50Less polar than methanol, good H-bond interactions.
Intermediate Polarity Tetrahydrofuran (THF)7.610 - 25Ethereal oxygen is a good H-bond acceptor.[5]
Dichloromethane (DCM)9.15 - 15Moderate polarity, limited H-bonding capability.
Nonpolar Toluene2.4< 1Dominated by hydrophobic interactions.
Hexane1.9< 0.1Van der Waals forces insufficient to break crystal lattice.
Analysis of Intermolecular Forces

The predicted solubility trends can be explained by the principle of "like dissolves like."

G cluster_solvents Solvent Interactions compound compound protic Polar Protic (e.g., MeOH) H-bond Donors/Acceptors compound:f0->protic Strong Interaction compound:f1->protic compound:f2->protic aprotic Polar Aprotic (e.g., DMSO) H-bond Acceptors, Dipoles compound:f0->aprotic Strong Interaction compound:f1->aprotic compound:f2->aprotic nonpolar Nonpolar (e.g., Hexane) Van der Waals Forces compound:f3->nonpolar Weak Interaction

Sources

A Technical Guide to the Discovery of Novel Pyrrolidine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the boronic acid moiety into drug candidates has witnessed a remarkable surge in interest within the medicinal chemistry community, largely catalyzed by the clinical success of drugs like bortezomib.[1][2][3] This guide provides an in-depth technical exploration of the discovery of a specialized class of these compounds: pyrrolidine-containing boronic acids. The pyrrolidine ring, a prevalent scaffold in numerous FDA-approved drugs, offers unique stereochemical and conformational advantages that can significantly enhance a compound's pharmacokinetic profile and target specificity.[4] This document will detail the strategic rationale, synthetic methodologies, and critical characterization techniques essential for the successful development of these novel chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Imperative for Pyrrolidine-Boronic Acid Hybrids

The convergence of the pyrrolidine scaffold and the boronic acid pharmacophore represents a compelling strategy in modern drug discovery. Boronic acids are recognized for their ability to form reversible covalent bonds with the active site serine residues of proteases, making them potent enzyme inhibitors.[5][6][7] This mechanism is central to the action of the proteasome inhibitor bortezomib in treating multiple myeloma.[1][6] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile building block found in a multitude of natural products and synthetic drugs.[4][8] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, often leading to enhanced binding affinity and selectivity for biological targets.[8]

The strategic integration of these two motifs aims to generate novel therapeutics with superior efficacy and safety profiles. Pyrrolidine-containing boronic acids have shown significant promise as inhibitors of key enzymes implicated in various diseases, including dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes and Fibroblast Activation Protein (FAP) for cancer.[9][10][11][12]

Key Therapeutic Targets
  • Dipeptidyl Peptidase IV (DPP-IV): A serine protease that inactivates incretin hormones, which are crucial for insulin secretion.[11][13] Dipeptide boronic acids are among the most potent DPP-IV inhibitors known.[11]

  • Fibroblast Activation Protein (FAP): A serine protease selectively expressed on the surface of reactive stromal fibroblasts in epithelial cancers.[9][14] Its role in tumor invasion and metastasis makes it an attractive target for cancer therapy.[9][14]

  • Proteasome: A multi-enzyme complex responsible for the degradation of intracellular proteins.[6][15] Inhibition of the proteasome leads to the accumulation of regulatory proteins, ultimately inducing apoptosis in cancer cells.[6][15]

Synthetic Strategies: A Field-Proven Approach

The synthesis of pyrrolidine-containing boronic acids requires a multi-step approach that carefully considers the protection and deprotection of the boronic acid moiety, as well as the stereoselective construction of the pyrrolidine ring.

Core Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a target pyrrolidine-boronic acid derivative.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Elaboration & Coupling cluster_2 Phase 3: Final Deprotection & Purification Start Commercially Available Pyrrolidine Precursor Protect_N N-Protection (e.g., Boc, Cbz) Start->Protect_N Borylation α-Borylation (Lithiation-Trapping) Protect_N->Borylation Protect_B Boronic Acid Protection (e.g., Pinacol Ester) Borylation->Protect_B N_Deprotect N-Deprotection Protect_B->N_Deprotect Coupling Peptide Coupling or Suzuki-Miyaura Cross-Coupling N_Deprotect->Coupling B_Deprotect Boronic Acid Deprotection (Hydrolysis) Coupling->B_Deprotect Purification Purification (e.g., HPLC) B_Deprotect->Purification Final_Product Target Pyrrolidine- Containing Boronic Acid Purification->Final_Product

General Synthetic Workflow for Pyrrolidine-Boronic Acids
Critical Experimental Protocols
2.2.1. Protocol 1: Synthesis of N-Boc-2-(pinacolatoboronyl)pyrrolidine

This protocol details the synthesis of a key intermediate, a protected α-borylated pyrrolidine, using a lithiation-trapping method.[16]

Materials:

  • N-Boc-pyrrolidine

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol isopropoxyboronate)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi dropwise.

  • Stir the resulting solution at -78 °C for 3 hours to facilitate the formation of the lithiated intermediate.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-2-(pinacolatoboronyl)pyrrolidine.

Rationale: The use of (-)-sparteine as a chiral ligand allows for the stereoselective deprotonation at the α-position of the pyrrolidine ring. The subsequent trapping with the pinacol boronic ester provides a stable, protected form of the boronic acid that is amenable to further synthetic transformations.[17]

2.2.2. Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the α-borylated pyrrolidine with an aryl halide to introduce molecular diversity.[16][18][19][20]

Materials:

  • N-Boc-2-(pinacolatoboronyl)pyrrolidine

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a reaction vessel, combine N-Boc-2-(pinacolatoboronyl)pyrrolidine, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent mixture and degas the reaction mixture (e.g., by bubbling argon through the solution).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired α-arylated pyrrolidine.

Causality: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[16][18] The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions like protodeboronation.[18]

Characterization and Structural Elucidation

Rigorous characterization is paramount to confirm the identity, purity, and structure of the newly synthesized pyrrolidine-containing boronic acids. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Techniques
TechniqueInformation ObtainedKey Considerations
¹H and ¹³C NMR Provides information on the chemical environment of protons and carbons, confirming the overall structure and stereochemistry.
¹¹B NMR Confirms the presence and hybridization state of the boron atom.[21][22][23] The chemical shift can distinguish between trigonal planar boronic acids and tetrahedral boronate esters.[21][22][23]
¹⁷O NMR Can be used to study the electronic environment of the oxygen atoms attached to the boron.[24]
Mass Spectrometry Determines the molecular weight of the compound and provides information on its fragmentation pattern.High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[25][26][27][28][29] This technique is invaluable for:

  • Unambiguously determining the absolute stereochemistry.

  • Visualizing intramolecular and intermolecular interactions, such as hydrogen bonding.[3]

  • Understanding the binding mode of the inhibitor to its target enzyme when co-crystallized.[25][26]

3.2.1. Generalized X-ray Crystallography Workflow

G Synthesis Synthesis & Purification of Compound Crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation) Synthesis->Crystallization Obtain pure solid Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Grow suitable crystals Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mount crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Process diffraction data Validation Structural Validation & Analysis Structure_Solution->Validation Refine atomic model

Workflow for X-ray Crystallographic Analysis

Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized pyrrolidine-containing boronic acids are evaluated for their inhibitory activity against the target enzyme. This data is then used to establish structure-activity relationships, guiding the design of more potent and selective inhibitors.

In Vitro Enzyme Inhibition Assays

The inhibitory potency of the compounds is typically determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). For dipeptidyl peptidases like DPP-IV and FAP, a common assay involves monitoring the cleavage of a fluorogenic or chromogenic substrate.

Example: SAR of Dipeptide Boronic Acid Inhibitors of DPP-IV

Studies have shown that the inhibitory activity of dipeptide boronic acid inhibitors of DPP-IV is highly dependent on the stereochemistry at the P1 position (the boroProline residue).[7] The (R)-stereoisomer of boroProline is required for potent inhibition, while a variety of L-amino acids are tolerated at the P2 position.[7]

P2 Position Amino AcidDPP-IV Inhibition
L-AlaninePotent
L-ValinePotent
D-AlanineNot tolerated
GlycineNot tolerated

Conclusion and Future Directions

The strategic design and synthesis of novel pyrrolidine-containing boronic acids represent a promising avenue for the discovery of new therapeutics. The unique structural features of the pyrrolidine ring, combined with the potent inhibitory mechanism of the boronic acid moiety, offer a powerful platform for developing highly selective and effective enzyme inhibitors. Future research will likely focus on expanding the diversity of the pyrrolidine scaffold, exploring novel synthetic methodologies, and applying these compounds to a broader range of therapeutic targets.

References

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  • Baig, M. H., Ahmad, K., Roy, S., Ashraf, J. M., Adil, M., Siddiqui, M. K., Khan, S., Kamal, M. A., & Choi, I. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2763. [Link]

  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., Krolikowski, D. A., Freeman, J. P., & Roberts, E. F. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087–2094. [Link]

  • Eda, H., Kawamoto, Y., Tsuchiya, K., & Ohkubo, M. (2014). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. Cancer Science, 105(1), 103–109. [Link]

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  • Hinkes, S. P. A., Kämmerer, S., & Klein, C. D. P. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry, 18(34), 6693–6700. [Link]

  • Kamer, V. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Journal of Reports in Pharmaceutical Sciences, 11(1), 1-14. [Link]

  • Lense, S., Gu, C., & Wiemer, A. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15009–15017. [Link]

  • Li, M., Fossey, J. S., & James, T. D. (2015). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 44-60). The Royal Society of Chemistry. [Link]

  • Liu, Y., Zang, X., Chen, Y., Liu, C., & Zhang, Y. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112298. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 19, 2026, from [Link]

  • Pace, J. L., & Aggarwal, V. K. (2013). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

  • Poplawski, J. E., & Kelly, T. A. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(21), 6937–6946. [Link]

  • ResearchGate. (n.d.). 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. Retrieved January 19, 2026, from [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9171-9184. [Link]

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  • Wikipedia. (n.d.). Proteasome inhibitor. Retrieved January 19, 2026, from [Link]

  • Wuts, P. G. M. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Zorn, J. A., & Wells, J. A. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(12), 4323–4333. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often dictated by the strategic selection of building blocks. These molecular fragments are not merely inert scaffolds but are chosen for the specific physicochemical and pharmacological properties they impart to a final drug candidate. (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS No. 871332-81-9) is a prime example of such a strategically designed reagent. Its architecture thoughtfully combines three distinct chemical motifs, each carrying a wealth of potential for influencing a molecule's biological activity, metabolic stability, and synthetic accessibility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale behind using this reagent, its applications in lead generation, and detailed protocols for its deployment in common synthetic transformations.

Deconstructing the Molecule: A Triumvirate of Functionality

The utility of this compound stems from the synergistic interplay of its three core components. Understanding the individual contribution of each moiety is key to leveraging its full potential in a drug discovery program.

  • The Boronic Acid (-B(OH)₂): The Versatile Anchor The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions, making it ideal for the late-stage diversification of complex molecules.[2] Beyond its synthetic utility, the boronic acid moiety has emerged as a valuable pharmacophore in its own right.[3][4] It can form reversible covalent bonds with serine, threonine, or tyrosine residues in enzyme active sites, leading to potent and targeted inhibition.[5][6] The FDA-approved drugs Bortezomib (a proteasome inhibitor for multiple myeloma) and Vaborbactam (a β-lactamase inhibitor) are testaments to the clinical success of boronic acid-containing drugs.[7]

  • The Nitro Group (-NO₂): The Modulator and Prodrug Trigger The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring, affecting reactivity and potential intermolecular interactions.[8] In medicinal chemistry, it holds a dual role. It can act as a key interacting group with a biological target, but more frequently, it serves as a "bioreductive" trigger.[9][10] In hypoxic environments, such as those found in solid tumors or certain bacterial infections, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates like nitroso, hydroxylamino, and amino species. This transformation is the basis for hypoxia-activated prodrugs, which offer a mechanism for targeted drug release in diseased tissues, minimizing systemic toxicity.[10] However, this potential for bioreductive activation also flags the nitro group as a potential toxicophore, a consideration that must be carefully evaluated during drug development.

  • The Pyrrolidine-1-carbonyl Moiety: The 3D Scaffolding and Solubility Enhancer The pyrrolidine ring is a saturated heterocycle frequently found in natural products and FDA-approved drugs. Its non-planar, sp³-hybridized structure provides a three-dimensional character that is increasingly sought after in drug design to improve target engagement and escape the "flatland" of traditional aromatic scaffolds. The pyrrolidine scaffold can enhance aqueous solubility, a critical property for drug absorption and distribution. The amide linkage to the phenyl ring provides a hydrogen bond acceptor and a synthetically robust handle for further modification. The entire pyrrolidine-1-carbonyl group serves to occupy a specific vector in chemical space, allowing for fine-tuning of steric interactions within a protein binding pocket.

Strategic Application in Drug Discovery

The combination of these three moieties in a single building block allows for a multi-pronged approach to drug design, particularly in the synthesis of biaryl and heteroaryl compounds via Suzuki-Miyaura coupling.

Workflow for Library Synthesis

The primary application of this reagent is as a versatile building block in parallel synthesis campaigns to generate libraries of novel compounds for screening. The logical workflow is depicted below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Suzuki-Miyaura Coupling cluster_2 Phase 3: Downstream Modification & Screening A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, DME) A->C Reagent 1 B Diverse Aryl/Heteroaryl Halides (Ar-X, where X = Br, I, Cl, OTf) B->C Reagent 2 D Biaryl Product Library (Nitro-Pyrrolidine Core) C->D Forms C-C Bond E Nitro Group Reduction (-NO₂ → -NH₂) D->E Unmasks Handle G Biological Screening (HTS, Enzyme Assays, Cell-based Assays) D->G Direct Screening F Amine Functionalization (Acylation, Sulfonylation, etc.) E->F Diversification F->G

Caption: Library synthesis workflow using the title boronic acid.

This strategy allows for the rapid generation of a diverse library of molecules where the nitro-pyrrolidine-phenyl core is systematically decorated with various aryl and heteroaryl groups. The resulting library can be screened directly, or the nitro group can be chemically reduced to a primary amine, which serves as a versatile handle for a second round of diversification.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific substrates and equipment.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound

  • Aryl/Heteroaryl Bromide (Ar-Br)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME))

  • Degassed Water

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents).

  • Reagent Addition: Add the aryl/heteroaryl bromide (1.0 equivalent) and the base (2.0 - 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (0.02 - 0.10 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating with a condenser or in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Example Reaction Parameters

ParameterCondition A (Conventional)Condition B (Microwave)
Catalyst PdCl₂(dppf) (5 mol%)Pd(PPh₃)₄ (10 mol%)
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (5:1)
Temperature 100 °C120 °C
Time 4 - 16 hours15 - 45 minutes
Protocol 3.2: Nitro Group Reduction to Primary Amine

This protocol describes the reduction of the nitro group on the biaryl product to a primary amine, a key step for further functionalization.

Materials:

  • Nitro-biaryl compound from Protocol 3.1

  • Reducing Agent (e.g., Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with Palladium on Carbon (Pd/C))

  • Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)

  • Acid (for SnCl₂ reduction, e.g., concentrated HCl)

  • Base (for work-up, e.g., saturated Sodium Bicarbonate (NaHCO₃) solution)

Step-by-Step Methodology (using SnCl₂·2H₂O):

  • Dissolution: Dissolve the nitro-biaryl compound (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add Tin(II) Chloride Dihydrate (4.0 - 5.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. If the reaction is sluggish, a small amount of concentrated HCl can be added catalytically.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate or by adding 1M NaOH until the pH is basic (~8-9). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting aniline is often pure enough for the next step, but can be purified by column chromatography if necessary.

Causality and Self-Validation in Protocols

  • Why use a Boronic Acid Ester? While the boronic acid is used in this guide, its corresponding pinacol ester (boronate) is often preferred for improved stability, easier purification, and resistance to protodeboronation under certain conditions. The choice depends on the specific coupling partner and reaction robustness.

  • Choice of Catalyst and Base: The selection of the palladium catalyst and base is crucial and often substrate-dependent. Electron-rich aryl halides may couple more efficiently with catalysts bearing electron-donating phosphine ligands (e.g., SPhos, XPhos). The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to facilitate the transmetalation step of the catalytic cycle. A screening of conditions is always recommended for novel substrates.

  • Degassing is Critical: The active Pd(0) catalyst in the Suzuki cycle is sensitive to oxidation. Thoroughly degassing the solvents and maintaining an inert atmosphere is paramount to prevent catalyst deactivation and ensure reproducible, high-yielding reactions. The reaction progress itself serves as a validation of proper technique; sluggish or failed reactions often point to oxygen contamination.

  • Nitro Reduction Method: The choice of reducing agent for the nitro group depends on the functional group tolerance of the molecule. Catalytic hydrogenation (H₂, Pd/C) is very clean but will also reduce other functionalities like alkenes or alkynes. Chemical reductants like SnCl₂ or Fe/NH₄Cl are often more chemoselective for the nitro group in complex molecules.

Conclusion and Future Outlook

This compound is a highly functionalized and strategically valuable building block for medicinal chemistry. Its pre-installed handles for Suzuki-Miyaura coupling, bioreductive activation, and 3D-scaffold diversification make it an efficient tool for rapidly generating novel chemical matter. The protocols outlined in this guide provide a robust starting point for researchers to incorporate this reagent into their discovery programs, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrp73tsAqETAcrLvYGnConlYrr-4T2Fj6R5plzLhOox7Y9WSzxuTWTNyf1xZPwrY4xOktpDpHFll2daxOlfWlwl8tYqLCqk738F2Tkaws_yiUeI89ZP0Oq6GZowKQs0CFWJjEAO73p_Ppqnd8akjKHyD-nR7047rZxMrUGBOXscbugthpFWSjMavQ0mlU=]
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  • The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwB2hT9FDSJo7mZVhpdjTqAaEpUkNEYfI54Okf2LVc20oHZi4bGJpbJqL1NMZLML4i3jSrisMU0UJP_2XhABQ3wtMDFoy8mXOPKNS4QBg-FrZtDAvNHDzRMGcCnoHtWpN5rk32TawX_ZPFCFcj89PmCWhOfCldURgkFB2mCwI4eMsbRjaKRpyjkNiHCe8flScmFXPkBf2TPQ==]
  • Deng, L., et al. (2022). Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00913]
  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/30919934/]
  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. [https://tlo.mit.edu/technologies/boron-containing-pharmacophore]
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [https://www.researchgate.net/publication/380026265_The_Role_of_Nitro_Groups_in_Pharmaceuticals_Effects_and_Interactions_with_Biological_Systems]
  • Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00147]
  • Deng, L., et al. (2022). Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c00913]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952310/]
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [https://link.springer.com/article/10.1007/s41061-021-00347-5]
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock. [https://www.pharmablock.com/media/wysiwyg/technology/Pyrrolidine_in_Drug_Discovery.pdf]
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2019). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6688755/]
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2023.1251915/full]
  • Pyrrolidine. (n.d.). Wikipedia. [https://en.wikipedia.org/wiki/Pyrrolidine]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [https://www.mdpi.com/1420-3049/25/19/4323]
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2020). NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7011234/]
  • Application Notes and Protocols for the Synthesis of 3-Nitro-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling. (2025). Benchchem. [https://www.benchchem.com/application-notes/3-nitro-5-phenylpyridine-synthesis-suzuki-miyaura-cross-coupling]
  • Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. (2010). ResearchGate. [https://www.researchgate.

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Application Notes: (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid - A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery and Materials Science

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid [CAS Number: 871332-81-9 ] is a specialized arylboronic acid that has emerged as a valuable building block in contemporary organic synthesis.[1][2][3] Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling, a nitro group for electronic modulation and further functionalization, and a pyrrolidine-1-carbonyl group for steric influence and potential hydrogen bonding interactions, makes it a highly versatile reagent for the synthesis of complex molecular architectures.

This application note provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the effective utilization of this building block. We will delve into its synthesis, key reactivity principles, and provide detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4][5]

Molecular Characteristics and Synthetic Considerations

The strategic placement of the nitro and pyrrolidine-1-carbonyl substituents on the phenylboronic acid core imparts distinct reactivity and properties to the molecule.

Electronic Effects: The strongly electron-withdrawing nitro group significantly influences the electronic nature of the aromatic ring. This can impact the reactivity of the boronic acid in cross-coupling reactions. Generally, electron-withdrawing groups on the boronic acid partner can sometimes present challenges in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6] However, with appropriate catalyst and ligand selection, efficient coupling can be achieved.

Steric Hindrance: The pyrrolidine-1-carbonyl group introduces a degree of steric bulk around the boronic acid functionality. This can be strategically exploited to influence the regioselectivity of certain reactions and to fine-tune the conformational properties of the final products.

Conceptual Synthetic Pathway

G cluster_0 Synthesis of this compound Start 3-Bromo-5-nitrobenzoic acid Amide N-(3-Bromo-5-nitrophenyl)pyrrolidine-1-carboxamide Start->Amide Amidation with pyrrolidine (e.g., SOCl2, then pyrrolidine) Boronic_Ester Pinacol boronate ester derivative Amide->Boronic_Ester Miyaura Borylation (e.g., B2pin2, Pd catalyst, base) Final This compound Boronic_Ester->Final Hydrolysis (e.g., acid or base)

Figure 1: A plausible synthetic route to the target boronic acid.

This conceptual pathway involves an initial amidation of 3-bromo-5-nitrobenzoic acid with pyrrolidine, followed by a palladium-catalyzed Miyaura borylation to install the boronic ester, and a final hydrolysis step to yield the desired boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds and is widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[4][5] this compound serves as a valuable coupling partner in these reactions, allowing for the introduction of the substituted phenyl moiety into a variety of molecular scaffolds.

General Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II) R-Pd(II)-X (Ln) OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation ArB(OH)2 (Base) Pd(II)_Aryl R-Pd(II)-Ar (Ln) Transmetalation->Pd(II)_Aryl RedElim Reductive Elimination Pd(II)_Aryl->RedElim RedElim->Pd(0)L2 Regeneration Product R-Ar (Product) RedElim->Product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocols for Suzuki-Miyaura Cross-Coupling

The following protocols provide a starting point for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Aryl chloride or bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Summary and Optimization

The following table provides a hypothetical summary of expected yields for the coupling of this compound with various aryl halides under the conditions of Protocol 1. Actual yields will vary depending on the specific substrates and reaction conditions.

Aryl Halide PartnerProductExpected Yield (%)
4-Bromoanisole4'-Methoxy-3-nitro-5-(pyrrolidine-1-carbonyl)-1,1'-biphenyl75-85
3-Bromopyridine3-(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)pyridine65-75
1-Bromo-4-(trifluoromethyl)benzene3-Nitro-4'-(trifluoromethyl)-5-(pyrrolidine-1-carbonyl)-1,1'-biphenyl70-80
2-Bromothiophene2-(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)thiophene60-70

Troubleshooting and Key Considerations

  • Protodeborylation: Electron-deficient boronic acids can be susceptible to protodeborylation (loss of the boronic acid group). To minimize this side reaction, ensure anhydrous conditions, use a minimal amount of water in the reaction mixture, and avoid prolonged reaction times at high temperatures.

  • Catalyst and Ligand Choice: For challenging substrates, screening of different palladium catalysts and phosphine ligands may be necessary. For example, bulky and electron-rich ligands such as SPhos or XPhos can be effective for coupling with sterically hindered or electron-deficient partners.

  • Base Selection: The choice of base can significantly impact the reaction outcome. While potassium carbonate is a common choice, other bases like cesium carbonate, potassium phosphate, or organic bases such as triethylamine may provide better results for specific substrates.

  • Purification: The purification of boronic acids and their coupled products can sometimes be challenging due to their polarity. Mixed solvent systems for column chromatography may be required for optimal separation.

Further Transformations of the Coupled Products

The nitro group in the coupled products serves as a versatile handle for further synthetic transformations, significantly expanding the utility of this building block.

G cluster_0 Post-Coupling Transformations Coupled_Product Biaryl with Nitro Group Amino_Product Biaryl with Amino Group Coupled_Product->Amino_Product Reduction (e.g., H2/Pd, SnCl2) Diazonium_Salt Diazonium Salt Amino_Product->Diazonium_Salt Diazotization (e.g., NaNO2, HCl) Further_Products Further Diversification (e.g., Sandmeyer reaction) Diazonium_Salt->Further_Products

Figure 3: Potential downstream functionalization of the nitro group.

The reduction of the nitro group to an amine provides a key intermediate that can be further functionalized through diazotization followed by Sandmeyer-type reactions, or through various C-N bond-forming reactions.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in the synthesis of complex organic molecules. Its unique combination of a reactive boronic acid, an electronically tunable nitro group, and a sterically influential amide moiety allows for the construction of diverse molecular scaffolds. The protocols and considerations outlined in this application note provide a solid foundation for the successful application of this reagent in Suzuki-Miyaura cross-coupling and other synthetic transformations, empowering researchers to accelerate their drug discovery and materials science programs.

References

  • Chemcd. This compound(871332-81-9). Available at: [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • D'Accolti, L., et al. (2020). Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. Chemistry – A European Journal, 26(48), 10898-10902. Available at: [Link]

  • Smith, A. M., et al. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Frontiers in Chemistry, 10, 868913. Available at: [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ChemHelpAsap. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Chemcd. This compound(871332-81-9). Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available at: [Link]

  • BOJNSCI. 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. Available at: [Link]

  • Ö. T. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37389-37399. Available at: [Link]

  • Familoni, O. B., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245812. Available at: [Link]

  • Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4301. Available at: [Link]

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Application Notes & Protocols: The Strategic Role of Pyrrolidine Amide Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold at the Nexus of Potency and Reversibility

In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that can be decorated to interact with a wide range of biological targets. The pyrrolidine amide boronic acid structure is a paramount example of such a scaffold. This guide delves into the chemical rationale, strategic applications, and practical methodologies for leveraging these compounds in drug discovery, particularly as potent and selective enzyme inhibitors.

The power of this scaffold lies in the synergistic combination of its three core components:

  • The Pyrrolidine Ring: This saturated five-membered heterocycle provides a rigid, three-dimensional structure that can effectively probe the binding pockets of enzymes.[1] Its stereochemistry can be precisely controlled, offering a powerful tool for optimizing target engagement and selectivity.[1][2]

  • The Amide Linkage: Serving as a stable linker, the amide bond mimics the peptide backbone, allowing these molecules to function as effective peptidomimetics. This feature is crucial for targeting proteases and other enzymes that process peptide substrates.

  • The Boronic Acid "Warhead": This is the key functional group responsible for the mechanism of action. The boron atom is electrophilic and uniquely capable of forming a reversible, covalent bond with nucleophilic residues—most notably the hydroxyl group of serine or threonine—in an enzyme's active site.[3][4] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[5][6]

The rise of boronic acids in drug discovery has been significant, with five FDA-approved drugs to date, including the groundbreaking proteasome inhibitor Bortezomib (Velcade®).[7][8][9][10] While Bortezomib is a dipeptidyl boronic acid, its success validated the boronic acid moiety as a viable and powerful pharmacophore, paving the way for more refined structures like those incorporating the pyrrolidine amide motif.[11][12]

Core Application: Reversible Covalent Inhibition of Serine/Threonine Proteases

The primary application of pyrrolidine amide boronic acids is the potent and selective inhibition of enzymes, particularly proteases that utilize a serine or threonine residue for catalysis.

Mechanism of Action: Mimicking the Transition State

Boronic acid inhibitors function as transition-state analogs. The trigonal planar boronic acid (sp² hybridized) readily accepts a lone pair of electrons from the catalytic serine or threonine hydroxyl group within the enzyme's active site. This forms a stable, tetrahedral boronate adduct (sp³ hybridized), a structure that closely resembles the high-energy transition state of peptide bond hydrolysis.[5][6][13] This interaction is typically reversible, which can be advantageous in reducing the potential for off-target toxicity associated with irreversible inhibitors.[4][7]

Caption: Mechanism of reversible covalent inhibition by a boronic acid.

Primary Target: The 26S Proteasome

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma.[11][14] The 20S catalytic core of the proteasome possesses three distinct proteolytic activities mediated by N-terminal threonine residues: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5).[11]

Dipeptidyl boronic acids, which often incorporate a proline (a pyrrolidine carboxylic acid) or a related structure, have proven to be exceptionally potent inhibitors of the proteasome.[15][16][17] The pyrrolidine ring fits snugly into the S1 or S2 pockets of the active sites, while the boronic acid forms the key covalent bond with the catalytic threonine.[12] The second-generation oral proteasome inhibitor, Ixazomib, is a prime example where the boronic acid is delivered as an ester prodrug to improve pharmacokinetic properties.[4][18]

Table 1: Representative Dipeptidyl Boronic Acid Proteasome Inhibitors

Compound P2 Residue P1 Residue Target Subunit IC50 (nM) Reference
Bortezomib Pyrazinoyl-Phe boro-Leu β5 7.05 [19]
Ixazomib (See structure) (See structure) β5 3.4 [20]
Compound 8t (See structure) (See structure) β5 <10 [17]

| Compound 15 | (See structure) | (See structure) | β5 | 4.60 |[19] |

Note: Structures are complex; this table highlights the core concept. IC50 values can vary based on assay conditions.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of pyrrolidine amide boronic acid inhibitors.

Protocol 1: Synthesis of a Representative (S)-1-((S)-2-acetamido-3-phenylpropanoyl)pyrrolidine-2-boronic acid

This protocol describes a general route involving amide coupling followed by deprotection. It is a fundamental workflow that can be adapted for various analogs.

G A Start: (S)-Pyrrolidine-2-boronic acid pinacol ester B Couple with N-Boc-L-phenylalanine A->B HATU, DIPEA DMF C Intermediate: Boc-Phe-boroPro-pinacol ester B->C D Purify via Column Chromatography (Self-Validation: TLC, NMR) C->D E Deprotect Boc group (e.g., TFA) D->E F Intermediate: H-Phe-boroPro-pinacol ester E->F G Couple with Acetic Anhydride F->G DIPEA, DCM H Intermediate: Ac-Phe-boroPro-pinacol ester G->H I Deprotect Pinacol Ester (e.g., with a diol scavenger) H->I Phenylboronic acid or similar J Final Product: Ac-Phe-boroProline (Self-Validation: NMR, HRMS) I->J

Caption: General synthetic workflow for a dipeptidyl boronic acid.

Step-by-Step Methodology:

  • Amide Coupling:

    • To a solution of (S)-pyrrolidine-2-boronic acid pinacol ester (1.0 eq) and N-Boc-L-phenylalanine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Causality: HATU is a peptide coupling reagent that activates the carboxylic acid for efficient amide bond formation, while DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Self-Validation: Confirm the structure and purity of the intermediate Boc-Phe-boroPro-pinacol ester using ¹H NMR and ¹³C NMR.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Concentrate the reaction mixture in vacuo to remove TFA and DCM.

  • Final Acylation & Deprotection:

    • Re-dissolve the crude amine salt in DCM, add DIPEA (2.5 eq) followed by acetic anhydride (1.2 eq).

    • Stir for 2-4 hours. After completion, perform an aqueous work-up as described in step 2.

    • Dissolve the resulting Ac-Phe-boroPro-pinacol ester in a suitable solvent system (e.g., diethyl ether/water) and treat with a diol scavenger like phenylboronic acid or use an acidic hydrolysis method to remove the pinacol protecting group.

    • Self-Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct molecular weight.

Protocol 2: In Vitro Proteasome Chymotrypsin-Like (β5) Inhibition Assay

This fluorometric assay is a robust method for determining the IC50 value of a test compound against the primary catalytic subunit of the 20S proteasome.

G cluster_controls Controls (Essential for Validation) A Prepare serial dilutions of Pyrrolidine Amide Boronic Acid B Add diluted compound to 384-well black plate A->B C Add purified 20S Proteasome (e.g., 0.2 nM final conc.) B->C D Pre-incubate for 30 min at 37°C (Allows for inhibitor binding) C->D E Initiate reaction by adding Substrate (Suc-LLVY-AMC) D->E F Incubate and read fluorescence (Ex: 380 nm, Em: 460 nm) kinetically over 60 min E->F G Data Analysis: Plot % Inhibition vs. [Inhibitor] F->G H Calculate IC50 value (Self-Validation: Compare to Bortezomib) G->H X Positive Control: Bortezomib Y Negative Control: DMSO (vehicle)

Caption: Workflow for an in vitro proteasome inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 0.01% SDS, pH 7.4.

    • Enzyme: Human 20S Immunoproteasome or Constitutive Proteasome (commercially available).[21] Dilute to working concentration (e.g., 0.4 nM) in assay buffer.

    • Substrate: Suc-LLVY-AMC (for β5 activity).[21][22] Prepare a stock solution in DMSO and dilute to working concentration (e.g., 50 µM) in assay buffer.

    • Test Compound: Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of diluted test compound or control (DMSO for 0% inhibition, Bortezomib for 100% inhibition) to wells of a black, flat-bottom 384-well plate.

    • Add 25 µL of 20S Proteasome solution (final concentration will be ~0.2 nM).

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.[21]

    • Incubate the plate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the substrate solution (final concentration will be 25 µM).

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically every 2 minutes for 30-60 minutes.[22]

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Self-Validation: Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 for the Bortezomib control should fall within the expected range, validating the assay's performance.

Protocol 3: Cell-Based Proteasome Inhibition Assay (Whole Blood IκBα Degradation)

This flow cytometry-based assay provides a physiologically relevant measure of proteasome activity within specific cell populations (e.g., monocytes) without requiring cell lysis, which is crucial for inhibitors with fast off-rates.[23]

Step-by-Step Methodology:

  • Sample Preparation and Inhibition:

    • Collect whole blood in heparinized tubes.

    • In a 96-well deep-well plate, pre-incubate 100 µL of whole blood with various concentrations of the test compound (or DMSO/Bortezomib controls) for 1-2 hours at 37°C.

    • Causality: This step allows the cell-permeable inhibitor to enter the cells and engage with the intracellular proteasome.

  • Stimulation and Fixation:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate for exactly 10 minutes at 37°C. LPS stimulation triggers the NF-κB pathway, leading to the rapid proteasomal degradation of IκBα.[23]

    • Stop the reaction and fix/permeabilize the cells by adding a commercial fixation/permeabilization buffer (e.g., PerFix-P).

  • Staining and Flow Cytometry:

    • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorescently-labeled antibodies: anti-IκBα (e.g., AF488), anti-CD14 (to identify monocytes), and anti-CD45 (to identify leukocytes).

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD14-positive monocyte population.

    • Measure the Median Fluorescent Intensity (MFI) of the IκBα stain for each sample.

    • Self-Validation: The MFI of IκBα in the LPS-stimulated DMSO control should be significantly lower (70-80% reduction) than the unstimulated control.[23] The degree of IκBα degradation will be inhibited in a dose-dependent manner by the test compound. Calculate an IC50 based on the preservation of the IκBα MFI.

Structure-Activity Relationship (SAR) and Pharmacokinetic Insights

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is critical. Often, derivatives based on natural L-proline show higher potency, as this conformation is recognized by the enzyme's active site.

  • Amide Substituents (P2, P3 sites): Modifying the groups attached to the amide nitrogen (the P2 site in a dipeptidyl inhibitor) is a key strategy for tuning selectivity and potency. Bulky, hydrophobic groups often enhance binding in the chymotrypsin-like (β5) site.[15][24]

  • Prodrug Strategies: The boronic acid moiety can present challenges for oral bioavailability. A common and successful strategy is to mask it as a boronic ester (e.g., a citrate ester as in Ixazomib), which is more stable and is hydrolyzed in vivo to release the active boronic acid.[4]

  • Metabolic Liabilities: A potential metabolic liability for boronic acids is cytochrome P450-catalyzed deboronation, which can lead to the formation of reactive imine amide metabolites.[25] This should be assessed during preclinical development.

Conclusion and Future Directions

Pyrrolidine amide boronic acids represent a cornerstone scaffold in the design of enzyme inhibitors. Their modular nature allows for systematic optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined here provide a validated roadmap for researchers to synthesize and evaluate these compounds, from initial in vitro screening to more complex cell-based assays.

Future work in this field will likely focus on:

  • Targeting Novel Enzymes: Expanding beyond the proteasome to other serine/threonine proteases implicated in diseases like inflammation, viral infections, and bacterial resistance.[6][26]

  • Selectivity Engineering: Designing inhibitors that can discriminate between different proteasome subtypes (e.g., constitutive vs. immunoproteasome) to create more targeted therapies with reduced side effects.[18][20]

  • Advanced Drug Delivery: Developing novel prodrugs and delivery systems to further enhance the therapeutic window and overcome pharmacokinetic challenges.[4]

By integrating rational design with robust biological evaluation, the pyrrolidine amide boronic acid scaffold will undoubtedly continue to yield promising new therapeutic candidates for years to come.

References

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Palladium-Catalyzed Cross-Coupling of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: A Technical Guide to Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides an in-depth guide for the effective use of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] For professionals in drug discovery and development, this reaction is an indispensable tool for constructing complex molecular architectures, particularly the biaryl motifs that are prevalent in many pharmaceutical agents.[3]

The subject of this guide, this compound, incorporates three key structural features: an electron-deficient nitro-substituted aromatic ring, a robust amide linkage to a pyrrolidine scaffold, and the versatile boronic acid handle. The pyrrolidine ring is a frequently encountered heterocycle in bioactive molecules, valued for its ability to introduce three-dimensionality and specific stereochemical features.[4][5] The nitro group not only modulates the electronic properties of the molecule but also serves as a valuable synthetic handle for further chemical transformations, such as reduction to an amine.[6] This guide will elucidate the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer expert insights into optimizing reaction outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, Ar¹-X). This step forms a square-planar Pd(II) intermediate. The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf >> Cl) and the electronic properties of the aryl halide; electron-withdrawing groups on the halide partner typically accelerate this step.[7]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. The process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[10][11][12] This "ate" complex then exchanges its organic group with the halide on the Pd(II) center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the new biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ tm_complex [Ar¹-Pd(II)L₂-Ar²] oa_label Oxidative Addition pd0->oa_label oa_complex [Ar¹-Pd(II)L₂-X] tm_label Transmetalation oa_complex->tm_label re_label Reductive Elimination tm_complex->re_label oa_label->oa_complex  + Ar¹-X tm_label->tm_complex  + Ar²B(OH)₂  + Base re_label->pd0  - Ar¹-Ar²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Analysis and Reaction Parameter Selection

The specific structure of this compound dictates key considerations for designing a successful coupling protocol.

  • Electronic Profile : The presence of a strongly electron-withdrawing nitro group makes the phenyl ring electron-deficient. While this can sometimes influence the rate of transmetalation, the Suzuki-Miyaura reaction is famously robust and accommodates a wide range of electronic profiles.[6] The key is to select a sufficiently active catalyst system.

  • Steric Profile : The substituents are meta- to one another, leaving the boronic acid group relatively unencumbered. This lack of significant ortho-steric hindrance is advantageous for efficient coupling.

  • Functional Group Compatibility : Both the nitro and amide groups are generally stable under typical Suzuki-Miyaura conditions. The primary challenge is not functional group incompatibility but ensuring the catalytic system is active enough to overcome any electronic deactivation and drive the reaction to completion.

Rationale for Component Selection
  • Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a cost-effective and common choice. It is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) catalyst.[7] Alternatively, pre-formed Pd(0) sources or advanced palladacycle precatalysts can offer higher activity and faster reaction times.

  • Ligand : For substrates bearing electron-withdrawing groups, or when using less reactive aryl chlorides as coupling partners, standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich biaryl phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly recommended.[6] These ligands promote the formation of monoligated, highly reactive Pd(0) species, accelerating both oxidative addition and reductive elimination.[7]

  • Base : An inorganic base is essential. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective, moderately soluble in common solvent mixtures, and less prone to causing side reactions than stronger bases like hydroxides.[10][13] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, alternative.

  • Solvent System : A biphasic solvent system is often optimal. A primary organic solvent like 1,4-dioxane or toluene is used to dissolve the organic components, while a small amount of water is added to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[7][13]

Experimental Protocol

This protocol provides a general and robust procedure for the coupling of this compound with a generic aryl bromide.

Materials & Reagents
  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, e.g., 4-bromoanisole)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for work-up)

  • Silica gel (for purification)

Step-by-Step Procedure
Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling.
  • Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).[13]

  • Inerting the Atmosphere : Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and subsequently backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using syringes, add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL). The mixture should be stirred to ensure homogeneity.

  • Reaction Execution : Place the sealed flask into a preheated oil bath set to 100 °C. Allow the reaction to stir vigorously.

  • Monitoring : Monitor the reaction's progress periodically (e.g., every 2 hours) using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.[1]

  • Work-up : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[13]

  • Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Comparative Data and Troubleshooting

The choice of reaction parameters can be adapted based on the reactivity of the aryl halide coupling partner. The following table provides recommended starting points.

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Expert Insight
Ar-I Pd(OAc)₂ (1-2%), SPhos (2-4%)K₃PO₄Dioxane/H₂O80-90Highly reactive; lower catalyst loading and temperature are often sufficient.
Ar-Br Pd(OAc)₂ (2%), SPhos (4%)K₃PO₄Dioxane/H₂O100The most common and reliable partner. The protocol above is optimized for this class.
Ar-Cl Pd G3/G4 Precat (2%), SPhos/XPhos (4%)K₃PO₄ / Cs₂CO₃Toluene/H₂O100-110Requires a more active catalyst system due to the strength of the C-Cl bond. Palladacycle precatalysts are highly recommended.
Ar-OTf Pd(OAc)₂ (2%), SPhos (4%)K₃PO₄Dioxane/H₂O100Reactivity is similar to aryl bromides. Ensure the triflate is pure and free of triflic acid.
Common Issues and Solutions
  • Low or No Conversion :

    • Cause : Inactive catalyst or insufficient reaction temperature/time. Oxygen can deactivate the catalyst.

    • Solution : Ensure the reaction setup is rigorously deoxygenated. Increase the reaction temperature in 10 °C increments. If still unsuccessful, switch to a more active palladacycle precatalyst.

  • Protodeborylation :

    • Cause : A competitive side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often promoted by excess water or prolonged heating in the presence of base.

    • Solution : Use the minimum required amount of water. Ensure the reaction is not heated unnecessarily long after completion. Using anhydrous K₃PO₄ in a polar aprotic solvent like DMF can sometimes mitigate this, though solubility can be an issue.

  • Homocoupling of Boronic Acid :

    • Cause : The boronic acid coupling with itself to form a symmetrical biaryl. This can be promoted by certain palladium sources, especially in the absence of an aryl halide.[14]

    • Solution : Ensure the aryl halide is present and that the catalyst system promotes the cross-coupling pathway efficiently. Using a well-defined Pd(0) source or a modern precatalyst often minimizes this side reaction compared to in-situ reduction of Pd(OAc)₂.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

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Application Notes & Protocols: Strategic Use of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures.[2][3]

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a specialized building block of significant interest. Its structure is characterized by two potent electron-withdrawing groups: a nitro group and a pyrrolidine-1-carbonyl (amide) group. These features render the phenyl ring electron-deficient, which can present unique challenges and opportunities in Suzuki-Miyaura coupling reactions.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of this reagent, detailing not just the protocol but the fundamental principles governing its reactivity.

Physicochemical Properties and Handling

Understanding the properties of this compound is crucial for its successful application and safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₃BN₂O₄Supplier Data
Molecular Weight 264.05 g/mol Supplier Data
Appearance Typically an off-white to yellow solidSupplier Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, Dioxane), moderately soluble in THF, and sparingly soluble in water.General Knowledge

Storage and Stability: Organoboronic acids can be susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and oxidation.[5] this compound, being electron-deficient, may be particularly prone to protodeboronation under certain conditions.[4] It is recommended to store the reagent under an inert atmosphere (Nitrogen or Argon) in a cool, dry place away from light and moisture. For long-term storage, refrigeration is advised. Under anhydrous conditions, boronic acids can form cyclic trimers known as boroxines; this is a reversible process but can affect stoichiometry if not accounted for.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is essential for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(II)Complex Aryl-Pd(II)-X Complex Transmetalation Transmetalation Pd(II)ArylComplex Diaryl-Pd(II) Complex RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ (Our Reagent) Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation Transfers R² group

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]

  • Transmetalation : This crucial step involves the transfer of the organic group (in this case, the 3-nitro-5-(pyrrolidine-1-carbonyl)phenyl moiety) from the boron atom to the palladium(II) center.[7] The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer.[8][9]

  • Reductive Elimination : The two organic partners coupled to the palladium center are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][10]

Protocol Design: Strategic Considerations for an Electron-Deficient Boronic Acid

The electron-withdrawing nature of the nitro and amide groups on this compound can slow the rate of transmetalation. Therefore, the choice of catalyst, ligand, base, and solvent is critical to ensure an efficient reaction. The following protocol is a robust starting point, adaptable to a range of aryl halide coupling partners.

Table 2: Recommended Reagents and Conditions
ComponentRecommendationRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ (Tetrakis) is a reliable, well-understood Pd(0) source that is often effective.[11] PdCl₂(dppf) is an air-stable Pd(II) precatalyst that forms a highly active catalyst in situ and is excellent for a broad range of substrates.[11]
Ligand (Included in precatalyst)For challenging couplings (e.g., with aryl chlorides), more advanced Buchwald-type ligands like SPhos or XPhos paired with Pd₂(dba)₃ may be necessary to accelerate oxidative addition and reductive elimination.[11]
Base K₂CO₃ or Cs₂CO₃An aqueous solution of a moderately strong inorganic base is crucial for activating the boronic acid.[8] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates by enhancing the formation of the reactive boronate species.
Solvent System 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/WaterA mixed solvent system is required to dissolve both the organic substrates and the inorganic base. Dioxane/water is a classic, effective combination. The presence of water is essential for the base to activate the boronic acid.
Aryl Halide Partner Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl ChlorideThe reactivity of the halide partner follows this trend, corresponding to the ease of the oxidative addition step.[12] Couplings with aryl chlorides are the most challenging and often require more active catalyst systems.[13]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion, especially to overcome the activation barrier of the oxidative addition and transmetalation steps.[14]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical for reproducibility and high yields.

Detailed Step-by-Step Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a 1.0 mmol scale.

Workflow start Start setup 1. Reaction Setup (Flame-dried flask, inert gas) start->setup reagents 2. Add Solid Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) setup->reagents solvent 3. Add Degassed Solvents reagents->solvent heat 4. Heat to 80-100 °C solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, dilute, extract) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Materials:

  • This compound (1.2 mmol, 1.2 eq.)

  • Aryl Bromide (1.0 mmol, 1.0 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)

  • Degassed 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

  • Flame-dried Schlenk flask or round-bottom flask with condenser

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (317 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask.

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[15]

  • Reaction Execution : Lower the flask into a pre-heated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst. Switch to a stronger base like Cs₂CO₃. Increase the reaction temperature in 10 °C increments. Consider a more active catalyst system (e.g., Pd₂(dba)₃/XPhos).
Protodeboronation of Starting Material Presence of excess water or acid; Prolonged reaction time at high temperature.Ensure solvents are properly degassed but not overly wet. Use the recommended stoichiometry of base. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Side Product Oxygen contamination leading to side reactions; Catalyst decomposition.Ensure the reaction is maintained under a strictly inert atmosphere. Use freshly degassed solvents.
Difficulty in Product Purification Residual palladium catalyst.During workup, filtering the diluted reaction mixture through a pad of Celite® can help remove some insoluble catalyst residues. Specific palladium scavengers can be employed if trace metal contamination is a concern.[16]

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

  • Handling Reagents : Palladium catalysts, especially when finely divided like Palladium on carbon (Pd/C), can be pyrophoric and should be handled with care, away from ignition sources.[17] Boronic acids can be irritants.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Cironi, D., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Bhattacharjee, J., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. Retrieved from [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry Letters. Retrieved from [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie. Retrieved from [Link]

  • McKown, R. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. Retrieved from [Link]

  • Palladium on carbon safe handling - Safety Regulation - Future4200. (2021). Retrieved from [Link]

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Application Note: A Practical Guide to the Amide Coupling of 3-Amino-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful amide coupling of carboxylic acids to 3-amino-5-nitrophenylboronic acid. This substrate presents unique challenges due to the reduced nucleophilicity of the aniline amine, a consequence of the electron-withdrawing effects of the nitro and boronic acid groups. This document outlines the mechanistic basis for reagent selection, offers a robust, field-tested experimental protocol using HATU-mediated coupling, and includes a systematic troubleshooting guide to address common experimental hurdles. The protocols and insights are designed for researchers in medicinal chemistry and drug development engaged in the synthesis of novel chemical entities incorporating the phenylboronic acid motif.

Introduction: Rationale and Challenges

3-Amino-5-nitrophenylboronic acid is a valuable building block in synthetic and medicinal chemistry. The boronic acid moiety serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), while the nitro group can be readily reduced to an amine, providing a vector for further diversification. The amide linkage is one of the most prevalent functional groups in pharmaceuticals, prized for its metabolic stability and hydrogen bonding capabilities.

However, the synthesis of amides from 3-amino-5-nitrophenylboronic acid is not trivial. The primary challenge stems from the electronic properties of the starting material. The potent electron-withdrawing nature of both the nitro group (-NO₂) and the boronic acid group [-B(OH)₂] significantly deactivates the aniline amine, rendering it a poor nucleophile.[1] Standard amide coupling conditions may result in sluggish reactions, low yields, or failure to proceed altogether.[2] Therefore, a judicious choice of coupling reagents and optimized reaction conditions is paramount for success.

The Chemistry of Amide Coupling with Electron-Deficient Amines

Standard amide bond formation involves the activation of a carboxylic acid to create a highly electrophilic intermediate, which is then susceptible to nucleophilic attack by an amine. Given the poor nucleophilicity of 3-amino-5-nitrophenylboronic acid, a highly potent coupling reagent is required to generate a sufficiently reactive activated ester.

Mechanism of HATU-Mediated Coupling

Among the plethora of available coupling reagents, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective for challenging couplings.[3][4] The mechanism proceeds through several key steps:

  • Carboxylate Formation: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]

  • Active Ester Formation: The carboxylate attacks HATU to form a highly reactive OAt-active ester. This step is rapid and efficient.[3][5]

  • Nucleophilic Attack: The electron-deficient amine (3-amino-5-nitrophenylboronic acid) attacks the carbonyl carbon of the highly electrophilic OAt-active ester.

  • Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.

The superior reactivity of HATU in this context is attributed to the formation of the OAt-active ester, which is more reactive than the HOBt-esters generated by reagents like EDC/HOBt.[3]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Amine Ar-NH₂ (3-Amino-5-nitrophenyl boronic acid) Amide Amide Product Amine->Amide Nucleophilic Attack HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Activation Base Base (DIPEA) Base->RCOOH Deprotonation RCOO->ActiveEster Activation ActiveEster->Amide Nucleophilic Attack Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct2 HOAt Amide->Byproduct2 Release

Caption: Mechanism of HATU-mediated amide coupling.

Comparison of Common Coupling Reagents

A careful selection of reagents is critical. The following table summarizes the rationale for choosing a HATU-based system for this specific application.

Reagent SystemAdvantagesDisadvantages in this ContextRationale for Selection
EDC / HOBt Water-soluble byproducts, cost-effective.[3]Forms a less reactive O-acylisourea intermediate which may not be sufficiently electrophilic for the deactivated amine.[3] Reactions can be sluggish.[2]Not recommended as the primary choice due to potentially low reactivity.
Acid Chlorides Highly reactive.Requires an extra synthetic step (R-COOH -> R-COCl). Harsh conditions (e.g., SOCl₂) can be incompatible with the boronic acid moiety.[6]High risk of side reactions and substrate decomposition. Avoid if possible.
HATU / DIPEA High reactivity, fast reaction times, low rates of epimerization.[3][4] Generates a highly reactive OAt-active ester.[3]Higher cost, byproducts require chromatographic separation.Recommended. The high reactivity is necessary to overcome the low nucleophilicity of the electron-deficient aniline.[2][7]

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid with 3-amino-5-nitrophenylboronic acid on a 1.0 mmol scale.

Materials and Equipment
  • Reagents:

    • Carboxylic Acid (1.0 equiv, 1.0 mmol)

    • 3-Amino-5-nitrophenylboronic acid (1.1 equiv, 1.1 mmol)

    • HATU (1.2 equiv, 1.2 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Nitrogen or Argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

Protocol_Workflow start Start: Assemble Glassware (Dry, under N₂) step1 1. Dissolve Carboxylic Acid & HATU in anhydrous DMF. start->step1 step2 2. Cool solution to 0 °C (ice bath). step1->step2 step3 3. Add DIPEA dropwise. Stir for 15-20 min. step2->step3 step4 4. Add 3-Amino-5-nitro- phenylboronic acid. step3->step4 Activation Complete step5 5. Warm to RT. Stir for 2-16 hours. step4->step5 step6 6. Monitor reaction (TLC / LC-MS). step5->step6 step7 7. Quench with H₂O. Dilute with EtOAc. step6->step7 Reaction Complete step8 8. Aqueous Workup: - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with Brine step7->step8 step9 9. Dry organic layer (MgSO₄), filter, and concentrate. step8->step9 step10 10. Purify via Silica Gel Chromatography. step9->step10 end End: Characterize Product (NMR, MS) step10->end

Caption: Experimental workflow for amide coupling.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol) and HATU (1.2 mmol, 456 mg).

  • Solvent Addition: Add anhydrous DMF (5-10 mL) and stir until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for the pre-activation of the carboxylic acid.[4]

  • Amine Addition: Add 3-amino-5-nitrophenylboronic acid (1.1 mmol, 202 mg) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess DIPEA, saturated NaHCO₃ solution (2 x 25 mL) to remove HOAt and unreacted acid, and finally with brine (1 x 25 mL).[8][9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography. The polarity of the eluent will depend on the specific product; a gradient of ethyl acetate in hexanes is a common starting point.

    • Note on Purification: Boronic acids can sometimes streak on silica gel.[10] If this occurs, pre-treating the silica with a small amount of acetic acid or using a different stationary phase like alumina may be beneficial.[11] Alternatively, specialized boronic acid scavengers can be used for purification.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling agent. 2. Inactive amine (poor quality starting material). 3. Presence of water in the reaction. 4. Insufficient base.1. Ensure high-quality HATU is used. If EDC/HOBt was attempted, switch to HATU or another high-potency uronium salt like COMU.[6] 2. Check the purity of the 3-amino-5-nitrophenylboronic acid by NMR or LC-MS. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere. 4. Ensure 3 equivalents of DIPEA are used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.
Formation of Side Products 1. Self-condensation of the activated carboxylic acid to form an anhydride. 2. Decomposition of the boronic acid.1. Pre-activate the carboxylic acid with HATU/DIPEA for a short period (15-20 min) before adding the amine.[9] 2. Avoid excessively high temperatures or strongly acidic/basic conditions during workup. Boronic acids are generally stable but can be sensitive.[13]
Difficult Purification 1. Co-elution of product with tetramethylurea (TMU) byproduct from HATU. 2. Product streaking on silica gel column.1. TMU is water-soluble. Ensure thorough aqueous washes during the workup. If it persists, a reverse-phase HPLC purification may be necessary. 2. Try flushing the column with a more polar solvent system. Consider using alumina as the stationary phase or employing a boronic acid scavenger resin for catch-and-release purification.[11][12]

Conclusion

The amide coupling of 3-amino-5-nitrophenylboronic acid is a challenging but achievable transformation. Success hinges on overcoming the inherently low nucleophilicity of the amine through the use of a potent coupling reagent. The HATU/DIPEA system in an anhydrous polar aprotic solvent like DMF provides a reliable and robust method for achieving high yields. By understanding the underlying chemical principles, adhering to a meticulous experimental protocol, and being prepared to troubleshoot common issues, researchers can effectively utilize this valuable building block in the synthesis of complex molecules for drug discovery and development.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Institutes of Health. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (2012). Amide as Nitrogen Source: Amination and Mechanism. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • ResearchGate. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • The Sheppard Group. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from [Link]

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Application Note: Strategic Derivatization of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic derivatization of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a versatile trifunctional scaffold for advanced chemical synthesis.

Introduction: A Trifunctional Building Block for Complex Synthesis

This compound (CAS 871332-81-9) is a synthetically valuable building block in modern medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of three distinct and orthogonally reactive functional groups arranged on a central phenyl ring: a boronic acid , a nitro group , and a stable pyrrolidinyl amide . This arrangement allows for a programmed, sequential modification, enabling the construction of complex molecular architectures from a single, versatile starting material.

The pyrrolidine moiety is a common scaffold in bioactive compounds, valued for its ability to introduce three-dimensional character.[4] The boronic acid is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, while the nitro group serves as a masked amine, which can be revealed and functionalized at a later synthetic stage.

This application note provides a detailed guide to the primary derivatization pathways for this reagent, explaining the causality behind protocol choices and offering field-proven methodologies for its successful application.

Caption: Core structure highlighting the three key functional groups.

Derivatization at the Boronic Acid Moiety: Building the Core Skeleton

The boronic acid group is the primary site for cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. These reactions are fundamental for constructing the core carbon or heteroatom framework of the target molecule.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming biaryl structures by coupling the boronic acid with an aryl or vinyl halide (or triflate).[5]

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond.

  • Transmetalation: The organic group is transferred from the activated boronate species to the palladium center. Base activation of the boronic acid to form a more nucleophilic boronate complex is crucial for this step.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, and base is critical and substrate-dependent. For electron-rich or sterically hindered partners, advanced phosphine ligands (e.g., SPhos, XPhos) are often required to achieve high yields.[6]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentsRole & Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) species.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd catalyst, modulates reactivity. Bulky, electron-rich ligands often improve performance.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to a boronate for transmetalation. The strength of the base can influence reaction rate and side reactions.[5]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction. The presence of water can aid in dissolving the base and boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired aryl halide (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion, monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, copper-catalyzed alternative for forming C-N or C-O bonds.[7][8] This reaction couples the boronic acid with N-H or O-H containing compounds, such as amines, amides, or phenols. A key advantage is that it can often be performed at room temperature and open to the air.[9]

Mechanistic Rationale: The mechanism involves the formation of a copper-aryl complex. A proposed Cu(III) intermediate undergoes reductive elimination to form the final product and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the catalytic cycle.[7]

Protocol 2: General Procedure for Chan-Lam C-N Coupling
  • Setup: In a flask open to the air, combine this compound (1.0 eq.), the amine or amide (1.2 eq.), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

  • Base and Solvent: Add a base, such as pyridine or triethylamine (2.0 eq.), and a suitable solvent like dichloromethane (DCM) or methanol.

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the N-arylated product.

Derivatization of the Nitro Group: Unmasking the Amine

The reduction of the nitro group to an aniline is a pivotal step that dramatically alters the electronic properties of the phenyl ring and introduces a new site for functionalization. This transformation is typically performed after the initial cross-coupling reaction to avoid potential catalyst poisoning by the resulting amine.

Choosing a Reduction Method: The choice of reducing agent is dictated by the other functional groups present in the molecule.

  • Catalytic Hydrogenation (H₂/Pd/C): Highly efficient but can also reduce other functional groups like alkenes or alkynes.

  • Metal/Acid Reduction (SnCl₂, Fe/HCl): A classic and highly reliable method. Stannous chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is particularly effective and chemoselective for aryl nitro groups.[10]

  • Transfer Hydrogenation (Formic Acid): A milder, base-free alternative.[11]

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C, PtO₂Clean, high-yielding.Requires specialized pressure equipment; less chemoselective.[12]
Stannous Chloride SnCl₂·2H₂O, EtOHHighly chemoselective, reliable, scalable.[10]Generates tin waste that requires careful disposal.
Iron/Acid Fe powder, HCl/AcOHInexpensive, effective.Can require harsh acidic conditions and vigorous stirring.[10]
Protocol 3: Nitro Group Reduction using Stannous Chloride
  • Setup: Dissolve the nitro-aryl compound (1.0 eq.) in ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) portion-wise. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid and precipitates tin salts.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting aniline is often pure enough for the next step, but can be purified by chromatography if necessary.

Sequential Derivatization Strategies: Building Molecular Complexity

The true power of this building block is realized through sequential reactions that leverage its multiple functional sites. The order of operations is critical for success.

Pathway A: Coupling First, Then Reduction and Functionalization

This is the most common and logical pathway. It involves building the core biaryl or heteroaryl structure first, followed by unmasking and derivatizing the amine. This avoids potential side reactions or catalyst inhibition associated with a free amine during the coupling step.

A Starting Material (Nitro-Boronic Acid) B Suzuki or Chan-Lam Coupling A->B C Biaryl Nitro Intermediate B->C D Nitro Group Reduction C->D E Biaryl Amine Intermediate D->E F Amide/Sulfonamide Formation, etc. E->F G Final Complex Molecule F->G

Caption: Workflow for Pathway A: Coupling followed by reduction.

Once the aniline intermediate is formed, it can undergo a wide array of reactions:

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.[13]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reductive amination or direct alkylation to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can be displaced in Sandmeyer-type reactions.

Protocol 4: Amide Formation from the Derived Aniline
  • Setup: Dissolve the aniline intermediate (1.0 eq.) and a carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent like DCM or DMF.

  • Coupling Agents: Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.).

  • Base: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.

Conclusion

This compound is a highly adaptable chemical scaffold. By strategically targeting its three distinct functional groups, researchers can execute multi-step syntheses in a controlled and predictable manner. The primary workflow involves an initial palladium- or copper-catalyzed cross-coupling at the boronic acid site, followed by a chemoselective reduction of the nitro group. The resulting aniline provides a versatile handle for introducing further diversity, enabling the efficient construction of novel compounds for drug discovery and materials science applications. Careful selection of catalysts, reagents, and reaction sequences is paramount to maximizing yields and achieving the desired molecular complexity.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Wikipedia. (2023). Chan–Lam coupling. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Srivastava, V. P., & Yadav, L. D. S. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. Organic Letters, 14(18), 4874–4877. [Link]

  • Ye, Y., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4845–4849. [Link]

  • Wang, L., et al. (2019). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. Nanoscale, 11(3), 1157-1165. [Link]

  • Semantic Scholar. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. [Link]

  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(71), 10185-10203. [Link]

  • ResearchGate. Arylboronic Acid-Facilitated Selective Reduction of Aldehydes by Tributyltin Hydride. [Link]

  • ResearchGate. Proposed direct amide formation between 2-aminophenylboronic acid and 5-nitrosalicylic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Suci, P. A., et al. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 15(18), 3788. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • ResearchGate. What method can be used for reduction of aryl nitro group? [Link]

  • VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography. [Link]

  • Akkoç, S., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(3), 1546-1554. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Chemcd. 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid(871332-81-9 ). [Link]

  • Basile, L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7564. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched? [Link]

  • Kliment, E., et al. (2012). A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides. Analytical chemistry, 84(24), 10681-10688. [Link]

  • MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature communications, 7(1), 1-8. [Link]

  • PubMed. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. [Link]

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Troubleshooting & Optimization

Stability of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This specialized arylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for constructing complex molecular architectures. However, its chemical properties, specifically the presence of two strong electron-withdrawing groups (a nitro and an amide moiety), render it susceptible to certain decomposition pathways under common reaction conditions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the stability of this reagent, offering troubleshooting strategies and optimized protocols to ensure successful and reproducible experimental outcomes.

Section 1: General Stability, Handling, and FAQs

This section addresses the fundamental stability and handling questions for this compound. Understanding these principles is the first step toward preventing experimental failure.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this boronic acid?

A1: Due to its electron-deficient nature, this molecule is primarily susceptible to three decomposition pathways: protodeboronation, oxidation, and boroxine formation.

  • Protodeboronation: This is the most common and problematic side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] For arylboronic acids with strong electron-withdrawing groups, this process is significantly accelerated, especially under the basic, aqueous conditions often used in Suzuki-Miyaura couplings.[4][5]

  • Oxidation: The boronic acid can be oxidized to the corresponding phenol, replacing the C-B(OH)₂ group with a C-OH group.[6] This can be an undesired side reaction in the presence of ambient oxygen or other oxidants in the reaction mixture.[7][8][9][10]

  • Boroxine Formation: Like most boronic acids, three molecules can undergo intermolecular dehydration to form a stable, six-membered boroxine ring.[11][12][13] This is a reversible equilibrium; in the presence of water, the boroxine can hydrolyze back to the boronic acid.[14][15] While not strictly decomposition, it alters the molecular weight and can affect reaction kinetics and stoichiometry if not accounted for.

cluster_main Decomposition Pathways cluster_products Products main This compound proto Protodeboronation Product (1-(3-Nitrophenyl)pyrrolidin-1-one) main->proto H⁺ / H₂O (Common in Suzuki) ox Oxidation Product (Phenol derivative) main->ox [O] (e.g., Air, Peroxides) boro Boroxine Trimer main->boro - 3 H₂O (Anhydrous/Heat) boro->main + 3 H₂O (Reversible)

Caption: Key decomposition pathways for the title boronic acid.

Q2: How should I properly store and handle the reagent?

A2: To minimize decomposition, store the solid reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. Avoid prolonged exposure to atmospheric moisture and air. For weighing and handling, do so promptly in a dry environment.

Q3: I see a different molecular weight on my mass spec than expected for the monomer. Could this be the boroxine?

A3: Yes, this is highly likely, especially if the sample has been stored for a long time or subjected to heat or vacuum. Boroxine formation is a common equilibrium state for solid boronic acids.[13][14] For most applications that use aqueous or protic solvents, the boroxine will hydrolyze back to the active monomer in situ. However, for anhydrous reactions, the presence of boroxine can affect solubility and reactivity. If precise stoichiometry is critical, consider dissolving the reagent in a solvent mixture containing a small amount of water (e.g., dioxane/H₂O) and allowing it to stir for a few minutes to ensure complete hydrolysis back to the monomer before adding other reagents.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is the primary application for this reagent, but it is also where its instability is most pronounced. Low yields are almost always traced back to competitive protodeboronation.

The Core Problem: Suzuki Coupling vs. Protodeboronation

The base required for the transmetalation step of the Suzuki-Miyaura catalytic cycle unfortunately also catalyzes the protodeboronation of our electron-deficient boronic acid.[1][4] The key to a successful reaction is to accelerate the desired catalytic cycle to outcompete the undesired decomposition pathway.

Caption: The competition between the Suzuki cycle and protodeboronation.
Troubleshooting Guide for Low-Yield Suzuki Couplings
ProblemProbable Cause(s)Recommended Solution(s)
Low to no product; starting material consumed; major byproduct is the protodeboronated arene. Protodeboronation is faster than transmetalation. This is the most common failure mode.[1]1. Change the Base: Switch from strong aqueous bases (NaOH, KOH) to milder, less-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF.[16] These provide sufficient basicity for the catalytic cycle while minimizing the rate of C-B bond cleavage. 2. Minimize Water: While some water can be beneficial, excess water provides a ready proton source for protodeboronation.[4] Use anhydrous solvents or a carefully controlled biphasic system (e.g., Toluene/H₂O 10:1). Some anhydrous protocols with K₃PO₄ may require a few equivalents of water to function, so optimization is key.[17] 3. Lower the Temperature: High temperatures accelerate all reactions, but often increase the rate of decomposition more significantly than the desired coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time. 4. Use a Faster Catalyst System: Employ modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands like SPhos, XPhos, or BrettPhos).[18][19] These ligands accelerate the rate-limiting oxidative addition and subsequent steps, allowing the Suzuki coupling to outpace decomposition.[19]
Significant amount of homocoupled boronic acid byproduct (Ar-Ar). Presence of Oxygen: Dissolved oxygen in the solvent can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[20]Thoroughly Degas: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive inert gas pressure throughout the reaction setup and duration.
Reaction is stalled; starting materials remain. 1. Catalyst Inactivity: The palladium catalyst may have decomposed (forming palladium black) or the ligand may have oxidized.[19] 2. Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent system.1. Check Reagent Quality: Use fresh, high-purity catalyst, ligands, and base. Ensure solvents are anhydrous and peroxide-free.[19] 2. Modify Solvent System: Switch to a different solvent system that offers better solubility for all components (e.g., Dioxane/H₂O, DMF, or Toluene/Ethanol/H₂O).

Section 3: Compatibility with Other Transformations

Q1: I need to reduce the nitro group to an amine. Will the boronic acid functional group survive?

A1: This is challenging. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are often incompatible with arylboronic acids and can lead to complete protodeboronation. Similarly, strong acidic reducing agents (e.g., SnCl₂, HCl) will readily cleave the C-B bond.[5]

Recommended Strategy:

  • Protect the Boronic Acid: The most robust strategy is to first convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester (see Protocol 1 below). These esters exhibit significantly enhanced stability towards a wider range of reaction conditions.[1][19]

  • Perform the Reduction: Once protected as an ester, you can attempt the nitro reduction under milder, carefully controlled conditions. Transfer hydrogenation using reagents like ammonium formate with Pd/C might be a viable option.

  • Deprotect (if necessary): The boronate ester can then be carried forward or hydrolyzed back to the boronic acid if needed for a subsequent step.

Q2: Can I perform a standard amide coupling (e.g., with EDC/HOBt) on a different part of the molecule without affecting the boronic acid?

A2: Caution is advised. Boronic acids themselves can act as Lewis acid catalysts for amide bond formation, which could complicate the reaction.[21][22][23] Furthermore, the boronic acid can form adducts with amines and carboxylates.

Recommended Strategy: For maximum reliability, protect the boronic acid as a pinacol or MIDA ester before attempting other amide couplings. This will render the boron center less reactive and prevent unwanted side reactions.

Section 4: Key Experimental Protocols

Protocol 1: Conversion to the More Stable Pinacol Ester

This protocol enhances the stability of the reagent, making it more amenable to multi-step synthesis and more resistant to protodeboronation.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene or THF (anhydrous)

  • Magnesium sulfate or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid and pinacol.

  • Add anhydrous toluene (approx. 0.1 M concentration).

  • Add a drying agent like anhydrous magnesium sulfate or activated 4Å molecular sieves to sequester the water that is formed.

  • Stir the mixture at room temperature for 4-12 hours or at a slightly elevated temperature (e.g., 50 °C) to expedite the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.

  • Filter off the drying agent and wash with the solvent.

  • Remove the solvent under reduced pressure to yield the crude pinacol ester, which can often be used directly or purified by silica gel chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a recommended starting point for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • XPhos Pd G3 (or similar advanced pre-catalyst, 0.02 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed H₂O

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, boronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL H₂O).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

References

  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). A Concise and Practical Protodeboronation of Arylboronic Acids. Synlett, 31, 2039-2042.
  • Cioslowski, J., & Piskorz, P. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A.
  • Chen, G., et al. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal.
  • Cioslowski, J., & Piskorz, P. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Boroxine. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Arkhipenko, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. [Link]

  • Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • Butters, M., et al. (2022). Protodeboronation of (Hetero)
  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc. [Link]

  • P. R. Sebahar, et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Adachi, S., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society of Japan.
  • ResearchGate. (n.d.). Methods for the hydroxylation of boronic acids into phenols. ResearchGate. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. [Link]

  • ResearchGate. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. ResearchGate. [Link]

  • SlideShare. (2018). Boron-catalyzed Amide Formation. SlideShare. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Seminal Scholar. (n.d.). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Butters, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Solà, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation.
  • NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • D. G. Hall, et al. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme.
  • Cioslowski, J., & Piskorz, P. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

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Technical Support Center: Purification of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with the purification of this polar, functionalized arylboronic acid. Our goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to optimize your purification strategy for the highest purity and yield.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound. Each problem is presented in a question-and-answer format, providing detailed solutions and the rationale behind them.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I am attempting to purify my crude this compound using standard silica gel flash chromatography with a hexane/ethyl acetate gradient. However, I am observing very low recovery of my product. My TLC analysis shows significant streaking and material remaining at the baseline. What is causing this and how can I resolve it?

A: This is a frequent challenge when purifying boronic acids on silica gel. The primary cause is the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to strong, sometimes irreversible, adsorption of your product onto the stationary phase. Given the polar nature of your molecule, with its nitro and amide functionalities, this effect is likely exacerbated.

Solutions & Scientific Rationale:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can significantly improve recovery. The acid protonates the silanol groups, reducing their ability to interact with the boronic acid. It also helps to keep the boronic acid in its less polar, neutral form.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switching to a less acidic stationary phase is a good option.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a suitable alternative for the chromatography of boronic acids.[2]

    • Reversed-Phase Chromatography (C18): Given the polarity of your compound, reversed-phase chromatography is an excellent alternative. Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA).[3] Your polar compound will have better mobility and reduced interaction with the stationary phase.

  • Derivatization to a Boronate Ester: In cases of very strong interaction, a temporary conversion of the boronic acid to a less polar boronate ester (e.g., a pinacol ester) can be an effective strategy. These esters are generally less prone to strong interactions with silica gel and can be purified using standard normal-phase chromatography.[1] The boronic acid can be regenerated after purification.

Issue 2: Presence of Protodeboronation Byproduct in the Purified Material

Q: After purification, my NMR analysis shows a significant peak corresponding to 1-nitro-3-(pyrrolidine-1-carbonyl)benzene, the protodeboronated byproduct. How can I prevent this during my purification process?

A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for arylboronic acids, especially under basic or strongly acidic conditions.[4][5][6] The rate of this decomposition is highly dependent on the pH and the electronic nature of the aryl group.[4][5]

Solutions & Scientific Rationale:

  • Maintain Appropriate pH:

    • During Acid/Base Extraction: If you are using an acid/base extraction to remove impurities, it is crucial to control the pH carefully. While boronic acids can be extracted into a basic aqueous phase as their boronate salts, prolonged exposure to high pH can accelerate protodeboronation.[4][5] Use the minimum amount of base necessary and work quickly. When re-acidifying to recover your product, avoid strongly acidic conditions for extended periods.

    • During Chromatography: As mentioned earlier, adding a small amount of a weak acid to your mobile phase during normal-phase chromatography can help suppress protodeboronation by keeping the compound in its more stable neutral form.

  • Work under Anhydrous Conditions where Possible: Water plays a key role in the mechanism of protodeboronation.[5] Ensuring that your organic solvents are dry, especially during chromatography and workup, can help minimize this side reaction.[1]

  • Temperature Control: Elevated temperatures can also promote protodeboronation. When performing extractions or concentrating your product on a rotary evaporator, use moderate temperatures.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I have tried to purify my this compound by recrystallization from various solvents, but I am either getting an oil or the purity does not improve significantly. What is the best approach for recrystallizing this compound?

A: Recrystallization is a powerful purification technique, but finding the right solvent system is key.[7] For a polar molecule like yours, a single solvent might not provide the ideal solubility profile (i.e., high solubility when hot and low solubility when cold).

Solutions & Scientific Rationale:

  • Solvent System Screening: A systematic approach to screening solvent systems is recommended.

    • Single Solvents: Start with polar protic solvents like ethanol, methanol, or isopropanol, and also consider polar aprotic solvents like acetone or ethyl acetate.[2][8] Water can also be a good solvent for recrystallizing polar compounds.[8]

    • Solvent Pairs: A mixed solvent system is often more effective.[9] A good starting point would be a polar solvent in which your compound is soluble (e.g., ethanol, acetone) and a less polar solvent in which it is less soluble (e.g., hexane, toluene).[8] The procedure involves dissolving the crude product in a minimal amount of the hot, "good" solvent, and then slowly adding the "bad" solvent until the solution becomes slightly cloudy. Upon cooling, crystals should form.

  • Trituration: If your compound oils out or is difficult to recrystallize, trituration can be an effective alternative. This involves suspending the crude material in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. The solid is stirred or sonicated in this solvent, then filtered to yield a purer product.

Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is typically a white to off-white or pale yellow solid. Like many boronic acids, it can be sensitive to heat and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-8°C).

Q2: What are the common impurities I should look for in my crude product?

A2: Besides the protodeboronated byproduct, other common impurities may include:

  • Unreacted starting materials from the synthesis.

  • Homocoupled byproducts.

  • Boronic anhydride (boroxine), which can form upon dehydration. This is often in equilibrium with the boronic acid in solution.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to identify organic impurities. ¹¹B NMR can also be useful to confirm the presence of the boronic acid moiety.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of polar compounds like this boronic acid.[10] A typical method would use a C18 column with a water/acetonitrile or water/methanol mobile phase containing an acidic modifier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for identifying the product and any impurities.

Q4: Can I use an acid/base extraction for purification?

A4: Yes, an acid/base extraction can be a useful first step to remove non-acidic impurities. The boronic acid is weakly acidic and can be extracted into an aqueous basic solution (e.g., dilute NaOH or NaHCO₃) as the boronate salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified (e.g., with dilute HCl) to precipitate the purified boronic acid, which can then be extracted back into an organic solvent like ethyl acetate.[11] However, as noted in the troubleshooting section, care must be taken to avoid prolonged exposure to harsh pH conditions to minimize protodeboronation.[4][5]

Q5: My NMR spectrum looks complex, with broad peaks. What could be the reason?

A5: Boronic acids are known to form cyclic trimers called boroxines through the loss of water. In solution, there is often an equilibrium between the monomeric boronic acid and the boroxine, which can lead to peak broadening or the appearance of multiple sets of signals in the NMR spectrum. Running the NMR in a solvent like methanol-d₄ can often break up the boroxine and provide a sharper, more easily interpretable spectrum.

Visualization of Purification Workflow

Below is a decision tree to guide you in selecting an appropriate purification strategy for this compound.

Purification_Workflow start Crude Product acid_base Acid/Base Extraction? start->acid_base recrystallization Attempt Recrystallization acid_base->recrystallization Yes acid_base->recrystallization No chromatography Chromatography recrystallization->chromatography Purity not sufficient final_product Pure Product recrystallization->final_product Purity sufficient rp_hplc Reversed-Phase HPLC chromatography->rp_hplc Polar Compound normal_phase Normal-Phase Chromatography chromatography->normal_phase Less Polar Impurities rp_hplc->final_product normal_phase->final_product analysis Purity Analysis (NMR, HPLC, LC-MS) final_product->analysis

Caption: A decision tree for selecting a purification strategy.

Quantitative Data Summary

Purification TechniqueKey ParametersExpected Outcome
Recrystallization Solvent System: Ethanol/Water, Acetone/HexaneHigh purity crystalline solid, but may require optimization.
Acid/Base Extraction Aqueous Base: 1M NaHCO₃ or 1M NaOHRemoval of neutral and basic impurities.
Normal-Phase Flash Chromatography Mobile Phase: Hexane/Ethyl Acetate with 0.1-1% Acetic AcidSeparation from less polar impurities. Risk of low recovery.
Reversed-Phase Flash Chromatography Mobile Phase: Water/Acetonitrile with 0.1% Formic AcidGood separation for polar compounds.
Purity Analysis (RP-HPLC) Column: C18; Mobile Phase: Gradient of Water/Acetonitrile + 0.1% TFAPurity assessment >95% for most applications.

References

  • Aggarwal, V. K., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12345–12355. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1237–1252. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]

  • Perrin, C. L., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4995–5003. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Chemical Communications, 53(56), 7940-7943. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids?. Available at: [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7385-7391. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How to recrystallize boric acid into flakes?. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • MDPI. (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Available at: [Link]

  • Biotage. (2018). Successful Flash Chromatography. Available at: [Link]

  • MDPI. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Available at: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Available at: [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Available at: [Link]

  • Waters Corporation. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (1981). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Available at: [Link]

  • Chemcd. (2015). 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid(871332-81-9). Available at: [Link]

Sources

Technical Support Center: Mastering Suzuki Couplings with Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for overcoming the challenges associated with the deboronation of nitrophenylboronic acids in Suzuki-Miyaura coupling reactions. As a Senior Application Scientist, I understand the frustration that can arise when a seemingly straightforward cross-coupling reaction is complicated by this persistent side reaction. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthetic endeavors.

The Challenge: Understanding Protodeboronation

Protodeboronation is a well-known undesired side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is particularly prevalent with electron-deficient arylboronic acids, such as nitrophenylboronic acids, due to the electronic nature of the nitro group. The reaction is typically catalyzed by either acid or base, with the base-catalyzed pathway being of particular concern in the context of the Suzuki-Miyaura reaction, which is conducted under basic conditions.[1]

The generally accepted mechanism for base-catalyzed protodeboronation involves a pre-equilibrium between the boronic acid and a hydroxide ion to form the corresponding boronate. This is followed by a rate-limiting reaction between the boronate and a proton source, often water, to yield the deboronated arene.[1]

Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to directly address the specific issues you may encounter during your experiments.

Q1: My Suzuki coupling reaction with 4-nitrophenylboronic acid is giving low yields, and I'm isolating nitrobenzene as a major byproduct. What's happening and how can I fix it?

A1: The formation of nitrobenzene is a classic sign of protodeboronation, where your 4-nitrophenylboronic acid is being consumed by a side reaction before it can participate in the desired cross-coupling. The key to overcoming this is to ensure the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation. Here are the primary factors to consider and the steps to take:

  • Base Selection is Critical: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation. The increased concentration of the boronate species under strongly basic conditions makes it more susceptible to protonolysis.

    • Solution: Switch to a milder base. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices. In some cases, cesium carbonate (Cs₂CO₃) can be effective, particularly in challenging couplings, due to its higher solubility in organic solvents.

Base Typical Yield (%) Comments
K₃PO₄HighOften the best choice for electron-deficient boronic acids.
K₂CO₃Good to HighA good starting point for optimization.
Cs₂CO₃Good to HighUseful for challenging couplings due to solubility.
NaOHLow to ModerateCan lead to significant protodeboronation.
KOHLow to ModerateSimilar to NaOH, high basicity promotes deboronation.
Note: Yields are representative and can vary based on the specific substrates, catalyst, and solvent system used.
  • Catalyst Activity and Loading: A slow or inefficient catalyst system will allow more time for the boronic acid to decompose.

    • Solution: Employ a highly active palladium catalyst system. Modern Buchwald-type ligands, such as SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst, can significantly accelerate the cross-coupling, thus outcompeting protodeboronation. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial, though this should be a secondary optimization step.

  • Reaction Temperature: Higher temperatures increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.

    • Solution: Lower the reaction temperature. Often, operating in the 60-80 °C range can significantly reduce the rate of protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.

Q2: I'm trying to couple 2-nitrophenylboronic acid, and the results are much worse than with the 4-nitro isomer. Why is this and what should I change?

A2: The lower reactivity of 2-nitrophenylboronic acid compared to its 4-nitro counterpart is a well-documented phenomenon and is primarily due to steric hindrance. The bulky nitro group at the ortho position impedes the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.[2]

Here's a comparative look at the reactivity of nitrophenylboronic acid isomers and tailored strategies for the ortho-isomer:

Isomer Aryl Halide Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane100485
o-Nitrophenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF10024~60-70
Note: This data is compiled from various sources and serves as a representative comparison.[3]

Strategies for Coupling 2-Nitrophenylboronic Acid:

  • Employ Sterically Demanding Ligands: To overcome the steric hindrance of the ortho-nitro group, use bulky, electron-rich phosphine ligands. Buchwald ligands like XPhos or SPhos are excellent choices as they can promote the challenging transmetalation and reductive elimination steps.

  • Use a More Reactive Catalyst System: Consider using a more active palladium pre-catalyst, such as an N-heterocyclic carbene (NHC)-ligated palladacycle, which can exhibit higher turnover numbers and efficiency with hindered substrates.

  • Increase Reaction Time and/or Temperature: Due to the slower reaction kinetics, you may need to increase the reaction time or temperature. However, be mindful that this can also increase the rate of deboronation, so careful optimization is required.

  • Consider Microwave Irradiation: Microwave heating can sometimes accelerate the desired coupling reaction more than the decomposition pathway, leading to improved yields in shorter reaction times.

Q3: I suspect my nitrophenylboronic acid is decomposing even before I start the reaction. How should I handle and store these reagents?

A3: Nitrophenylboronic acids, particularly the ortho isomer, can be less stable than other arylboronic acids. Proper handling and storage are crucial to ensure their integrity.

  • Storage: Store nitrophenylboronic acids in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere (nitrogen or argon).[4][5] This minimizes degradation from moisture, light, and oxygen.

  • Handling: When weighing and dispensing the reagent, do so in a dry, inert atmosphere if possible (e.g., in a glovebox). If a glovebox is not available, work quickly and minimize exposure to the atmosphere.

  • Purity Check: Before use, it's good practice to check the purity of the boronic acid, for example, by taking a melting point or running a quick NMR spectrum. Significant deviation from the expected values may indicate decomposition. The melting point for 2-nitrophenylboronic acid is around 155-160 °C, while for 3-nitrophenylboronic acid it is approximately 282-287 °C, and for 4-nitrophenylboronic acid, it is about 285-290 °C (with decomposition).[5][6]

  • Avoid Prolonged Storage in Solution: Do not store nitrophenylboronic acids in solution for extended periods, especially in protic or basic solvents, as this will promote deboronation. Prepare solutions fresh for each reaction.

Frequently Asked Questions (FAQs)

Q: Are there alternative boron reagents I can use to avoid deboronation?

A: Yes, several stabilized boronic acid surrogates have been developed that are more resistant to protodeboronation. These reagents often employ a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration, thus minimizing its decomposition while still allowing for efficient transmetalation.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable crystalline solids that are compatible with chromatography.[7][8] They are unreactive under standard anhydrous Suzuki coupling conditions but can be deprotected under mild aqueous basic conditions to slowly release the corresponding boronic acid.[9] This makes them excellent for coupling with otherwise unstable boronic acids.

  • Potassium Trifluoroborate Salts: Organotrifluoroborates are another class of highly stable, crystalline solids that are resistant to protodeboronation.[10][11][12][13] They are readily prepared from the corresponding boronic acids and are excellent coupling partners in Suzuki-Miyaura reactions.

Q: What is the role of the solvent in preventing deboronation?

A: The solvent can influence the rate of protodeboronation in several ways. Protic solvents, especially water, can act as the proton source for the deboronation reaction. While aqueous conditions are common in Suzuki couplings to dissolve the inorganic base, using a biphasic system with a non-polar organic solvent like toluene or dioxane can be beneficial. The choice of solvent can also affect the solubility of the base and the catalyst, which in turn influences the reaction rates. For particularly sensitive substrates, running the reaction under anhydrous conditions with a soluble organic base may be a viable strategy.

Q: Can I use aryl chlorides as coupling partners with nitrophenylboronic acids?

A: Yes, but coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle slower. To successfully couple nitrophenylboronic acids with aryl chlorides, you will typically need:

  • A highly active catalyst system, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.

  • Higher reaction temperatures and potentially longer reaction times.

  • A strong base, such as K₃PO₄, to facilitate the challenging transmetalation.

Here is a general protocol for the coupling of 2-nitrophenylboronic acid with an aryl chloride:

Experimental Protocol: Suzuki Coupling of 2-Nitrophenylboronic Acid with an Aryl Chloride

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), 2-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Key Processes

To better understand the competing reactions at play, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the mechanism of base-catalyzed protodeboronation.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15][16][17]

Protodeboronation Base-Catalyzed Protodeboronation cluster_0 Equilibrium cluster_1 Rate-Limiting Step Ar-B(OH)2 Ar-B(OH)₂ Ar-B(OH)3- [Ar-B(OH)₃]⁻ Ar-B(OH)2->Ar-B(OH)3- + OH⁻ Ar-B(OH)3-->Ar-B(OH)2 - OH⁻ Protonolysis Protonolysis Ar-H Ar-H + B(OH)₃ Protonolysis->Ar-H + H₂O

Caption: Simplified mechanism of base-catalyzed protodeboronation.[1][18][19][20]

Advanced Strategies: When Standard Conditions Fail

For particularly challenging substrates or when maximizing yield is paramount, consider these advanced strategies:

  • One-Pot Borylation/Suzuki Coupling: For instances where the nitrophenylboronic acid is not commercially available or is particularly unstable, a one-pot procedure involving the Miyaura borylation of the corresponding aryl halide followed by an in-situ Suzuki coupling can be highly effective. This avoids the isolation of the potentially unstable boronic acid intermediate.

  • Flow Chemistry: Continuous flow reactors can offer advantages for reactions with sensitive intermediates. The rapid mixing and precise temperature control can help to favor the desired coupling reaction over the decomposition pathway.

By understanding the underlying principles of protodeboronation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your Suzuki-Miyaura couplings with nitrophenylboronic acids.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. (2022, August). ResearchGate. Retrieved from [Link]

  • Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (2022, January). ResearchGate. Retrieved from [Link]

  • Protodeboronation and its application in synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • A general protodeboronation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health. Retrieved from [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates. (2022, October 25). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. (2008). Organic Letters. Retrieved from [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010, November 1). National Institutes of Health. Retrieved from [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (n.d.). Scilit. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when working with challenging electron-deficient boronic acids. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying principles to empower your research.

Troubleshooting Guide: Overcoming Common Hurdles

Electron-deficient boronic acids are notoriously challenging coupling partners due to their diminished nucleophilicity, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[1] This often leads to low yields, incomplete conversions, and a higher propensity for side reactions. This guide will walk you through a systematic approach to diagnose and resolve these issues.

Question 1: I'm observing very low to no product formation. Where do I start?

This is the most common issue. A low yield is typically a symptom of a stalled catalytic cycle. Let's break down the potential culprits and how to address them.

Initial Diagnostic Checks:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source is fresh and has been stored correctly.[2] Consider switching to a modern, air-stable precatalyst like a Buchwald G3 or G4 palladacycle, which are designed for rapid generation of the active Pd(0) catalyst.[1]

  • Inert Atmosphere: Oxygen can be detrimental, leading to the oxidation of the phosphine ligand and the palladium catalyst, as well as promoting the homocoupling of the boronic acid.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

  • Reagent Quality: Verify the purity of your boronic acid, as impurities can interfere with the reaction. Also, ensure your base is finely powdered and anhydrous, as its physical state can significantly impact reactivity.[2]

Logical Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting low-yield Suzuki couplings with electron-deficient boronic acids.

Troubleshooting_Workflow start Low or No Yield with Electron-Deficient Boronic Acid problem Primary Suspect: Slow Transmetalation start->problem Diagnosis solution1 Strengthen the Base problem->solution1 Strategy 1 solution2 Enhance the Ligand's Electron-Donating Ability problem->solution2 Strategy 2 solution3 Increase Reaction Temperature problem->solution3 Strategy 3 solution4 Use a More Active Precatalyst problem->solution4 Strategy 4

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Detailed Strategies for Optimization:

  • Strategy 1: Base Selection is Crucial The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. For electron-deficient boronic acids, stronger, non-nucleophilic bases are often required.

BaseRecommended SolventsComments
K₃PO₄ Dioxane, Toluene, DMFAn excellent first choice. It is strong enough to facilitate transmetalation without causing significant decomposition of sensitive substrates.[1]
Cs₂CO₃ Dioxane, Toluene, THFOften more effective than K₃PO₄, especially for very challenging couplings.[2] Its high solubility in organic solvents can be advantageous.
KOtBu Toluene, THFA very strong base that should be used with caution as it can promote side reactions with certain functional groups.
  • Strategy 2: The Power of the Ligand The ligand is arguably the most important variable in optimizing a challenging Suzuki coupling. For electron-deficient boronic acids, you need a ligand that can accelerate both the oxidative addition and the reductive elimination steps. The solution is often found in bulky, electron-rich phosphine ligands.[1][3]

Ligand ClassExamplesKey Advantages
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically hindered, promoting both oxidative addition and reductive elimination.[2] They are the gold standard for many challenging couplings.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesExcellent electron-donating ability, forming very stable palladium complexes. Can be effective when phosphine ligands fail.
Question 2: I'm seeing significant amounts of side products, particularly homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Side reactions are a clear indication of an imbalance in the rates of the desired catalytic cycle steps versus undesired pathways.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acid, base, or metal salts.[4][5]

    • Mitigation Strategies:

      • Use Milder Bases if Possible: While a strong base is often needed, an excessively strong base can accelerate protodeboronation. A careful screening of bases (e.g., K₃PO₄ vs. Cs₂CO₃) is recommended.

      • Anhydrous Conditions: Ensure your reaction is rigorously dry, as water can be a proton source.

      • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can significantly reduce protodeboronation.[5] These "masked" reagents are more stable under basic conditions.[5]

  • Homocoupling (Glaser Coupling): This is the dimerization of the boronic acid. It is often promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Rigorous Degassing: This is the most effective way to prevent homocoupling. Ensure your solvent is thoroughly degassed before adding the catalyst.

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or a readily activated precatalyst can sometimes suppress homocoupling.[2]

      • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and disfavor homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient boronic acids so much more difficult to couple than electron-rich ones? The rate-limiting step in many Suzuki couplings is transmetalation, where the organic group is transferred from the boron atom to the palladium center.[6] This step requires the boronate to act as a nucleophile. Electron-withdrawing groups on the boronic acid reduce the electron density on the carbon atom attached to boron, making it less nucleophilic and thus slowing down the transmetalation process.[1]

Q2: Can I use boronic esters instead of boronic acids? What are the advantages? Yes, and it is often a very good strategy. Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids.[4][7] This increased stability leads to several advantages:

  • Reduced Protodeboronation: They are less susceptible to premature cleavage of the C-B bond.[5]

  • Improved Shelf-Life: They are often crystalline, air-stable solids that are easier to purify and store.

  • Better Solubility: They tend to be more soluble in the apolar organic solvents commonly used for Suzuki couplings.[4] The trade-off is that they can be slightly less reactive than boronic acids, but this is often overcome by the optimized reaction conditions (stronger base, more active catalyst) required for electron-deficient substrates anyway.[7]

Q3: My aryl halide is also electron-deficient. Does this make the reaction easier or harder? This is a classic "push-pull" scenario. An electron-deficient aryl halide will undergo the initial oxidative addition step more readily.[3] However, you are coupling it with an electron-deficient (and thus, poorly nucleophilic) boronic acid. The overall success will depend on finding a catalytic system that can efficiently perform both a fast oxidative addition and overcome the slow transmetalation. This is where highly active Buchwald-type ligands and precatalysts become essential.[8]

Q4: What is a general, robust starting protocol for a challenging electron-deficient boronic acid coupling?

Here is a reliable starting point that can be further optimized. This protocol utilizes a modern catalyst system known for its effectiveness with difficult substrates.

Experimental Protocol: General Conditions for Challenging Couplings

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle Overview:

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the challenging transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Ar'B(OH)2 + Base Transmetalation Transmetalation (Slow Step) Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Product->Pd0 Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • BenchChem Technical Support. (2025). Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(3), 866–869. [Link]

  • ResearchGate. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

  • BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. BenchChem.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 871332-81-9).[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges, ensuring the integrity and success of your research.

Introduction: Understanding the Reagent

This compound is a valuable building block in medicinal chemistry and organic synthesis, often employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] Its structure, featuring an electron-withdrawing nitro group and an amide functionality, presents unique reactivity and stability challenges. The electron-deficient nature of the aromatic ring can influence the rates of key steps in catalytic cycles and make the boronic acid susceptible to specific side reactions.[6] This guide will dissect these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: Like many boronic acids, this compound is sensitive to moisture and air.[7] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place. Hygroscopic solids should be stored in a dry place. Exposure to humidity can lead to the formation of boroxines (cyclic anhydrides), which can affect reactivity and stoichiometry in subsequent reactions.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting boronic acid minus the B(OH)2 group. What is happening?

A: You are likely observing protodeboronation, a common side reaction for arylboronic acids.[8] This process involves the cleavage of the C-B bond and its replacement with a C-H bond. For electron-deficient arylboronic acids, this can be particularly problematic, especially under basic conditions used in many cross-coupling reactions.[6][9][10]

Q3: My Suzuki-Miyaura coupling reaction is giving low yields, and I see a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What causes this?

A: This side product is the result of boronic acid homocoupling. This reaction is often promoted by the presence of a Pd(II) species and can be exacerbated by the presence of oxygen.[11][12] If your reaction mixture is not properly degassed, or if the oxidative addition step of the desired catalytic cycle is slow, the palladium catalyst can facilitate the coupling of two boronic acid molecules.[12][13][14]

Q4: Can the nitro group on the phenyl ring cause any specific side reactions?

A: Yes, the nitro group is a strong electron-withdrawing group and can be susceptible to reduction under certain reaction conditions. If your reaction mixture contains a reducing agent, or if certain catalytic intermediates have reducing properties, you may observe the reduction of the nitro group to an amino group or other partially reduced species. While less common in standard Suzuki couplings, it's a possibility to consider, especially if unexpected byproducts are observed. In some contexts, the nitro group itself can be used as a coupling handle in specialized Suzuki-Miyaura reactions, though this requires specific catalytic systems.[15]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Low or no yield in a Suzuki coupling reaction is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.[16]

Troubleshooting Workflow:

G start Low/No Yield c1 Check Reagent Quality & Stoichiometry start->c1 c2 Ensure Rigorous Degassing c1->c2 Reagents OK c3 Optimize Base and Solvent System c2->c3 Degassing Confirmed c4 Screen Catalyst and Ligand c3->c4 Base/Solvent Optimized c5 Adjust Reaction Temperature c4->c5 Catalyst System Screened

A troubleshooting workflow for low-yielding Suzuki couplings.

Step-by-Step Guide:

  • Verify Reagent Integrity:

    • Boronic Acid: Ensure the boronic acid has been properly stored and is not extensively hydrated or converted to its boroxine.

    • Aryl Halide: Confirm the purity of your coupling partner.

    • Solvent: Use anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes before use.[16]

    • Base: Use a fresh, dry base. Some bases like K3PO4 can be hygroscopic.

  • Optimize Reaction Setup:

    • Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques for optimal air exclusion.[16]

    • Degassing: After adding all reagents, sparge the reaction mixture with inert gas for another 5-10 minutes before heating.[17]

  • Re-evaluate Reaction Parameters:

    • Base Selection: The choice of base is critical. For electron-deficient boronic acids, a weaker base like K3PO4 or Cs2CO3 may be preferable to stronger bases like NaOH or KOH, which can accelerate protodeboronation.[6][9]

    • Catalyst/Ligand: The electron-deficient nature of the boronic acid may require a more electron-rich and bulky phosphine ligand to facilitate the reductive elimination step. Consider ligands like SPhos or XPhos.[18]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.

Problem 2: Significant Protodeboronation

The presence of the electron-withdrawing nitro group makes this boronic acid particularly susceptible to protodeboronation.[6]

Mechanistic Insight: Protodeboronation can occur through both acid- and base-catalyzed pathways.[19][20][21] In the context of Suzuki couplings, the base-catalyzed pathway is more relevant. The base coordinates to the boronic acid, forming a more electron-rich boronate species, which is then protonated by a proton source (often water) to cleave the C-B bond.[9][21]

G start Excessive Protodeboronation c1 Minimize Water Content start->c1 c2 Use a Weaker, Non-Aqueous Base c1->c2 Anhydrous Conditions c3 Consider Boronic Ester Derivatives c2->c3 Base Optimized c4 Increase Reaction Concentration c3->c4 Still an Issue

A decision tree for mitigating protodeboronation.

Mitigation Strategies:

StrategyRationaleRecommended Action
Minimize Water Water is often the proton source for protodeboronation in base-catalyzed reactions.Use anhydrous solvents and reagents. If an aqueous base is required, use the minimum amount necessary.
Optimize Base Strong bases can accelerate the formation of the reactive boronate species.Use a weaker base such as K3PO4 or KF. Powdered KF can be effective in activating the boronic acid without requiring significant amounts of water.[22]
Use Boronic Esters Boronic esters (e.g., pinacol esters) can be more stable towards protodeboronation and slowly release the boronic acid under the reaction conditions.Convert the boronic acid to its pinacol ester derivative before the coupling reaction.
Increase Concentration At higher concentrations, the rate of the desired bimolecular cross-coupling reaction may outcompete the unimolecular decomposition via protodeboronation.Run the reaction at a higher molarity.
Problem 3: Formation of Homocoupling Product

The formation of a symmetrical biaryl from the boronic acid is a common side reaction in Suzuki couplings.

Mechanistic Insight: This side reaction is often initiated by a palladium(II) species and can be exacerbated by the presence of oxygen.[11][12] One proposed mechanism involves the reaction of a peroxo palladium complex (formed from Pd(0) and O2) with the boronic acid, leading to the formation of a diorganopalladium(II) species that then undergoes reductive elimination to yield the homocoupled product.[11]

Mitigation Strategies:

  • Rigorous Degassing: The most critical step is to exclude oxygen from the reaction mixture. Use a robust degassing method like freeze-pump-thaw cycles for highly sensitive reactions, or at a minimum, extensive sparging with an inert gas.[13][16]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh3)4) can sometimes be beneficial, although many Pd(II) precatalysts are rapidly reduced in situ.

  • Control Stoichiometry: Ensure that the aryl halide is the limiting reagent to minimize the excess boronic acid available for homocoupling.

  • Add a Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its Pd(0) state. However, this must be done cautiously to avoid reduction of the nitro group.

Problem 4: Formation of Phenolic Byproducts

The boronic acid group can be replaced by a hydroxyl group, leading to the formation of the corresponding phenol.

Mechanistic Insight: This is an oxidative side reaction, often referred to as ipso-hydroxylation.[23] It can be promoted by oxidizing agents or by aerobic oxidation.[23][24] The presence of peroxides in solvents (like THF or dioxane) can be a common culprit.

Mitigation Strategies:

  • Use Peroxide-Free Solvents: Always use freshly distilled or inhibitor-free solvents. Test for the presence of peroxides before use.

  • Maintain Inert Atmosphere: Rigorous exclusion of oxygen will help minimize aerobic oxidation.[16]

  • Purify Reagents: Ensure that no oxidizing impurities are present in any of the starting materials.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K3PO4 (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. This protodeboronation is general for a range of arylboronic acids with both electron-donating and electron-withdrawing groups in good to excellent yields under air atmosphere. Density functional theory mechanistic st... (2022).
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). CORE.
  • Butters, M., et al. (n.d.).
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. (n.d.). Benchchem.
  • Amatore, C., et al. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
  • Protodeboronations. (n.d.). Organic Chemistry Portal.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2025).
  • Protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. (2025).
  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). Journal of the American Chemical Society.
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. (n.d.). PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradi
  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid(871332-81-9 ). (n.d.). Chemcd.
  • Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite. (2025).
  • What is the proper way to set up a suzuki coupling? (2020). Reddit.
  • This compound. (n.d.). Sigma-Aldrich.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. (n.d.). Arctom.
  • This compound. (n.d.). Ambeed.com.
  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. (n.d.). BOJNSCI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. (n.d.). BLDpharm.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. (n.d.).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
  • 3-(Pyrrolidino)phenylboronic acid. (n.d.). PubChem.
  • 2-(Pyrrolidine-1-carbonyl)phenylboronic acid. (n.d.). PubChem.
  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH.

Sources

Technical Support Center: Synthesis of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established principles of organic synthesis, particularly the Miyaura borylation reaction, and are intended to provide a robust framework for procedural optimization.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the amidation of a 3,5-disubstituted benzoic acid derivative followed by a palladium-catalyzed Miyaura borylation. The presence of a nitro group and an amide functionality introduces specific challenges that will be addressed in this guide.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Miyaura Borylation cluster_2 Deprotection A 3-Bromo-5-nitrobenzoic acid B 3-Bromo-5-nitrobenzoyl chloride A->B SOCl2 or (COCl)2 C 1-((3-Bromo-5-nitrophenyl)carbonyl)pyrrolidine B->C Pyrrolidine, Base E This compound pinacol ester C->E Pd catalyst, Ligand, Base D Bis(pinacolato)diboron D->E Miyaura Borylation F This compound E->F Hydrolysis (e.g., acid or base)

Caption: Plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of the Aryl Halide Precursor

Question 1: I am observing low yields in the amidation step to form 1-((3-Bromo-5-nitrophenyl)carbonyl)pyrrolidine. What are the likely causes and how can I improve the yield?

Low yields in the amidation step can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or difficult purification.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is critical.

    • Troubleshooting:

      • Ensure that the thionyl chloride (SOCl₂) or oxalyl chloride used for activation is fresh and has not been decomposed by atmospheric moisture.

      • Consider using a catalytic amount of dimethylformamide (DMF) with oxalyl chloride, which can accelerate the formation of the acid chloride.

      • Alternatively, peptide coupling reagents such as HATU or HOBt/EDC can be employed for direct amidation, often providing higher yields and cleaner reactions, albeit at a higher cost.

  • Side Reactions: The presence of the nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution, although this is less likely under standard amidation conditions. More commonly, side reactions can occur if the reaction temperature is too high.

    • Troubleshooting:

      • Maintain a low temperature (e.g., 0 °C) during the addition of pyrrolidine to the activated carboxylic acid derivative to minimize side reactions.

      • Ensure the use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction without competing with the pyrrolidine nucleophile.

  • Purification Losses: The product may be partially soluble in the aqueous phase during workup, or it may be difficult to crystallize.

    • Troubleshooting:

      • After quenching the reaction, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • If the product is an oil, consider purification by column chromatography on silica gel.

Parameter Standard Condition Optimized Condition Rationale for Optimization
Acid Activation SOCl₂, reflux(COCl)₂, cat. DMF, RTMilder conditions, fewer side products.
Base TriethylamineDiisopropylethylamineMore sterically hindered, less likely to be nucleophilic.
Temperature Room Temperature0 °C to RTMinimizes side reactions.
Purification Extraction & CrystallizationColumn ChromatographyBetter for non-crystalline or impure products.
Part 2: The Miyaura Borylation Reaction

Question 2: My Miyaura borylation reaction is sluggish or incomplete, resulting in a low yield of the boronic ester. How can I drive the reaction to completion?

The success of the Miyaura borylation is highly dependent on the catalyst system, base, and solvent.[1][2]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial for efficient catalytic turnover.

    • Troubleshooting:

      • For electron-deficient aryl halides, such as the nitro-substituted substrate in this synthesis, electron-rich and bulky phosphine ligands are often effective. Consider using ligands like SPhos, XPhos, or RuPhos.[3]

      • Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand are of high quality.

      • The catalyst loading can be increased, but this should be a last resort due to cost and potential for increased side reactions.

  • Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.[4]

    • Troubleshooting:

      • Potassium acetate (KOAc) is a commonly used base. However, for challenging substrates, stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.

      • Recent studies have shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and yields at lower temperatures.[1]

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence solubility and reaction kinetics.

    • Troubleshooting:

      • Common solvents include dioxane, THF, and toluene. Ensure the solvent is anhydrous, as water can interfere with the reaction.

      • If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature (e.g., to 100-110 °C) may improve the reaction rate.

Troubleshooting_Borylation Start Low Borylation Yield Catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) Start->Catalyst Base Change Base (e.g., K3PO4, Lipophilic Base) Start->Base Solvent Ensure Anhydrous Solvent Increase Temperature Start->Solvent Completion Reaction Completion Catalyst->Completion Base->Completion Solvent->Completion

Caption: Troubleshooting flowchart for low Miyaura borylation yield.

Question 3: I am observing significant formation of a homocoupled byproduct (biphenyl derivative) in my borylation reaction. What causes this and how can it be minimized?

Homocoupling of the boronic acid or ester is a common side reaction in Suzuki-Miyaura couplings and related reactions.[5]

  • Presence of Oxygen: Residual oxygen in the reaction mixture can lead to oxidative homocoupling.[5]

    • Troubleshooting:

      • Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

      • Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

  • High Catalyst Loading or Temperature: Excessive catalyst loading or high reaction temperatures can sometimes promote side reactions.

    • Troubleshooting:

      • Once the optimal catalyst system is identified, try to use the lowest effective catalyst loading.

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Pd(II) Species: The presence of Pd(II) species at the beginning of the reaction can promote homocoupling.[5]

    • Troubleshooting:

      • If using a Pd(II) precursor like Pd(OAc)₂, ensure that the ligand is pre-mixed with the palladium source to facilitate the in-situ formation of the active Pd(0) catalyst.

Part 3: Hydrolysis and Purification

Question 4: The hydrolysis of the pinacol ester to the final boronic acid is incomplete or leads to decomposition. What are the best practices for this step?

The hydrolysis of boronic esters requires careful control of conditions to avoid protodeboronation (loss of the boronic acid group).[6][7]

  • Hydrolysis Conditions: Both acidic and basic conditions can be used for hydrolysis, but the choice depends on the stability of the substrate.

    • Troubleshooting:

      • Acidic Hydrolysis: A common method is stirring the boronic ester in a two-phase system of an organic solvent (e.g., ether, ethyl acetate) and aqueous acid (e.g., 1M HCl). This is often effective but can lead to protodeboronation if the reaction is prolonged or the acid is too strong.

      • Transesterification: A milder approach involves transesterification with another diol, followed by hydrolysis.[8]

      • Mild Hydrolysis: For sensitive substrates, hydrolysis can be facilitated by using a biphasic system with a phase-transfer catalyst or by using milder acidic conditions.

  • Protodeboronation: The C-B bond is susceptible to cleavage under harsh acidic or basic conditions, especially with electron-withdrawing groups on the aromatic ring.

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to harsh conditions.

      • Keep the temperature low during hydrolysis.

      • Work up the reaction as soon as it is complete.

Question 5: I am struggling with the purification of the final boronic acid. It seems to be very polar and difficult to handle. What purification strategies do you recommend?

Boronic acids are known to be challenging to purify due to their polarity and tendency to form trimetric anhydrides (boroxines).[9]

  • Extraction and Crystallization:

    • Troubleshooting:

      • A common purification method involves dissolving the crude boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure boronic acid.[10][11] The product can then be collected by filtration.

      • Recrystallization from a suitable solvent system (e.g., water/ethanol, ethyl acetate/hexanes) can also be effective.[11]

  • Chromatography:

    • Troubleshooting:

      • Standard silica gel chromatography can be challenging for boronic acids due to their acidic nature and strong interaction with the stationary phase. This can lead to peak tailing and decomposition.

      • If chromatography is necessary, consider using a modified mobile phase, such as adding a small amount of acetic acid, or using a different stationary phase like C18 reversed-phase silica.

  • Formation of a Derivatized Salt:

    • Troubleshooting:

      • Boronic acids can be converted to their corresponding trifluoroborate salts (R-BF₃K) by treatment with KHF₂. These salts are often crystalline, stable, and easier to handle and purify than the free boronic acids. The boronic acid can be regenerated from the trifluoroborate salt if needed.

Purification Method Advantages Disadvantages Best For
Acid-Base Extraction Scalable, removes neutral impurities.May not remove acidic impurities.Initial purification of crude product.
Recrystallization High purity for crystalline solids.Not suitable for oils or amorphous solids.Final purification of solid products.
Column Chromatography Separates closely related compounds.Can be difficult for boronic acids, potential for decomposition.Impure oils or when other methods fail.
Trifluoroborate Salt Formation Stable, crystalline, easy to handle.Requires an additional synthetic step.Long-term storage and purification of difficult boronic acids.

Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation
  • To an oven-dried flask, add 1-((3-bromo-5-nitrophenyl)carbonyl)pyrrolidine (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe.

  • In a separate vial, mix the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) and ligand (if required).

  • Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronic ester.

Protocol 2: Purification of Boronic Acid via Acid-Base Extraction
  • Dissolve the crude boronic acid in an aqueous solution of sodium hydroxide (e.g., 1M NaOH).

  • Wash the basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove non-acidic impurities.

  • Carefully acidify the aqueous layer with cold aqueous acid (e.g., 1M HCl) to a pH of ~2-3, while keeping the solution cool in an ice bath.

  • The boronic acid should precipitate out of the solution. If it oils out, try adding more water or a co-solvent.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Góra, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022, 27(19), 6684. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Boronic Acid. Borates Today. (2021-10-18). Available at: [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2021, 26(19), 5845. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 2021, 26(1), 133. Available at: [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 2021, 86(1), 104-113. Available at: [Link]

  • Purification of boronic acids? Reddit. (2017-12-19). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021-07-09). Available at: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 2017, 7(1), 1-9. Available at: [Link]

  • Boron Chemistry: An Overview. ACS Symposium Series, 2016, 1236, 1-23. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 2007, 4(1), 1-4. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. PubMed, 2021, 33245155. Available at: [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. (2016-07-18). Available at: [Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. (2016-09-27). Available at: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2020, 25(21), 5029. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. (2025-03-23). Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. (2023-06-07). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. Organic Process Research & Development, 2024. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid(871332-81-9). Chemcd. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 2024, 29(1), 1. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of 3-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by these substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve successful coupling outcomes.

Introduction: The Unique Challenges of 3-Substituted Phenylboronic Acids

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the reactivity of the boronic acid is highly dependent on the electronic and steric nature of its substituents.[1] While para-substituted phenylboronic acids are generally well-behaved, and ortho-substituents present obvious steric challenges, meta-substituted analogues introduce a more nuanced set of electronic and steric effects that can be challenging to predict and manage.

Substituents at the 3-position can influence the reaction in several ways:

  • Electronic Effects : Both electron-donating and electron-withdrawing groups at the meta position alter the nucleophilicity of the aryl group, which can impact the crucial transmetalation step of the catalytic cycle.[1][2]

  • Steric Hindrance : While less pronounced than with ortho-substituents, a bulky group at the 3-position can still impede the approach of the boronic acid to the palladium center, slowing down the reaction.[3][4]

  • Propensity for Side Reactions : 3-substituted phenylboronic acids can be susceptible to side reactions such as protodeboronation and homocoupling, leading to reduced yields of the desired product.[5][6]

This guide will provide a structured approach to overcoming these challenges, enabling you to optimize your Suzuki coupling reactions for these specific substrates.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with 3-substituted phenylboronic acids in Suzuki couplings.

Q1: My Suzuki coupling with a 3-substituted phenylboronic acid is giving low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial. Start with the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[5][7] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[5][6]

Q2: I'm observing a significant amount of homocoupling product from my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[5][7][8] To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction vessel to remove dissolved oxygen.[5][7]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) source, inefficient reduction to Pd(0) can lead to side reactions.[5]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[5][9]

Q3: My 3-substituted phenylboronic acid seems to be decomposing during the reaction, leading to protodeboronation. How can I prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant decomposition pathway, especially with electron-deficient or sterically hindered boronic acids.[6][10][11] To address this:

  • Anhydrous Conditions: For boronic acids prone to protodeboronation, using anhydrous conditions with a base like K₃PO₄ can be effective.[9]

  • Choice of Base: The base plays a critical role. While aqueous bases like K₂CO₃ are common, they can facilitate protodeboronation.[9][12] Screening different bases is often necessary.

  • Use of Boronate Esters or Salts: Converting the boronic acid to a more stable derivative can be a highly effective strategy.

    • Pinacol esters: More stable and release the boronic acid slowly.[5]

    • Potassium trifluoroborate salts (ArBF₃K): Crystalline, air-stable solids that are less prone to protodeboronation.[5]

    • MIDA boronates: Exceptionally stable and suitable for sequential couplings.[5]

    • Diethanolamine adducts: These form stable, crystalline solids that can be used directly in the coupling reaction.[5][13]

Q4: My reaction is sluggish, likely due to a bulky or electron-withdrawing substituent at the 3-position. How can I improve the reaction rate and yield?

A4: Overcoming steric and electronic challenges often requires more forcing conditions and specialized catalyst systems.

  • Bulky, Electron-Rich Ligands: These are essential for coupling challenging substrates. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective.[5][14][15][16]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[17]

  • Choice of Solvent: Solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The choice of solvent can significantly impact the reaction outcome.[18]

  • Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[12][19]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to troubleshooting your Suzuki coupling reactions.

Problem 1: Low Conversion of Starting Materials

If you are observing a low conversion of your aryl halide and/or boronic acid, consider the following troubleshooting workflow.

low_conversion start Low Conversion check_catalyst Verify Catalyst Activity (Use fresh catalyst/precatalyst) start->check_catalyst check_conditions Assess Reaction Conditions (Inert atmosphere, degassed solvents) check_catalyst->check_conditions optimize_ligand Optimize Ligand (Bulky, electron-rich ligands like SPhos, XPhos) check_conditions->optimize_ligand optimize_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_ligand->optimize_base increase_temp Increase Temperature optimize_base->increase_temp success Successful Coupling increase_temp->success side_products start Dominant Side Products homocoupling Homocoupling (Ar-Ar) start->homocoupling protodeboronation Protodeboronation (Ar-H) start->protodeboronation degas Improve Degassing (Remove O₂) homocoupling->degas use_anhydrous Use Anhydrous Conditions (K₃PO₄) protodeboronation->use_anhydrous use_pd0 Use Pd(0) Source degas->use_pd0 success Increased Yield of Desired Product use_pd0->success protect_boronic Protect Boronic Acid (e.g., as trifluoroborate or diethanolamine adduct) use_anhydrous->protect_boronic protect_boronic->success

Caption: Troubleshooting strategies for common side reactions.

Protocol for Preparing a Diethanolamine Adduct of a Boronic Acid:

This protocol is adapted from established procedures and can significantly improve the stability of boronic acids prone to decomposition. [5][13] Materials:

  • 3-Substituted phenylboronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride or other suitable solvent

  • Stir bar and vial

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the 3-substituted phenylboronic acid in a minimal amount of methylene chloride. [5]2. While stirring, add diethanolamine dropwise. [5]3. A precipitate should form. Continue stirring the resulting slurry for 15-20 minutes. [5]4. Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum. [5]6. This stable diethanolamine adduct can now be used directly in your Suzuki coupling reaction, typically with protic solvents. [5][13]

General Optimized Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of a 3-substituted phenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Substituted phenylboronic acid (or its stable derivative) (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene)

  • Reaction vessel with a septum and stir bar

Procedure:

  • Preparation: To a dry reaction vessel containing a stir bar, add the aryl bromide, the 3-substituted phenylboronic acid (or its derivative), and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes. [5]3. Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst. [5]4. Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [5]5. Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C). [5]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. [5]7. Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [5][7]8. Purification: Purify the crude product by flash column chromatography. [5][7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The base is crucial for the transmetalation step, where it activates the boronic acid. [12]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) pd0->oxidative_addition Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar²-B(OH)₂ + Base) pd_complex1->transmetalation Ar²B(OH)₂ Base pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry - Reddit. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Suzuki cross-coupling of halobenzene and phenylboronic acid. ResearchGate. Available at: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. ResearchGate. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Available at: [Link]

  • Struggling with Suzuki Reaction. r/Chempros - Reddit. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Reaction Conditions for Optimized Suzuki-Miyaura Reac- tion Using Phosphite Ligands a. ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

Sources

Technical Support Center: (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the storage, handling, and use of this versatile reagent in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental properties and handling of this compound.

Q1: How should I properly store this compound?

A1: Proper storage is crucial to maintain the integrity and reactivity of your boronic acid. It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is advised. The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and air.

Storage Condition Recommendation
TemperatureRefrigerate for long-term storage.
AtmosphereStore under an inert atmosphere (Argon or Nitrogen).
ContainerUse a tightly sealed, opaque container.
LocationA cool, dry, and well-ventilated area.

Q2: What is the expected stability and shelf-life of this boronic acid?

A2: this compound is a stable compound under proper storage conditions. However, like many boronic acids, it can be susceptible to degradation over time, especially if exposed to air and moisture. A common degradation pathway for boronic acids is the formation of trimeric boroxines through dehydration. While the electron-withdrawing nitro group can influence stability, it is best practice to use the reagent within a reasonable timeframe and to check for any changes in appearance before use.

Q3: What are the typical physical and chemical properties I should be aware of?

A3: This boronic acid is expected to be a solid with a molecular weight of 264.04 g/mol . The nitro and pyrrolidine-1-carbonyl groups are electron-withdrawing, which can impact the reactivity of the boronic acid in cross-coupling reactions.[1] The presence of these functional groups also influences the solubility of the compound.

Q4: What solvents are suitable for dissolving this compound?

Solvent Class Expected Solubility Examples
EthersHighTetrahydrofuran (THF), 1,4-Dioxane
KetonesHighAcetone, 2-Butanone
HalogenatedModerate to HighDichloromethane (DCM), Chloroform
Aprotic PolarModerate to HighDimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
AlcoholsModerateMethanol, Ethanol
HydrocarbonsVery LowToluene, Hexanes

It is always recommended to perform a small-scale solubility test before proceeding with your main reaction.

Troubleshooting Guides for Suzuki-Miyaura Coupling

This section provides systematic approaches to troubleshoot common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product

A low or non-existent yield is a common frustration in cross-coupling reactions. The following guide will help you diagnose and resolve the potential causes.

  • Poor Reagent Quality: The boronic acid may have degraded due to improper storage.

    • Solution: Use a fresh batch of the boronic acid or verify the quality of the existing stock. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, if degradation is a persistent issue.[3]

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and may have been deactivated.

    • Solution: Ensure your catalyst is fresh and has been handled under an inert atmosphere. Using a more stable Pd(II) pre-catalyst that is reduced in situ can sometimes be beneficial.[4]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The presence of water is often necessary for the reaction to proceed.[4] The reaction temperature may also need optimization.

  • Presence of Oxygen: Oxygen can lead to the deactivation of the palladium catalyst and promote side reactions like homocoupling.

    • Solution: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[5]

Caption: Decision workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Protodeboronation Side Product Observed

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This side reaction consumes your starting material and reduces the overall yield.[6]

  • Presence of Protic Sources: Water and other protic species can facilitate the cleavage of the C-B bond.

    • Solution: While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental. If protodeboronation is a major issue, consider using anhydrous conditions or switching to a non-aqueous base.

  • Basic Conditions: The base required for the Suzuki-Miyaura coupling can also promote protodeboronation.

    • Solution: The choice of base can significantly impact the rate of this side reaction. Weaker bases or fluoride-based bases like CsF or KF can sometimes minimize protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

    • Solution: If the desired coupling can proceed at a lower temperature, reducing the reaction temperature may help to suppress this side reaction.

  • Influence of Electron-Withdrawing Groups: Arylboronic acids with strong electron-withdrawing groups, such as the nitro group in your compound, can have altered susceptibility to protodeboronation depending on the specific reaction conditions (acidic vs. basic).[7][8]

    • Solution: Careful optimization of the reaction conditions (base, solvent, temperature) is crucial. It may be beneficial to screen a variety of conditions to find the optimal balance between the desired coupling and the undesired protodeboronation.

Caption: A systematic approach to minimizing protodeboronation.

Issue 3: Formation of Homocoupling Byproduct

Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl compound. This is a common issue, especially with electron-deficient arylboronic acids.[5]

  • Presence of Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[5]

    • Solution: Rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere are critical.

  • Use of a Pd(II) Pre-catalyst: If the in-situ reduction of a Pd(II) pre-catalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can catalyze homocoupling.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. If using a Pd(II) pre-catalyst, ensure that the reaction conditions are suitable for its efficient reduction.

  • Inappropriate Ligand Choice: The ligand can have a significant impact on the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Employing bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired catalytic cycle.

Caption: Guide to troubleshooting and minimizing homocoupling side reactions.

References

  • Poon, C. C., & Yap, G. P. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Gimeno, A., & Alkorta, I. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(4), e202103765. [Link]

  • West, T. H., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17096-17111. [Link]

  • Wang, L., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018257118. [Link]

  • Trippier, P. C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]

  • West, T. H., & Lloyd-Jones, G. C. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3535-3539. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • MOLBASE. (n.d.). 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid. [Link]

  • Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6493. [Link]

  • Gola, J., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 15(1), 136-146. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 849-862. [Link]

  • Chemcd. (n.d.). 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid(871332-81-9). [Link]

  • Mori, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • Sporzyński, A., et al. (2021). Solubility of investigated compounds in water. ResearchGate. [Link]

Sources

Removal of boron impurities from reactions with (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering challenges with the purification of this and structurally similar boronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying chemical principles to empower you to solve purification challenges effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities are boronic anhydrides (boroxines) and residual starting materials or byproducts from the synthesis. Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, especially upon heating or prolonged storage.[1][2] Depending on the synthetic route, you may also encounter unreacted aryl halides or triflates, and homocoupled biaryl species.[3]

Q2: My NMR spectrum of the boronic acid shows broad or multiple peaks. What could be the cause?

A2: This is often indicative of the presence of boroxines in equilibrium with the monomeric boronic acid.[4] The exchange between these species can lead to broadened signals in the NMR spectrum. Dissolving the sample in a coordinating deuterated solvent, such as methanol-d4, can often break up the anhydride and result in a sharper, more defined spectrum.[4]

Q3: Can I use my crude this compound directly in a Suzuki-Miyaura coupling reaction?

A3: While it is sometimes possible to use crude boronic acids, it is generally not recommended, especially in drug development where process control and impurity profiling are critical.[3][5] The presence of impurities can lead to lower yields, formation of side products, and difficulties in purifying the final coupled product. The success of using crude material is highly dependent on the specific reaction conditions and the tolerance of the subsequent steps to the impurities present.[3]

Q4: Why is my boronic acid sticking to the silica gel column during chromatography?

A4: Boronic acids are Lewis acidic and can interact strongly with the Lewis basic silanol groups on the surface of silica gel, leading to poor recovery or streaking.[3] Additionally, the acidic nature of silica gel can promote the degradation or hydrolysis of sensitive boronic acids.[3]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound and provides detailed solutions.

Issue 1: Presence of Boronic Anhydride (Boroxine) Impurities

Symptoms:

  • Broad or complex signals in ¹H and ¹¹B NMR spectra.[4]

  • Mass spectrometry data showing peaks corresponding to the trimeric anhydride.[4]

  • Difficulty in achieving a sharp melting point.

Root Cause Analysis: Boronic acids exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This dehydration process is often reversible but can be a persistent issue.[1]

Solutions:

1. Recrystallization: This is a powerful technique for purifying solid boronic acids.[6]

  • Protocol:
  • Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).[7]
  • If the compound is highly soluble, a second solvent in which it is poorly soluble (an anti-solvent, e.g., hexanes) can be added dropwise to the hot solution until turbidity is observed.[6]
  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

2. Acid/Base Extraction: This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[8][9]

  • Protocol:
  • Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether.
  • Extract the organic solution with an aqueous base (e.g., 1M NaOH) to deprotonate the boronic acid, transferring it to the aqueous layer as its boronate salt.[10]
  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
  • Acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the purified boronic acid.[8]
  • Extract the precipitated boronic acid back into an organic solvent, dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Diagram: Acid/Base Extraction Workflow

crude Crude Boronic Acid in Organic Solvent base Extract with Aqueous Base (e.g., NaOH) crude->base separate1 Separate Layers base->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Boronate Salt) separate1->aqueous1 acidify Acidify Aqueous Layer (e.g., HCl) aqueous1->acidify extract Extract with Organic Solvent acidify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Boronic Acid) separate2->organic2 dry Dry and Concentrate organic2->dry pure Pure Boronic Acid dry->pure

Caption: Workflow for boronic acid purification via acid/base extraction.

Issue 2: Co-elution with Other Impurities During Chromatography

Symptoms:

  • Incomplete separation of the desired boronic acid from starting materials or byproducts on TLC or column chromatography.

Root Cause Analysis: The polarity of the boronic acid may be too similar to that of the impurities, making chromatographic separation challenging.

Solutions:

1. Derivatization to a More Easily Purifiable Form: Converting the boronic acid to a derivative with different physical properties can facilitate purification.[3]

Diagram: Derivatization Strategies for Purification

cluster_0 Purification via Derivatization Crude\nBoronic Acid Crude Boronic Acid DEA Adduct\nFormation DEA Adduct Formation Crude\nBoronic Acid->DEA Adduct\nFormation Diethanolamine MIDA Boronate\nFormation MIDA Boronate Formation Crude\nBoronic Acid->MIDA Boronate\nFormation MIDA Purification\n(Precipitation) Purification (Precipitation) DEA Adduct\nFormation->Purification\n(Precipitation) Pure DEA Adduct Pure DEA Adduct Purification\n(Precipitation)->Pure DEA Adduct Purification\n(Chromatography) Purification (Chromatography) MIDA Boronate\nFormation->Purification\n(Chromatography) Pure MIDA\nBoronate Pure MIDA Boronate Purification\n(Chromatography)->Pure MIDA\nBoronate

Caption: Derivatization pathways for purifying challenging boronic acids.

2. Use of Scavenger Resins: Solid-supported scavengers can selectively bind to and remove boronic acid impurities.

Issue 3: Product Degradation on Silica Gel

Symptoms:

  • Low or no recovery of the boronic acid from a silica gel column.

  • Appearance of new, more polar spots on TLC after spotting the sample.

Root Cause Analysis: The acidic nature of standard silica gel can cause degradation of sensitive boronic acids.[3] The strong interaction between the Lewis acidic boron and the silanol groups can also lead to irreversible adsorption.[3]

Solutions:

1. Use of Treated Silica Gel: Modifying the silica gel can reduce its acidity and improve recovery.

2. Alternative Stationary Phases:

  • Neutral Alumina: For less polar boronic acids, neutral alumina can be a viable alternative to silica gel.[6]
  • Reversed-Phase Chromatography (C18): This is a good option for polar boronic acids. A buffered mobile phase is often necessary to obtain reproducible results.[4]

Quantitative Data Summary Table

Purification MethodTypical PurityAdvantagesDisadvantages
Recrystallization >98%High purity, scalableOnly applicable to solids, potential for yield loss
Acid/Base Extraction 95-99%Good for removing neutral impurities, scalableMay not remove acidic impurities, potential for emulsions
Scavenger Resins >99%High selectivity, simple work-upCost of resins, may require optimization
Chromatography VariableApplicable to a wide range of compoundsPotential for degradation on silica, can be time-consuming

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. A combination of techniques provides a comprehensive impurity profile.[][12]

  • High-Performance Liquid Chromatography (HPLC): A primary tool for quantifying purity. Reversed-phase methods are common for boronic acids.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural confirmation and identifying impurities. As mentioned, ¹¹B NMR is particularly useful for distinguishing between boronic acids and boroxines.[4][13]

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for identifying the molecular weights of impurities.[][12]

  • Inductively Coupled Plasma (ICP): ICP-MS or ICP-OES can be used to determine the total boron content, which can be useful for quantifying boron-containing impurities.[14][15]

By understanding the underlying chemistry of this compound and its common impurities, you can select the most appropriate purification strategy and troubleshoot effectively, leading to higher purity materials and more reliable experimental outcomes.

References
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion]. Available: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. Available: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(7), 741-743. Available: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available: [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Available: [Link]

  • KingProlly. (2025, July 14). How is boron anhydride produced? Available: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available: [Link]

  • Eldorado - Repository of the TU Dortmund. (n.d.). Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Available: [Link]

  • Organic Syntheses. (n.d.). Benzeneboronic anhydride. Available: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 86, 118-129. Available: [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. [Online forum post]. Available: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available: [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online discussion]. Available: [Link]

  • Frontiers in Plant Science. (2017). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Available: [Link]

  • The Royal Society of Chemistry. (2017). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available: [Link]

  • Journal of the American Chemical Society. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Available: [Link]

  • ResearchGate. (2025, August 5). Boron Determination—A Review of Analytical Methods. Available: [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Boron - ANALYTICAL METHODS. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Available: [Link]

  • Chemcd. (n.d.). 3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid(871332-81-9). Available: [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Available: [Link]

  • PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available: [Link]

  • NIH. (n.d.). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Available: [Link]

  • NIH. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Available: [Link]

Sources

Technical Support Center: Suzuki Reactions with (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this challenging yet valuable building block. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

This section addresses the fundamental challenges and considerations specific to this compound.

Q1: What are the primary challenges when using this compound in Suzuki couplings?

This particular boronic acid presents a dual challenge due to its electronic and structural features:

  • Electronic Deactivation: The presence of a strongly electron-withdrawing nitro group deactivates the aryl ring. In the context of the Suzuki mechanism, this can slow down the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[1][2]

  • Potential Catalyst Inhibition: The molecule contains an amide functional group (pyrrolidine-1-carbonyl). Nitrogen and oxygen atoms in amides can potentially coordinate to the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively sequestering the palladium and inhibiting the reaction, a phenomenon observed with other nitrogen-containing substrates.[3]

Q2: How does the nitro group specifically affect catalyst and condition selection?

The nitro group's electron-withdrawing nature makes the boronic acid a "difficult" substrate. While nitroarenes are generally well-tolerated in Suzuki couplings, their use often requires more robust catalytic systems compared to electron-neutral or electron-rich partners.[4] The key is to select a catalyst system that can overcome the sluggish transmetalation and promote the subsequent reductive elimination step to release the final product. This often involves the use of highly electron-rich and sterically hindered phosphine ligands.[4][5]

Q3: I'm concerned about protodeboronation. Why is this a bigger risk with this substrate?

Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water). Electron-deficient arylboronic acids, such as the one , are particularly susceptible to this process.[6] The electron-withdrawing nitro group increases the lability of the C-B bond, making it more prone to cleavage under the basic reaction conditions, especially at elevated temperatures. Careful selection of a base and minimizing water content can be critical to suppress this side reaction.

Section 2: Catalyst & Condition Selection Guide

Choosing the right combination of catalyst, ligand, base, and solvent is paramount for success.

Q4: Which palladium catalysts and ligands do you recommend as a starting point for this substrate?

For challenging, electron-deficient substrates, pre-formed palladium precatalysts featuring bulky, electron-rich biarylphosphine ligands are the gold standard. These systems are often more stable, efficient, and provide more reproducible results than generating the active catalyst in situ.[5][7] We recommend screening a few conditions to find the optimal system for your specific coupling partner.

Catalyst/PrecatalystLigandRecommended BaseSolvent SystemTypical Temp.Rationale & Comments
XPhos Pd G3 XPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80-110 °CPrimary Choice. XPhos is a highly effective, bulky ligand for difficult couplings. The G3 precatalyst ensures efficient generation of the active Pd(0) species.[7]
SPhos Pd G2 SPhosK₃PO₄, K₂CO₃1,4-Dioxane/H₂O, 2-MeTHF80-110 °CAn excellent alternative to XPhos. SPhos is slightly less bulky but still very effective. The G2 precatalyst is also highly efficient.[7]
Pd₂(dba)₃ RuPhosK₃PO₄Toluene/H₂O100 °CA good option for in-situ catalyst generation. RuPhos is another powerful biarylphosphine ligand known to accelerate reductive elimination.
Pd(PPh₃)₄ PPh₃K₂CO₃THF/H₂ORefluxA "classical" catalyst. While less active for this substrate class, it can sometimes be effective, especially with highly reactive aryl iodides.[4] May require higher catalyst loading.
Q5: How do I choose the correct base and solvent?

The base and solvent are not passive components; they actively participate in and influence the catalytic cycle.[8][9][10]

  • Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[1][11]

    • Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective for difficult couplings. They are strong enough to form the boronate without promoting significant protodeboronation.

    • Potassium carbonate (K₂CO₃) is a good, cost-effective alternative to screen.

    • Milder bases like potassium fluoride (KF) can be used if your substrate is sensitive to stronger bases, but may result in slower reaction rates.[1]

  • Solvent Selection: The solvent must solubilize the reactants and, critically, influence the activity of the base and catalyst.[9]

    • Aprotic polar solvents like 1,4-dioxane and THF are most common. They work well to dissolve the organic components and the palladium complexes.

    • Aqueous mixtures (e.g., Dioxane/H₂O 10:1) are frequently used. The water helps to dissolve the inorganic base and can accelerate the reaction. However, for a substrate prone to protodeboronation, minimizing water or even running under anhydrous conditions should be considered if yields are low.[12]

    • Toluene is a less polar option that can sometimes suppress side reactions.

Section 3: Experimental Protocol - A Validated Starting Point

This protocol provides a robust starting point for your experiments. Always perform reactions on a small scale first to establish optimal conditions before scaling up.

General Protocol for Suzuki-Miyaura Coupling

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane) and Degassed Water

  • Oven-dried glassware, magnetic stir bar, condenser, nitrogen/argon line.

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried overnight and allowed to cool under a stream of inert gas (N₂ or Ar).[7]

  • Reaction Setup: To the reaction flask, add the this compound, the aryl halide, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 5-10 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.[7][12]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) via syringe, followed by the degassed water (if using a biphasic system). The mixture should be a suspension.

  • Heating & Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC by taking small aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting_Workflow start Reaction Start | Monitor by LCMS/TLC check_conversion Check Conversion After 2-4h start->check_conversion complete Reaction Complete | Proceed to Workup check_conversion->complete > 80% cluster_low cluster_low check_conversion->cluster_low < 20% cluster_side_products cluster_side_products check_conversion->cluster_side_products Partial, with byproducts

Q6: My reaction shows low or no conversion. What should I investigate first?
  • Catalyst Activity: The most common culprit is an inactive catalyst. Was the reaction atmosphere truly inert? Oxygen can irreversibly oxidize the active Pd(0) species.[12] Was the precatalyst or ligand from a fresh bottle? Older phosphine ligands can oxidize on the shelf.

  • Reagent Quality: Confirm the purity of your starting materials. Is the boronic acid of good quality? Is the aryl halide what you think it is? Are your solvents anhydrous?

  • Conditions: Your initial conditions may not be optimal. Re-screen a different ligand, base, or solvent. Sometimes a seemingly small change can have a dramatic effect. For this substrate, switching from K₂CO₃ to K₃PO₄, or from THF to Dioxane, could be decisive.

Q7: I'm seeing a lot of the homocoupled boronic acid dimer. What causes this and how can I stop it?

The formation of a biaryl product from two molecules of your boronic acid (Ar-B(OH)₂ -> Ar-Ar) is a classic side reaction. It is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[12]

  • Solution: The most effective way to prevent this is through rigorous degassing of your solvents and ensuring a robust inert atmosphere throughout the reaction setup and duration. Using a well-defined precatalyst (like the G2 or G3 systems) that cleanly generates Pd(0) can also significantly reduce homocoupling compared to using a Pd(II) source like Pd(OAc)₂ with a separate ligand.

Q8: My mass spec shows the mass of my starting material minus the boronic acid group. What is happening?

This is the signature of protodeboronation. As discussed in Q3, your electron-deficient boronic acid is being replaced by a hydrogen atom.

  • Solutions:

    • Go Anhydrous: Switch to a fully anhydrous solvent system and use a base that has been dried (e.g., K₃PO₄ can be flame-dried under vacuum).

    • Use a More Stable Boronate Ester: Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[6][12]

    • Lower the Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Corbet, J.-P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Gulec, B., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(62), 39359-39367. [Link]

  • Meng, G., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(18), 4273-4285. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5949–5954. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of a base in Suzuki-Miyaura reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2024). ACS Catalysis. [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2305. [Link]

  • Dar, A. A., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Liu, W., et al. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 11(1), 188. [Link]

  • The Suzuki–Miyaura coupling (SMC) of nitroarenes with various... (n.d.). ResearchGate. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3053. [Link]

  • Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. (2006). Angewandte Chemie International Edition, 45(40), 6700-6703. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5084–5087. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] The selection of the organoboron reagent is a critical parameter that can dramatically influence reaction efficiency and yield. This guide provides an in-depth comparison of substituted phenylboronic acids, focusing on the profound impact of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on their performance. By understanding the interplay of electronic effects, acidity, and reaction kinetics, researchers can make more informed decisions to optimize their synthetic strategies.

The Mechanistic Heart of the Matter: Substituent Effects on the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituent on the phenylboronic acid exert their most significant influence during the transmetalation step.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide).

2. Transmetalation: This is the rate-determining step in many cases.[5] The organic moiety from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).

3. Reductive Elimination: The two organic partners coupled to the palladium center are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

The electronic nature of the substituent on the phenylboronic acid directly modulates the nucleophilicity of the carbon atom being transferred to the palladium catalyst.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring.[6][7] This enhanced electron density makes the ipso-carbon more nucleophilic, generally accelerating the rate of transmetalation and leading to higher reaction efficiency.[5][8][9]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring.[6][10] This effect decreases the nucleophilicity of the ipso-carbon, which can slow the transmetalation step and potentially lower the reaction yield.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product boronate R²-B(OH)₃⁻ boronic_acid R²-B(OH)₂ boronic_acid->boronate base Base (e.g., OH⁻) aryl_halide R¹-X caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Physicochemical Properties: The Role of Acidity (pKa)

The acidity of a phenylboronic acid, indicated by its pKa value, is a critical determinant of its reactivity. The electronic effect of the ring substituent directly influences the Lewis acidity of the boron center.

  • Electron-withdrawing groups stabilize the negative charge of the corresponding boronate anion formed upon reaction with a base. This stabilization increases the acidity of the boronic acid, resulting in a lower pKa value.[5]

  • Electron-donating groups destabilize the boronate anion, thus decreasing the acidity and leading to a higher pKa value.[5]

This is significant because the formation of the boronate is essential for the transmetalation step. While a lower pKa facilitates boronate formation, the overall reaction rate is a complex balance between this and the electronic effect on the transferring aryl group.

Table 1: Comparative Acidity of para-Substituted Phenylboronic Acids
Substituent (para-position)Electronic EffectpKa Value
-OCH₃Strong EDG9.25
-CH₃Weak EDG~8.9
-HNeutral8.83
-FWeak EWG8.27
-ClEWG~8.2
-CF₃Strong EWG~7.7
-CNStrong EWG~7.5
-NO₂Strong EWG~7.2

Data sourced from a comparative analysis by BenchChem.[5]

Performance in Cross-Coupling: A Quantitative Comparison

Experimental data consistently demonstrates that phenylboronic acids bearing electron-donating groups generally provide higher yields in shorter reaction times compared to those with electron-withdrawing groups under similar conditions.[5] However, it is crucial to recognize that the specific catalyst system, base, solvent, and the electronic nature of the coupling partner all contribute to the final outcome.[5]

Table 2: Comparative Yields in the Suzuki-Miyaura Coupling of 4-Iodotoluene

The following table summarizes representative yields for the coupling of various para-substituted phenylboronic acids with 4-iodotoluene, illustrating the impact of the substituent's electronic properties.

Phenylboronic AcidSubstituent (para)Electronic EffectProduct Yield (%)
4-Methoxyphenylboronic acid-OCH₃Strong EDG98
Phenylboronic acid-HNeutral95
4-Nitrophenylboronic acid-NO₂Strong EWG85

Reaction Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in toluene at 80°C. Data adapted from comparative studies.[11]

These results clearly show that the electron-donating -OCH₃ group facilitates the reaction, leading to a near-quantitative yield, while the strong electron-withdrawing -NO₂ group diminishes the yield under these specific conditions.[11]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section provides a detailed, representative protocol for performing a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a validated starting point that can be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane, degassed) (5 mL)

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, and the palladium catalyst.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent, followed by the aqueous base.

Procedure:

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 2-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents 3. Add Degassed Solvents & Base inert->solvents reaction 4. Heat and Stir (e.g., 80-100 °C, 2-12h) solvents->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product caption Fig. 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Fig. 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Concluding Insights

The electronic nature of substituents on phenylboronic acids is a powerful handle for tuning reactivity in Suzuki-Miyaura cross-coupling reactions. The fundamental principles are clear:

  • Electron-donating groups generally enhance the nucleophilicity of the organoboron partner, leading to faster transmetalation and often higher yields.[5][8][9]

  • Electron-withdrawing groups decrease this nucleophilicity, which can hinder the reaction, although they facilitate the initial activation by the base due to increased Lewis acidity.[5][8][9]

For the practicing chemist, this guide underscores the importance of rational reagent selection. When optimizing a new Suzuki-Miyaura coupling, considering the electronic profile of the substituted phenylboronic acid is a crucial first step toward achieving a high-yielding and efficient transformation. While the trends discussed provide a strong predictive framework, empirical validation through systematic screening of catalysts, bases, and solvents remains essential for maximizing success with particularly challenging substrates.

References
  • A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological - Benchchem.
  • A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions - Benchchem.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Public
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • The Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions - Benchchem.
  • Electron-donating and Electron-withdrawing Groups - YouTube.
  • Electrophilic arom
  • Trick for Determining EDG or EWG - YouTube.

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A Spectroscopic Guide to (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic Acid and Its Analogs: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, phenylboronic acids and their derivatives stand out as remarkably versatile building blocks. Their unique ability to form reversible covalent bonds with diols has positioned them at the forefront of research in areas ranging from glucose sensing to drug delivery and cross-coupling reactions. Among this important class of compounds, (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is of particular interest due to its potential for further functionalization and its unique electronic properties imparted by the nitro and amide functionalities.

This guide provides a comprehensive spectroscopic comparison of this compound with a curated selection of its structural analogs. By examining their Nuclear Magnetic Resonance (¹H, ¹³C), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural modifications influence their spectroscopic signatures. This knowledge is paramount for unambiguous identification, purity assessment, and the rational design of novel boronic acid-based molecules.

The Analogs in Focus

For a meaningful comparative analysis, we have selected the following analogs, each offering a unique structural counterpoint to our primary compound of interest:

  • This compound: The target molecule, featuring both a strong electron-withdrawing nitro group and a pyrrolidine amide.

  • 3-Nitrophenylboronic acid: To elucidate the spectroscopic contribution of the pyrrolidine-1-carbonyl group.

  • (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: To contrast the electronic effects of a nitro group with an electron-donating amino group.

  • Phenylboronic acid: The parent compound, serving as a baseline for understanding the impact of substitution.

  • 3-Nitro-5-carboxyphenylboronic acid: To compare the influence of a pyrrolidine amide with that of a carboxylic acid functionality.

Molecular_Structures cluster_target This compound cluster_analog1 3-Nitrophenylboronic acid cluster_analog2 (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid cluster_analog3 Phenylboronic acid cluster_analog4 3-Nitro-5-carboxyphenylboronic acid Target C₁₁H₁₃BN₂O₅ Analog1 C₆H₆BNO₄ Target->Analog1 Remove pyrrolidine-1-carbonyl Analog2 C₁₁H₁₅BN₂O₃ Target->Analog2 Reduce NO₂ to NH₂ Analog4 C₇H₆BNO₆ Target->Analog4 Hydrolyze amide to carboxylic acid Analog3 C₆H₇BO₂ Analog1->Analog3 Remove NO₂

Figure 1: Molecular structures and relationships of the compared boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For boronic acids, ¹H and ¹³C NMR provide detailed information about the electronic environment of the protons and carbons, respectively. ¹¹B NMR can also be a valuable tool for studying the coordination state of the boron atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the boronic acid sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range of boronic acids and for the convenient chemical shift of its residual proton signal.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C).

    • Shim the magnetic field to achieve good homogeneity, using the solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune, Lock, Shim D->E F Acquire Spectra (¹H, ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr B Press into Pellet A->B C Acquire Background B->C D Acquire Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E

Figure 3: Workflow for FTIR spectroscopy using the KBr pellet method.
Comparative IR Data
CompoundKey IR Absorption Bands (cm⁻¹)
This compound Predicted: Strong, broad O-H stretch (~3300-3500), B-O stretch (~1350), C=O stretch (amide, ~1640), asymmetric and symmetric NO₂ stretches (~1530 and ~1350), and aromatic C-H and C=C stretches.
3-Nitrophenylboronic acid Experimental: Strong, broad O-H stretch (~3300-3500), B-O stretch (~1350), asymmetric and symmetric NO₂ stretches (~1530 and ~1350), aromatic C-H and C=C stretches. [1]
(3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid Predicted: N-H stretches (two bands, ~3300-3500), broad O-H stretch, C=O stretch (amide, ~1640), B-O stretch (~1350), and aromatic C-H and C=C stretches.
Phenylboronic acid Experimental: Strong, broad O-H stretch (~3280), B-O stretch (~1350), aromatic C-H stretches (~3060), and characteristic aromatic ring vibrations. [2][3]
3-Nitro-5-carboxyphenylboronic acid Predicted: Very broad O-H stretch (carboxylic acid, ~2500-3300), C=O stretch (carboxylic acid, ~1700), B-O stretch (~1350), and asymmetric and symmetric NO₂ stretches (~1530 and ~1350).
Spectroscopic Interpretation

The most prominent feature in the IR spectra of boronic acids is the strong, broad O-H stretching vibration. The B-O stretching vibration is also a key diagnostic peak. For the nitro-substituted compounds, the strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group are characteristic. The presence of a carbonyl group in the amide and carboxylic acid derivatives is readily identified by a strong C=O stretching band. The position of this band can help distinguish between an amide and a carboxylic acid. The amino group in the amino-analog will show characteristic N-H stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the boronic acid in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution) at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to determine an appropriate concentration for analysis (typically in the micromolar range).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Dilutions A->B C Record Baseline (Blank) B->C D Record Sample Spectrum C->D E Determine λmax and Molar Absorptivity D->E

Figure 4: General workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data
Compoundλmax (nm) and Molar Absorptivity (ε)
This compound Predicted: Expected to have a λmax around 270-290 nm due to the extended conjugation and the presence of the nitro group.
3-Nitrophenylboronic acid Experimental: Shows a λmax around 270 nm.
(3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid Predicted: The amino group will cause a red shift (bathochromic shift) compared to the nitro analog, with a predicted λmax in the range of 280-320 nm.
Phenylboronic acid Experimental: Exhibits a λmax around 266 nm in methanol.
3-Nitro-5-carboxyphenylboronic acid Predicted: Similar to the amide derivative, with a λmax expected around 270-290 nm.
Spectroscopic Interpretation

The UV-Vis spectra of these compounds are dominated by π → π* transitions of the aromatic ring. The position of the λmax is sensitive to the substituents on the ring. Electron-withdrawing groups like the nitro group and electron-donating groups like the amino group, when in conjugation with the aromatic system, can cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted phenylboronic acid. The extent of this shift provides insight into the electronic properties of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup:

    • Use an ESI mass spectrometer, which is a soft ionization technique that often preserves the molecular ion.

    • Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow, to achieve a stable signal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode can be effective.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Mass Spectrum (MS1) B->C D Perform Tandem MS (MS/MS) C->D E Determine Molecular Weight D->E F Analyze Fragmentation Pattern E->F

Figure 5: General workflow for mass spectrometry analysis.
Comparative Mass Spectrometry Data
CompoundMolecular Weight ( g/mol ) & Expected Fragmentation
This compound 264.04: Expected to show the molecular ion peak. Fragmentation may involve loss of the boronic acid group, the nitro group, and fragmentation of the pyrrolidine ring.
3-Nitrophenylboronic acid 166.93: The molecular ion may be observed. Common fragments include loss of H₂O, NO₂, and the B(OH)₂ group.
(3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid 234.06: Expected to show the molecular ion. Fragmentation patterns will differ from the nitro analog due to the presence of the amino group.
Phenylboronic acid 121.93: The molecular ion peak may not be prominent in electron ionization (EI-MS) due to fragmentation. Common fragments include the loss of a hydroxyl group to give an ion at m/z 104, and further fragmentation to the phenyl cation at m/z 77. [4]
3-Nitro-5-carboxyphenylboronic acid 210.94: The molecular ion should be observable. Fragmentation will likely involve the loss of water, the nitro group, and the carboxylic acid group.
Spectroscopic Interpretation

The molecular ion peak in the mass spectrum provides the molecular weight of the compound. The isotopic pattern of boron (¹⁰B and ¹¹B) can sometimes be observed, which is a definitive indicator of the presence of boron. The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm its structure. For example, the loss of 46 Da is characteristic of a nitro group (NO₂), while the loss of 45 Da can indicate a carboxylic acid group (COOH). The fragmentation of the pyrrolidine ring will also produce characteristic ions.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a rich tapestry of structure-property relationships. Each functional group imparts a unique signature on the NMR, IR, UV-Vis, and mass spectra. A thorough understanding of these spectroscopic characteristics is indispensable for any researcher working with these versatile molecules. This guide provides a foundational framework for the interpretation of their spectra, enabling more efficient and accurate characterization in the pursuit of novel scientific discoveries.

References

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  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐Vis spectra before and after the reaction of phenylboronic acid with D‐glucose in 3 : 1 (v/v) CH3OH–H2O at pH=8.20, I=0.30 M, and 25 °C. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Publishing.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • NIST. (n.d.). Benzeneboronic acid, m-nitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • A guide to 13C NMR chemical shift values. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • A guide to 13C NMR chemical shift values. (n.d.).
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  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.
  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
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Efficacy of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[1] However, the electronic nature of the coupling partners significantly influences the reaction's efficiency. While electron-rich boronic acids are often excellent coupling partners, their electron-deficient counterparts, such as (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, present a unique set of challenges. The strong electron-withdrawing effects of the nitro and amide functionalities decrease the nucleophilicity of the ipso-carbon, which can impede the crucial transmetalation step in the catalytic cycle.

This guide provides a comprehensive analysis of the efficacy of this compound in Suzuki-Miyaura coupling. Lacking direct experimental data for this specific reagent in the public domain, this guide will draw upon established principles and data from structurally analogous, electron-deficient boronic acids to provide a robust framework for its application. We will delve into the mechanistic considerations for coupling electron-deficient systems, compare potential catalyst systems, and provide detailed experimental protocols. Furthermore, we will explore alternative synthetic strategies to highlight the relative merits of employing this specialized boronic acid.

Mechanistic Insights: Overcoming the Transmetalation Barrier

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, the transmetalation step is often the rate-limiting factor. The electron-withdrawing groups on the phenyl ring reduce the electron density on the ipso-carbon, making it a poorer nucleophile for transfer to the palladium center.

To overcome this hurdle, several strategies can be employed:

  • Choice of Base: A crucial role of the base is to activate the boronic acid by forming a more nucleophilic boronate species. For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), can accelerate both the oxidative addition and reductive elimination steps, and also stabilize the palladium center, promoting efficient catalysis even with challenging substrates.[2]

  • Solvent System: The solvent system can influence the solubility of the reagents and the stability of the catalytic species. A combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous phase is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Comparative Analysis of Catalytic Systems for Electron-Deficient Suzuki-Miyaura Coupling

The selection of an appropriate palladium catalyst and ligand system is paramount for the successful coupling of this compound. Below is a comparative table of commonly employed catalytic systems for electron-deficient substrates, with expected performance based on analogous reactions.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures and longer reaction times.2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for highly deactivated substrates.2-5

Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Suzuki Coupling. [2]

Experimental Protocols

While a specific, optimized protocol for this compound is not available, the following general procedure for the Suzuki-Miyaura coupling of an electron-deficient boronic acid with an aryl bromide serves as an excellent starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a powerful tool, other methods exist for the formation of biaryl structures, particularly when dealing with challenging substrates.

Stille Coupling

The Stille reaction, which couples an organotin reagent with an organic halide, is another palladium-catalyzed cross-coupling reaction.[3]

  • Advantages: Organostannanes are often stable and can be prepared with a wide range of functional groups. The reaction conditions are generally mild.

  • Disadvantages: A major drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification and are environmentally undesirable.[4]

Buchwald-Hartwig Amination

If the desired final product is an N-aryl amide, a retrosynthetic approach involving a Buchwald-Hartwig amination could be considered. This would involve synthesizing the biaryl core first, potentially from less electron-deficient precursors, followed by amination.[5]

  • Advantages: This is a highly versatile and widely used method for C-N bond formation with a broad substrate scope.[6]

  • Disadvantages: This approach adds steps to the overall synthesis compared to a direct coupling of the pre-functionalized boronic acid.

Conclusion: A Valuable Reagent for Specialized Applications

This compound represents a challenging yet potentially valuable building block for the synthesis of highly functionalized biaryl compounds. Its electron-deficient nature necessitates careful optimization of reaction conditions, particularly the choice of a potent catalytic system featuring bulky, electron-rich phosphine ligands and a strong base. While direct experimental data for this specific reagent is scarce, a thorough understanding of the principles governing the Suzuki-Miyaura coupling of analogous electron-deficient systems provides a solid foundation for its successful implementation.

For researchers and drug development professionals, the use of this boronic acid offers a direct route to complex scaffolds that might otherwise require more convoluted synthetic pathways. By carefully considering the mechanistic nuances and exploring the catalytic landscape, the synthetic potential of this compound can be effectively harnessed.

References

  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Chaudhary, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2867–2881.
  • Benchchem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives.... Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed Central. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]

  • Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(24), 5690–5707.
  • ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Suzuki-Miyaura Coupling Products Derived from (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Unambiguous Validation

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[1][2] The boronic acid reagent, (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, is a particularly valuable building block. Its structure combines a reactive boronic acid handle for carbon-carbon bond formation, a nitro group that can serve as a synthetic handle for further functionalization or as a key pharmacophoric element, and a pyrrolidine-1-carbonyl moiety, a common scaffold in medicinal chemistry known to enhance solubility and modulate biological activity.[3]

However, the successful synthesis of a target molecule is only the first step. For researchers, scientists, and drug development professionals, the subsequent, and arguably more critical, phase is the rigorous and unambiguous validation of the product's structure. The presence of multiple functional groups and the complexities of palladium-catalyzed reactions can lead to unexpected side products, such as homocoupling or deboronation, necessitating a multi-faceted analytical approach.[4] This guide provides an in-depth comparison of the essential analytical techniques required to definitively validate the structures of compounds synthesized using this specific boronic acid, grounded in the principles of scientific integrity and field-proven experience.

The Synthetic Workflow: A Self-Validating System

G cluster_0 Synthesis & Purification cluster_1 Structural Validation Cascade Reactants This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactants->Suzuki Workup Aqueous Work-up & Extraction Suzuki->Workup Purify Flash Column Chromatography Workup->Purify HRMS High-Resolution Mass Spectrometry (HRMS) - Confirms Molecular Formula Purify->HRMS Initial Check NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) - Elucidates Connectivity HRMS->NMR Formula OK Xray X-ray Crystallography - Defines 3D Structure (if crystalline) NMR->Xray Structure Consistent & Requires Absolute Proof Final Validated Product Structure NMR->Final If non-crystalline Xray->Final

Caption: Overall workflow from synthesis to a validated product structure.

Core Analytical Techniques: A Triad of Structural Confirmation

No single technique is sufficient for complete structural validation. Instead, we rely on a complementary triad of methods: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

HRMS is the first and most critical analytical step post-purification. Its power lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically within 5 ppm).[5][] This accuracy allows for the unambiguous determination of a molecule's elemental composition, providing a definitive molecular formula.[7] This is non-negotiable; if the measured mass does not match the theoretical mass of the desired product, there is no point in proceeding to more time-consuming analyses.

Causality Behind Experimental Choice: Unlike standard mass spectrometry, which provides only the nominal mass, HRMS can differentiate between compounds with very similar molecular weights (isobaric interferences), which is crucial in complex reaction mixtures.[5][8] For products derived from this compound, HRMS immediately confirms the successful incorporation of both coupling partners and rules out common side products like dehalogenated starting material.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (LC):

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a 5-minute gradient from 5% to 95% B, hold for 2 minutes, and then re-equilibrate. This separates the product from any residual impurities.

  • Mass Spectrometry (HRMS):

    • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as the pyrrolidine amide is readily protonated.

    • Analyzer: Employ an Orbitrap or Time-of-Flight (TOF) analyzer.[5]

    • Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 100-1000.

    • Data Analysis: Extract the exact mass from the peak corresponding to the product. Use software to calculate the theoretical mass of the protonated molecule [M+H]⁺ and compare it to the experimental value. The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Once the molecular formula is confirmed, NMR spectroscopy is used to piece together the molecule's atomic connectivity. For the products , a suite of NMR experiments is required.

  • ¹H NMR: This provides information about the chemical environment, number, and connectivity of protons. For a product of this compound, one would expect to see distinct signals for the aromatic protons on both coupled rings, with splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the amide. Signals for the pyrrolidine ring protons will also be present, typically in the aliphatic region.

  • ¹³C NMR: This experiment maps the carbon skeleton of the molecule, confirming the number of unique carbon environments.

  • ¹¹B NMR: This is an often-overlooked but crucial experiment in this context.[9][10] A broad signal corresponding to the sp²-hybridized boron of the starting boronic acid will be present in the reaction mixture.[11] The complete disappearance of this signal in the purified product is a definitive indicator that the boronic acid has been consumed, effectively ruling out boron-containing impurities.[12][13]

Causality Behind Experimental Choice: While HRMS gives the formula, it provides no information on how the atoms are connected. NMR is the only technique that provides a detailed map of the molecular structure in solution.[14] Combining ¹H, ¹³C, and correlation experiments (like COSY and HMBC) allows for the complete assignment of the product's constitution, confirming that the C-C bond has formed at the expected position.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expert Tip: Boronic acids themselves can oligomerize, leading to broad peaks. While this is not an issue for the final product, if analyzing the starting material, using a solvent like d₄-methanol can help break up these oligomers to yield sharper signals.[15]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 1-2 seconds) for quantitative integration if needed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • If analyzing reaction conversion or the starting material, acquire a proton-decoupled 1D boron spectrum. This is a very quick experiment. The boronic acid starting material should give a characteristic broad peak around 28-33 ppm.[16]

  • Data Processing: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios. Correlate ¹H and ¹³C signals to assign the structure.

X-ray Crystallography: The Unambiguous 3D Structure

For novel compounds, particularly those intended for drug development, X-ray crystallography is the gold standard for structural validation.[17][18] It provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[19][20]

Causality Behind Experimental Choice: While NMR and HRMS together provide a very high degree of confidence, they infer structure from data in solution or the gas phase. X-ray crystallography provides direct, visual evidence of the atomic arrangement.[18] This is the ultimate, authoritative proof of structure, leaving no room for ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (The Rate-Limiting Step):

    • This is often more of an art than a science.[17] The goal is to slowly bring a supersaturated solution of the pure compound to a state of minimum solubility.

    • Method 1 (Slow Evaporation): Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone) in a small vial. Loosely cap the vial and leave it undisturbed.

    • Method 2 (Vapor Diffusion): Dissolve the compound in a good solvent. Place this solution in an open vial inside a larger, sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[20]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined and the structure is refined to yield the final 3D model.[17]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the information required, the stage of the research, and available resources.

FeatureHigh-Resolution MS (HRMS)NMR SpectroscopyX-ray Crystallography
Primary Information Elemental Composition (Molecular Formula)Atomic Connectivity & 2D StructureAbsolute 3D Structure & Stereochemistry
Sample Requirement Micrograms (µg)Milligrams (mg)Milligrams (mg) & Single Crystal
Throughput/Speed High (minutes per sample)Moderate (minutes to hours per sample)Low (days to weeks per structure)
Key Advantage Unambiguous formula confirmation; high sensitivity.[21]Detailed structural map in solution."Gold standard" for absolute proof of structure.[17]
Key Limitation No constitutional information (isomers are indistinguishable).[7]Can be complex to interpret; less sensitive than MS.Requires a high-quality single crystal, which can be difficult or impossible to obtain.[17][22]
Best Use Case Initial check for all purified compounds.Primary structural elucidation for all products.Final, definitive proof for key compounds or patent filing.
Comparison with an Alternative: Phenylboronic Acid

Validating the product of a reaction with a simple alternative like phenylboronic acid is significantly more straightforward than with our title compound.

  • NMR: The ¹H NMR of a simple biaryl product will show only aromatic signals, which are often easier to assign. The product from this compound will have a more complex spectrum with additional signals from the pyrrolidine ring and more complex splitting in the aromatic region due to the meta-substitution pattern of the nitro and amide groups.

  • HRMS: While HRMS is crucial for both, the presence of two nitrogen and five oxygen atoms in our title compound's products creates a more complex isotopic pattern that must be accurately matched.

  • Crystallization: The amide and nitro groups in our title compound can participate in hydrogen bonding and other intermolecular interactions, which can sometimes facilitate crystallization compared to a simple, non-polar biaryl product.

This comparison underscores the importance of a multi-technique approach, as the structural complexity introduced by the nitro and pyrrolidine-carbonyl functional groups demands more rigorous validation to exclude potential isomers and byproducts.

G Start Need to Validate Structure IsFormulaKnown Is the Molecular Formula Confirmed? Start->IsFormulaKnown IsConnectivityKnown Is the Atomic Connectivity Known? IsFormulaKnown->IsConnectivityKnown Yes Result_HRMS Perform HRMS IsFormulaKnown->Result_HRMS No NeedAbsoluteProof Is Absolute 3D Structural Proof Required? IsConnectivityKnown->NeedAbsoluteProof Yes Result_NMR Perform NMR (¹H, ¹³C, etc.) IsConnectivityKnown->Result_NMR No Result_Xray Attempt X-ray Crystallography NeedAbsoluteProof->Result_Xray Yes Result_Validated Structure Validated NeedAbsoluteProof->Result_Validated No Result_HRMS->IsFormulaKnown Result_NMR->IsConnectivityKnown Result_Xray->Result_Validated

Caption: Decision tree for selecting the appropriate validation technique.

Conclusion

For drug development professionals working with complex building blocks like this compound, structural validation is a cornerstone of scientific rigor. A superficial analysis is insufficient and professionally negligent. The synergistic use of High-Resolution Mass Spectrometry to confirm the molecular formula, comprehensive NMR spectroscopy to define atomic connectivity, and, when possible, X-ray crystallography for absolute 3D structure, constitutes a self-validating system. This multi-pronged approach ensures that the compounds progressing through the discovery pipeline are precisely what they are intended to be, providing a foundation of trust and accuracy upon which all subsequent biological and clinical data are built.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. eFan's Blog. [Link]

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  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

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  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. PubMed. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

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  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. NIH. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • X-ray crystallography. Wikipedia. [Link]

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A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing a Challenging Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide focuses on a particularly challenging yet valuable substrate: (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This molecule, possessing both a strongly electron-withdrawing nitro group and a sterically demanding amide functionality, presents a significant hurdle for standard Suzuki-Miyaura conditions. Its successful coupling is crucial for the synthesis of complex molecules in pharmaceutical and materials science research, where such substituted biaryl scaffolds are common motifs.

The inherent electronic and steric properties of this boronic acid necessitate a careful selection of the palladium catalyst and associated ligands to achieve optimal yields and reaction efficiency. The electron-deficient nature of the aromatic ring can retard the crucial transmetalation step, while the bulky pyrrolidine-1-carbonyl group can hinder the approach of the coupling partners to the catalytic center.[3][4] This guide provides a comparative analysis of various palladium catalysts, from traditional systems to modern, highly active pre-catalysts, to inform the rational selection of the most effective catalytic system for this transformation.

Catalyst Performance: A Comparative Overview

Direct experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature. However, by examining studies on substrates with similar electronic and steric profiles—specifically those bearing nitro groups or bulky ortho/meta substituents—we can extrapolate and predict catalyst performance.[5][6] The following table summarizes the expected efficacy of several common palladium catalysts for this challenging coupling.

Catalyst SystemLigandKey AdvantagesExpected Performance & Considerations
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-established.Moderate to low yields expected. The electron-withdrawing nitro group can make transmetalation sluggish with less electron-rich phosphine ligands.[5][6] Higher catalyst loadings and elevated temperatures may be required.[7][8]
Pd(dppf)Cl₂ dppfRobust, versatile, and effective for a range of substrates.[9]Moderate to good yields anticipated. The dppf ligand offers a good balance of steric bulk and electron-donating ability, which can facilitate the coupling of more challenging substrates compared to Pd(PPh₃)₄.
Buchwald Precatalysts
SPhos Pd G2/G3SPhosHighly active for electron-rich and hindered substrates.Good to excellent yields expected. SPhos is a bulky and electron-rich ligand known to promote challenging couplings. The G2 and G3 precatalysts offer enhanced stability and ease of use.[10]
XPhos Pd G2/G3XPhosExtremely active for sterically demanding and electron-poor substrates.[11]Excellent yields anticipated. XPhos is one of the most effective ligands for difficult Suzuki-Miyaura couplings due to its significant steric bulk and electron-richness, which accelerates both oxidative addition and reductive elimination.[12]

Mechanistic Considerations: The Role of the Catalyst

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][13] The choice of catalyst and ligand profoundly influences the efficiency of each step, particularly for a substrate like this compound.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L_n-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans R²-B(OR)₂ PdII_R1R2 R¹-Pd(II)L_n-R² Trans->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For our substrate, the electron-withdrawing nitro group deactivates the boronic acid, making the transmetalation step (the transfer of the aryl group from boron to palladium) the likely rate-limiting step.[14] Bulky and electron-donating phosphine ligands, such as Buchwald's SPhos and XPhos, are crucial in this context.[15] They accelerate the reaction by:

  • Promoting Oxidative Addition: The electron-rich nature of the ligand facilitates the initial reaction of the palladium(0) catalyst with the aryl halide.

  • Facilitating Transmetalation: The steric bulk of the ligand can promote the formation of a more reactive, coordinatively unsaturated palladium species, which is more susceptible to transmetalation.

  • Accelerating Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, is also enhanced by bulky, electron-donating ligands.

Experimental Protocols

The following are representative, detailed experimental protocols for conducting the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, using both a traditional and a modern catalyst system.

Protocol 1: Coupling using Pd(dppf)Cl₂

Protocol_1 start Start step1 Combine aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a Schlenk flask. start->step1 step2 Add Pd(dppf)Cl₂ (0.03 mmol) and degassed solvent (e.g., 1,4-dioxane/water 4:1). step1->step2 step3 Degas the mixture with argon for 15 minutes. step2->step3 step4 Heat the reaction at 80-100 °C for 12-24 hours. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Work-up and purify by column chromatography. step5->step6 end End step6->end

Figure 2. Experimental workflow for Suzuki-Miyaura coupling using Pd(dppf)Cl₂.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using XPhos Pd G3

Protocol_2 start Start step1 Combine aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) in a vial. start->step1 step2 Add XPhos Pd G3 (0.01-0.02 mmol) and solvent (e.g., t-BuOH/water 10:1). step1->step2 step3 Seal the vial and heat at 60-80 °C for 1-4 hours. step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Work-up and purify by column chromatography. step4->step5 end End step5->end

Figure 3. Experimental workflow for Suzuki-Miyaura coupling using XPhos Pd G3.

Step-by-Step Methodology:

  • In a glovebox, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), and XPhos Pd G3 (0.01-0.02 equiv) to a vial equipped with a stir bar.

  • Add degassed tert-butanol and water (10:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 60-80 °C and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the challenging this compound, the choice of catalyst is paramount. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ may provide the desired product, they are likely to require harsher conditions and may result in lower yields.

For optimal results, particularly in the context of drug discovery and development where efficiency and yield are critical, the use of modern Buchwald-type precatalysts is highly recommended. Specifically, XPhos Pd G2 or G3 is anticipated to provide the highest yields under the mildest conditions due to the ligand's superior ability to promote the coupling of sterically hindered and electronically deactivated substrates. The use of these advanced catalytic systems can significantly streamline the synthesis of complex molecules derived from this valuable building block.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar. [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. K-State Libraries. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. PubMed. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]

  • Suzuki–Miyaura Coupling. Books. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Molecular Diversity. [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's. The Royal Society of Chemistry. [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd. Reddit. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

Sources

A Comparative Guide to the Electronic Effects of Nitro and Pyrrolidine-1-Carbonyl Groups on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of efficiency and functional group tolerance. The reactivity of the boronic acid component in this critical reaction is intricately governed by the electronic nature of the substituents on its aromatic ring. This guide provides an in-depth comparative analysis of the electronic effects of two functionally distinct groups: the strongly deactivating nitro group and the nuanced pyrrolidine-1-carbonyl group, on the reactivity of phenylboronic acid.

The Decisive Role of Electronic Effects in Boronic Acid Reactivity

The Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst. A key step in this cycle is the transmetalation of the organic group from the boron atom to the palladium center. The facility of this step is profoundly influenced by the nucleophilicity of the carbon atom attached to the boron. Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, thereby reducing the nucleophilicity of the ipso-carbon and generally slowing down the rate of transmetalation. Conversely, electron-donating groups (EDGs) increase the electron density, which can enhance the reaction rate.

The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, sigma (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The magnitude of σ reflects the strength of this effect.

The Nitro Group: A Potent Electron-Withdrawing Force

The nitro group (-NO₂) is a powerful electron-withdrawing substituent due to both its strong negative inductive (-I) and negative resonance (-M) effects. The para-nitro substituent has a Hammett constant (σₚ) of +0.78, signifying its potent deactivating nature[1]. This strong electron withdrawal significantly reduces the electron density of the phenylboronic acid ring, making the carbon-boron bond less polarized and the ipso-carbon less nucleophilic. Consequently, 4-nitrophenylboronic acid is generally less reactive in Suzuki-Miyaura coupling reactions compared to unsubstituted phenylboronic acid.

The Pyrrolidine-1-carbonyl Group: A Modulating Amide Substituent

The pyrrolidine-1-carbonyl group, a cyclic tertiary amide, presents a more complex electronic profile. The carbonyl group itself is electron-withdrawing through induction and resonance. However, the nitrogen atom of the pyrrolidine ring can donate its lone pair of electrons into the carbonyl group and the aromatic ring via resonance (+M effect). This donation can counteract the withdrawing effect of the carbonyl.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To illustrate the practical implications of these electronic differences, we can compare the expected performance of 4-nitrophenylboronic acid and 4-(pyrrolidine-1-carbonyl)phenylboronic acid in a model Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

SubstituentHammett Constant (σₚ)Expected Electronic EffectPredicted Reactivity in Suzuki-Miyaura Coupling
-NO₂+0.78[1]Strong Electron-WithdrawingSignificantly Decreased
-C(O)N(CH₂)₄~ +0.3 to +0.4 (estimated)Moderate Electron-WithdrawingModerately Decreased
-H0.00[1]NeutralBaseline

Experimental Evidence:

While a direct head-to-head kinetic study is not available in the reviewed literature, numerous studies on Suzuki-Miyaura reactions with substituted phenylboronic acids consistently show that strongly electron-withdrawing groups like nitro significantly decrease the reaction rate and yield. Conversely, substrates with moderately deactivating groups still participate effectively in the coupling, albeit potentially requiring more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system) compared to electron-neutral or electron-rich substrates.

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

5.1.1. Synthesis of 4-Nitrophenylboronic Acid

A common method for the synthesis of 4-nitrophenylboronic acid involves the nitration of phenylboronic acid. However, this can lead to mixtures of isomers and potential protodeboronation (loss of the boronic acid group). A more controlled synthesis can be achieved from 4-nitroaniline via diazotization followed by a borylation reaction.

Step-by-Step Protocol: [3]

  • To a solution of 4-nitroaniline (0.5 mmol) in methanol (1.0 mL), add hydrochloric acid (0.5 mL, 1.5 mmol).

  • Cool the mixture to 0-5 °C and add a solution of sodium nitrite (35 mg in 0.25 mL of water).

  • Stir the mixture at 0-5 °C for 30 minutes.

  • This generates the in-situ diazonium salt, which can then be reacted with a suitable boron source under appropriate conditions to yield 4-nitrophenylboronic acid.

5.1.2. Synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid

This compound is commercially available from suppliers such as TCI Chemicals and Realab LLC[4]. For research purposes requiring de novo synthesis, a common route involves the coupling of 4-carboxyphenylboronic acid with pyrrolidine.

Step-by-Step Protocol (General Amide Coupling):

  • Dissolve 4-carboxyphenylboronic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a peptide coupling agent, such as HATU (1.1 equiv) or EDC/HOBt (1.1 equiv each), and a non-nucleophilic base like DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add pyrrolidine (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for comparing the reactivity of 4-nitrophenylboronic acid and 4-(pyrrolidine-1-carbonyl)phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Reaction Setup and Execution Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reactants: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ B 2. Add to Oven-Dried Flask A->B C 3. Seal and Purge with Inert Gas B->C D 4. Add Degassed Solvents (Toluene, Water) C->D E 5. Heat to 100 °C with Vigorous Stirring D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool to Room Temperature F->G H 8. Aqueous Workup (Water, Ethyl Acetate Extraction) G->H I 9. Dry, Concentrate, and Purify (Column Chromatography) H->I

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Protocol: [5]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots for TLC or GC-MS analysis.

  • Upon completion (or after a set time, e.g., 12 hours, for comparison), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The conversion and yield for each reaction should be determined to quantitatively compare the reactivity of the two substituted boronic acids. It is anticipated that the reaction with 4-(pyrrolidine-1-carbonyl)phenylboronic acid will proceed to a higher conversion in a shorter time frame compared to the reaction with 4-nitrophenylboronic acid under identical conditions.

Mechanistic Insights and Predictive Power

The difference in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The electron-withdrawing nature of the substituent on the boronic acid (Ar'-B(OH)₂) directly impacts the "Transmetalation" step. The less nucleophilic the Ar' group, the slower this step will be. The significantly larger positive Hammett constant of the nitro group compared to the pyrrolidine-1-carbonyl group provides a strong theoretical basis to predict its lower reactivity. This understanding allows researchers to anticipate challenges with certain substrates and rationally design reaction conditions to overcome them.

Conclusion

The electronic effects of substituents on boronic acid reactivity are a critical consideration in the design and execution of Suzuki-Miyaura cross-coupling reactions. The nitro group, as a potent electron-withdrawing substituent, significantly deactivates the boronic acid, leading to slower reaction rates and potentially lower yields. In contrast, the pyrrolidine-1-carbonyl group, while still electron-withdrawing, exerts a more moderate deactivating effect. This comparative analysis, grounded in the principles of physical organic chemistry and supported by established experimental protocols, provides a valuable guide for researchers in selecting substrates and optimizing reaction conditions for the synthesis of complex molecules.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | REALAB LLC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hammett equation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hammett Substituent Constants - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Navigating the Safe Handling of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid combines three key structural features that inform its potential hazards: a phenylboronic acid moiety, a nitro group, and a pyrrolidine-1-carbonyl substituent. Each contributes to the overall reactivity and toxicological profile.

Based on data from analogous compounds, the primary hazards associated with this chemical are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][5][6]

The nitroaromatic group suggests that upon combustion, toxic fumes, including nitrogen oxides, may be released.[7][8] The boronic acid functional group itself can have varying levels of toxicity, and it is prudent to handle all new derivatives with care.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields or goggles, lab coat, and a properly fitted N95 or higher-rated respirator to prevent inhalation of fine dust particles.[9]
Solution Preparation and Transfers Nitrile gloves, chemical splash goggles, and a lab coat. Work should be conducted in a fume hood to minimize vapor inhalation.
Running Reactions and Work-up Nitrile gloves (consider double-gloving for extended operations), chemical splash goggles, face shield (if there is a splash hazard), and a flame-retardant lab coat. All operations should be performed within a certified chemical fume hood.
Waste Disposal Nitrile gloves, chemical splash goggles, and a lab coat.

A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use.[2][9] If working with solutions, consult a glove compatibility chart to ensure the chosen material offers adequate protection against the solvents being used.

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective means of minimizing exposure.

  • Ventilation: All handling of this compound, especially when in solid form or when heating solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][9] An accessible safety shower and eyewash station are mandatory in the immediate work area.[1]

  • Avoiding Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust.[2][3][9][10] This includes careful scooping rather than pouring, and cleaning up spills promptly with a wet paper towel or a HEPA-filtered vacuum cleaner.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2][10][11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2][4][8] Contaminated clothing should be removed immediately and laundered before reuse.[2][5]

Step-by-Step Handling and Disposal Workflow

The following workflow provides a procedural guide for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction/Application handling_dissolve->handling_reaction cleanup_quench Quench Reaction (if applicable) handling_reaction->cleanup_quench Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_quench->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_segregate Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) cleanup_ppe->disposal_segregate Proceed to Disposal disposal_label Label Waste Containers Clearly disposal_segregate->disposal_label disposal_store Store Waste in a Designated Satellite Accumulation Area disposal_label->disposal_store disposal_request Request Waste Pickup by EHS disposal_store->disposal_request

Caption: Workflow for Safe Handling and Disposal.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2][4][8][12] Seek immediate medical attention.

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[8][9][10] Clean the spill area with a wet cloth.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][12] The compound may be hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[4][5][6][12]

  • Disposal: All waste containing this compound should be treated as hazardous waste.[6][13] Dispose of the material and its container in accordance with local, state, and federal regulations.[1][2][8][10] Do not dispose of it down the drain unless explicitly permitted by your local water authority.[13] Collect waste in clearly labeled, sealed containers and arrange for pickup by your institution's EHS department.[2][9][10][13]

By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing risks and fostering a culture of safety in the laboratory.

References

  • MedChemExpress. (2024). 3-Nitrophenylboronic acid-SDS.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • AA Blocks. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ECP Labchem. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2026). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Phenylboronic acid - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Thermo Fisher Scientific. (2020). Phenylboronic acid - Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • National Institutes of Health. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
  • Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5.

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Retrosynthesis Analysis

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Reactant of Route 1
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.